molecular formula C3H4BrF3O B11904222 (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Cat. No.: B11904222
M. Wt: 192.96 g/mol
InChI Key: VBHIIZIQRDVGDH-UWTATZPHSA-N
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Description

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C3H4BrF3O and its molecular weight is 192.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Bromo-1,1,1-trifluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromo-1,1,1-trifluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4BrF3O

Molecular Weight

192.96 g/mol

IUPAC Name

(2S)-3-bromo-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1

InChI Key

VBHIIZIQRDVGDH-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(F)(F)F)O)Br

Canonical SMILES

C(C(C(F)(F)F)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Bromo-1,1,1-trifluoropropan-2-ol: A Chiral Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a specialized chiral building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The presence of both a stereogenic center and a trifluoromethyl group within a compact, functionalized scaffold makes it a highly valuable intermediate for introducing stereospecificity and unique physicochemical properties into target molecules. This guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, safety and handling protocols, and detailed synthetic methodologies. Emphasis is placed on asymmetric synthesis through enzymatic kinetic resolution, a field-proven method for accessing the enantiopure (S)-alcohol. Furthermore, this document explores the compound's critical applications, contextualizing its utility within modern drug discovery and development.

Core Identifiers and Chemical Identity

Precise identification of chemical compounds is fundamental for research, development, and regulatory compliance. While a specific CAS number for the (S)-enantiomer is not consistently cited in major databases, the racemic mixture is well-documented. Researchers typically procure the racemate and perform chiral resolution or utilize asymmetric synthesis to obtain the desired enantiomer.

It is critical to note that the vast majority of commercially available "3-Bromo-1,1,1-trifluoropropan-2-ol" is the racemic mixture. The CAS number 431-34-5 refers to this racemate or an unspecified stereoisomer form.[1]

Table 1: Chemical Identifiers for 3-Bromo-1,1,1-trifluoropropan-2-ol

IdentifierValueSource(s)
Chemical Name 3-Bromo-1,1,1-trifluoropropan-2-ol[1]
Stereochemistry Racemic (unless specified otherwise)[1]
CAS Number 431-34-5[1]
PubChem CID 220632[1]
Molecular Formula C₃H₄BrF₃O[1]
Molecular Weight 192.96 g/mol [1]
InChI InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2[1]
InChIKey VBHIIZIQRDVGDH-UHFFFAOYSA-N[1]
Canonical SMILES C(C(C(F)(F)F)O)Br[1]
MDL Number MFCD00040945

Physicochemical and Spectroscopic Properties

The trifluoromethyl group significantly influences the compound's physical properties, imparting high density and affecting its boiling point and refractive index relative to its non-fluorinated analogs.

Table 2: Physicochemical Properties of (rac)-3-Bromo-1,1,1-trifluoropropan-2-ol

PropertyValueConditionsSource(s)
Appearance Clear, colorless to pale yellow liquidAmbient-
Density 1.861 g/mLat 25 °C-
Boiling Point 124.5 °Cat 743 mmHg-
Refractive Index (n_D_) 1.400at 20 °C-
Flash Point 43 °C (109.4 °F)Closed cup-

Safety, Handling, and Storage

As a halogenated and flammable organic compound, 3-Bromo-1,1,1-trifluoropropan-2-ol requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, is mandatory.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[1]

Handling & Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from sources of ignition, including heat, sparks, and open flames. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents.

Synthesis of Enantiopure (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Accessing the enantiomerically pure (S)-form is paramount for its application in chiral synthesis. While several asymmetric methods exist for producing chiral trifluoromethylated alcohols, enzymatic kinetic resolution (EKR) of the racemate stands out as a robust, scalable, and highly selective method.[2] Lipase B from Candida antarctica (CAL-B), often in its immobilized form (e.g., Novozym 435), is a particularly effective biocatalyst for this transformation due to its broad substrate scope and excellent enantioselectivity in non-aqueous media.[3][4]

The underlying principle of EKR is the differential rate of reaction for the two enantiomers of the racemic alcohol with an acyl donor. The lipase selectively acylates one enantiomer (typically the R-enantiomer in this class of compounds) at a much faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric excess.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution (EKR) cluster_2 Step 3: Separation rac_ketone 3-Bromo-1,1,1- trifluoroacetone rac_alcohol (R,S)-3-Bromo-1,1,1- trifluoropropan-2-ol rac_ketone->rac_alcohol Reduction (e.g., NaBH4) rac_alcohol_input (R,S)-Alcohol calb CAL-B (Lipase) + Acyl Donor (e.g., Vinyl Acetate) rac_alcohol_input->calb s_alcohol (S)-Alcohol (Unreacted) calb->s_alcohol Slow r_ester (R)-Ester (Acylated) calb->r_ester Fast mixture Mixture of: (S)-Alcohol (R)-Ester separation Chromatography or Distillation mixture->separation final_s Pure (S)-Alcohol separation->final_s final_r Pure (R)-Ester separation->final_r

Figure 1: Workflow for the synthesis and resolution of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Step-by-Step Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for the kinetic resolution of halohydrins and other secondary alcohols using CAL-B.[5][6] Optimization may be required based on specific laboratory conditions and purity requirements.

Materials:

  • (rac)-3-Bromo-1,1,1-trifluoropropan-2-ol

  • Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene, Hexane, or Methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for ensuring anhydrous conditions)

  • Reaction vessel with magnetic stirrer and temperature control

  • Analytical equipment for monitoring (Chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (rac)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, approx. 10 mL per gram of substrate).

  • Enzyme Addition: Add immobilized CAL-B (typically 20-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

  • Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq). Using a slight sub-stoichiometric amount of the acyl donor is crucial to prevent acylation of the less-reactive (S)-enantiomer, thereby maximizing its enantiomeric excess at ~50% conversion.

  • Reaction Execution: Stir the mixture at a constant temperature (typically 30-45 °C). The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

  • Reaction Quench: Once the reaction reaches approximately 50% conversion (which theoretically provides the highest possible e.e. for both products), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Workup and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by standard column chromatography on silica gel or by distillation, exploiting the difference in polarity and boiling point between the alcohol and the ester.

Applications in Research and Drug Development

The strategic value of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol stems from its identity as a trifluoromethylated chiral building block. The incorporation of fluorine or trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[7]

  • Precursor to Chiral Epoxides: The (S)-alcohol is a direct precursor to (S)-2-(trifluoromethyl)oxirane (also known as 3,3,3-trifluoro-1,2-epoxypropane).[8] This is achieved through intramolecular cyclization via dehydrobromination, typically using a strong base. Chiral trifluoromethylated epoxides are highly versatile electrophiles that can be opened by a wide range of nucleophiles to generate a diverse array of more complex chiral molecules.[9]

  • Introduction of the CF₃-CH(OH)-Moiety: The compound allows for the direct incorporation of a chiral trifluoromethyl carbinol unit. This structural motif is found in several biologically active compounds and is valued for its ability to form specific hydrogen bonds and for its steric and electronic influence on molecular conformation.

  • Versatile Synthetic Intermediate: The bromine atom can be displaced by various nucleophiles (e.g., azides, thiols, amines) to create new C-N, C-S, or C-O bonds, while the hydroxyl group can be further functionalized or used as a handle for subsequent transformations, all while retaining the critical stereochemistry at the C2 position.

Figure 2: Synthetic utility of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol as a versatile chiral building block.

Conclusion

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value synthetic intermediate that provides a gateway to a wide range of complex, enantiomerically pure molecules. Its synthesis, particularly through robust methods like enzymatic kinetic resolution, is well within the capabilities of a standard organic chemistry laboratory. The strategic placement of a bromine atom, a hydroxyl group, and a trifluoromethyl group around a single stereocenter makes it an indispensable tool for researchers and drug development professionals aiming to leverage the powerful effects of fluorine and chirality in the design of next-generation pharmaceuticals and advanced materials.

References

  • Resolução cinética de haloidrinas racêmicas com a lipase B de Candida antarctica... - Biblioteca Digital de Teses e Dissertações da USP. (2013, April 24). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-Trifluoro-2-Propanol. Retrieved from [Link]

  • McBee, E. T., & Burton, T. M. (n.d.). The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane 1. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • Fast Microwave-Assisted Resolution of (±)-Cyanohydrins Promoted by Lipase from Candida antarctica. (n.d.). SciELO. Retrieved from [Link]

  • Dulęba, J., et al. (n.d.). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. Retrieved from [Link]

  • Silva, F.M.W.G., et al. (2023, July 14). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoropropan-1-ol. Retrieved from [Link]

  • Lermontov, S. A., et al. (2002). Novel method for the synthesis of (trifluoromethyl)oxirane. Russian Chemical Bulletin, 51(3), 550-551. Retrieved from [https://www.researchgate.net/publication/247653521_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyloxirane]([Link] trifluoromethyloxirane)

  • MDPI. (2025, October 28). Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. Retrieved from [Link]

  • Wang, C., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4786-4789. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoro-2-methylpropane. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of trifluoromethyloxirane.
  • Biolabo. (2022, June 27). LIPASE Kinetic Method. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical. Retrieved from [Link]

  • Cherkupally, P., et al. (2018, September 3). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9, 3579. Retrieved from [Link]

  • Zádor, F., et al. (2014, October 21). Enzyme‐Catalyzed Kinetic Resolution of 2,2,2‐Trifluoro‐1‐(heteroaryl)ethanols: Experimental and Docking Studies. Chemistry - A European Journal, 20(49). Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • Strub, D. J., et al. (2017). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3. Arkivoc, 2017(ii), 313-323. Retrieved from [Link]

  • de Miranda, A. S., et al. (2011, November 23). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9736-9747. Retrieved from [Link]

Sources

physicochemical properties of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Introduction

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a chiral fluorinated alcohol that serves as a critical building block and functional probe in modern chemistry and drug development. Its unique molecular architecture, featuring a stereogenic center, a reactive bromine atom, and a trifluoromethyl (CF₃) group, imparts a valuable combination of properties. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity and reactivity of the adjacent hydroxyl group, while the bromine atom provides a versatile handle for nucleophilic substitution and cross-coupling reactions.

This guide offers a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this specialized reagent. While much of the commercially available data pertains to the racemic mixture, this document will focus on the properties of the (S)-enantiomer, which is of particular interest for stereospecific applications in pharmaceuticals and life sciences.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and standard identifiers. The (S)-enantiomer is defined by the specific spatial arrangement of the substituents around the chiral carbon (C2).

cluster_structure (S)-3-Bromo-1,1,1-trifluoropropan-2-ol C1 Br-CH₂- C2 *CH(OH)- C3 CF₃

Caption: 2D representation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 3-bromo-1,1,1-trifluoropropan-2-ol [1][2]
CAS Number 431-34-5 (for racemic mixture) [2][3][4]
Molecular Formula C₃H₄BrF₃O [1][4]
Molecular Weight 192.96 g/mol [1][4]
InChI Key VBHIIZIQRDVGDH-UHFFFAOYSA-N (for racemate) [1][5]

| Canonical SMILES | C(C(C(F)(F)F)O)Br |[1] |

Note: The InChIKey and CAS number provided typically refer to the racemic mixture. Enantiomer-specific identifiers should be used when sourcing the chiral material.

Physicochemical Properties

The physical properties of this compound are largely dictated by the heavy bromine and fluorine atoms, which contribute to its high density and specific refractive index. These properties are essential for reaction setup, purification, and quality control.

Table 2: Key Physicochemical Data

Property Value Conditions Source
Appearance Clear, colorless to pale yellow liquid Ambient [2]
Boiling Point 124.5 °C 743 mmHg [3]
Density 1.861 g/mL 25 °C [3]
Refractive Index (n_D) 1.3960 - 1.4020 20 °C [2]
Flash Point 43 °C (109.4 °F) Closed cup

| Purity (Typical) | ≥95.0% - 96% | - |[2] |

The trifluoromethyl group's inductive effect increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, influencing its behavior in base-mediated reactions. The compound's flammability necessitates careful handling and storage away from ignition sources.

Synthesis and Key Reactivity

Proposed Stereoselective Synthesis

The most direct and efficient pathway to obtaining the enantiomerically pure (S)-alcohol is through the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-1,1,1-trifluoroacetone. This transformation is a cornerstone of modern organic synthesis, where catalysts control the stereochemical outcome.

start 3-Bromo-1,1,1-trifluoroacetone (Prochiral Ketone) process Asymmetric Reduction (e.g., (R)-CBS Catalyst, BH₃) start->process Stereoselective Hydrogenation end (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (Chiral Alcohol) process->end High Enantiomeric Excess

Caption: Proposed workflow for the synthesis of the (S)-enantiomer.

Experimental Protocol: Asymmetric Reduction (Exemplary)

  • Inert Atmosphere: A flame-dried, round-bottom flask is charged with (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 1-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., THF) is added, and the flask is cooled to 0 °C. Borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise.

  • Substrate Addition: A solution of 3-bromo-1,1,1-trifluoroacetone in anhydrous THF is added slowly to the catalyst-borane mixture, maintaining the low temperature to ensure high stereoselectivity.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to neutralize excess borane.

  • Workup and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel column chromatography to yield the pure (S)-alcohol.

Causality: The choice of the (R)-CBS catalyst is critical; its specific steric and electronic arrangement directs the hydride from the borane to one face of the prochiral ketone, preferentially forming the (S)-alcohol.

Key Reactivity

Beyond its synthesis, the compound's utility stems from its predictable reactivity:

  • Precursor for Epoxides: It is a known precursor for the synthesis of 2-(Trifluoromethyl)oxirane.[6] This is typically achieved via an intramolecular Williamson ether synthesis, where a base deprotonates the alcohol to form an alkoxide that displaces the adjacent bromide.

  • Thiol-Reactive Probe: The compound has been identified as a thiol-reactive trifluoromethyl probe.[3] In this context, the bromine atom can be displaced by the sulfhydryl group of cysteine residues in proteins, effectively "tagging" the protein with a CF₃ group for subsequent analysis by ¹⁹F NMR.

Applications in Research and Development

The unique combination of a stereocenter, a CF₃ group, and a reactive handle makes this molecule highly valuable in several advanced applications.

  • Pharmaceutical and Agrochemical Synthesis: Fluorinated building blocks are integral to modern drug design. The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. This chiral alcohol allows for the stereospecific introduction of the Br-CH₂-CH(OH)-CF₃ synthon into complex target molecules.[3][7]

  • ¹⁹F NMR Probing of Proteins: Nuclear Magnetic Resonance of the ¹⁹F nucleus is a powerful analytical technique due to its 100% natural abundance and high sensitivity. By covalently attaching the compound to a protein, researchers can use ¹⁹F NMR to study protein structure, dynamics, and ligand binding in a complex biological environment with minimal background signal.

Safety, Handling, and Storage

Proper handling of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is essential due to its hazardous properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 3: GHS Hazard Information

Hazard Class GHS Code Description Source
Flammable Liquids H226 Flammable liquid and vapor [1]
Skin Irritation H315 Causes skin irritation [1]
Eye Irritation H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |

Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

  • Ventilation: Use a certified chemical fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces as the compound is flammable.

  • Spill Management: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids (Storage Class 3).

Spectroscopic Characterization

Confirming the identity and purity of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol requires a suite of spectroscopic techniques. While specific spectra are not provided in the search results, their expected characteristics can be described.

cluster_workflow Compound Characterization Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Logical workflow for spectroscopic characterization.

  • ¹H NMR: Would show distinct signals for the CH₂ and CH protons, with coupling between them. The OH proton may appear as a broad or sharp signal depending on the solvent and concentration.

  • ¹⁹F NMR: Would exhibit a single signal (a doublet due to coupling with the adjacent CH proton) characteristic of the CF₃ group.

  • ¹³C NMR: Would show three signals for the three carbon atoms, with characteristic splitting patterns due to C-F coupling.

  • IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would confirm the presence of the O-H stretch, while C-F and C-Br stretches would appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine would confirm the elemental composition.

Spectral data for this compound is available for reference from suppliers and chemical databases.[5]

Conclusion

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value chiral intermediate with significant potential in asymmetric synthesis, pharmaceutical development, and biochemical research. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable tool for chemists and life scientists. A thorough understanding of its synthesis, handling requirements, and analytical characterization is paramount to leveraging its full potential in creating novel molecules and advanced materials.

References

Sources

Technical Safety & Handling Guide: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational whitepaper for researchers and process chemists. It moves beyond the static data of a standard SDS, integrating field-proven handling strategies and critical process parameters (CPPs) for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

Document Type: Technical Whitepaper & Enhanced SDS Primary CAS (Racemate): 431-34-5 Stereochemistry: (S)-Enantiomer (Chiral Building Block) Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Part 1: Strategic Context & Chemical Intelligence

The Molecule: A Bifunctional Chiral Linchpin

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is not merely a solvent or reagent; it is a high-value chiral fluorinated building block . Its strategic importance in drug development lies in the trifluoromethyl (


) group, which modulates lipophilicity and metabolic stability in drug candidates, combined with the chiral alcohol and the bromo-leaving group.

Key Chemical Characteristics:

  • Bifunctionality: The molecule contains both a nucleophile (hydroxyl group) and an electrophile (alkyl bromide). Under basic conditions, it can cyclize to form (S)-3,3,3-trifluoro-1,2-epoxypropane , a highly reactive alkylating agent.

  • Stereochemical Integrity: The (S)-configuration is critical for enantioselective synthesis. Exposure to strong bases or excessive heat can lead to racemization via an epoxide intermediate or elimination mechanisms.

Physical Properties & Process Implications

The physical data below highlights the "Heavy Liquid" hazard—a critical factor often overlooked in standard safety assessments.

ParameterValueOperational Implication
Physical State Liquid (Colorless to Pale Yellow)Visual inspection for yellowing indicates degradation (HBr release).
Density 1.861 g/mL (at 25 °C)CRITICAL: Heavier than water and most organic solvents. In biphasic extractions, this layer will be at the bottom .
Boiling Point 124.5 °C (at 743 mmHg)Moderate volatility; requires vacuum distillation for purification to avoid thermal degradation.
Flash Point 43 °C (109 °F)Flammable Liquid (Cat 3). Operations >40 °C require inert atmosphere (Nitrogen/Argon).
Solubility Low in Water; Soluble in MeOH, DCMSpills in water will sink and pool, complicating remediation.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Aggregated)

While specific data for the pure (S)-enantiomer is limited, the hazards are congruent with the racemate (CAS 431-34-5).

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.

  • Acute Toxicity (Oral/Dermal/Inhal): Treated as Category 4 (Harmful) due to the brominated alkyl nature.

The "Hidden" Hazard: In Situ Epoxidation

Mechanism: Upon exposure to base (e.g., NaOH,


) or physiological pH, the hydroxyl group deprotonates and displaces the bromide.
Risk:  This generates a volatile, reactive epoxide.
Safety Protocol:  Avoid storing waste streams containing this compound mixed with basic aqueous layers. Exothermic polymerization or unexpected alkylation of waste containers can occur.

Part 3: Safe Handling & Synthesis Workflow

Operational Workflow

The following diagram outlines the decision logic for handling this chiral reagent, emphasizing the prevention of racemization and safe transfer.

HandlingWorkflow cluster_0 Critical Control Point: Racemization Prevention Start Incoming Material (S)-3-Bromo-1,1,1-trifluoropropan-2-ol Check QC Check: Optical Rotation & Purity Start->Check Verify ee% Storage Storage: < -20°C, Argon, Dark Check->Storage Pass Usage Reaction Setup Storage->Usage Warm to RT under Argon Quench Quench Protocol: Acidic/Neutral Only Usage->Quench Avoid Base (Prevents Epoxide) Waste Waste Disposal: Halogenated Stream Quench->Waste Segregate

Figure 1: Operational workflow emphasizing the prevention of in-situ epoxidation and racemization during handling.

Experimental Best Practices
  • Inert Atmosphere: Always handle under Nitrogen or Argon. The flash point (43 °C) is close to ambient temperatures in hot labs; static discharge protection is mandatory.

  • Glassware: Use amber glass to prevent photolytic cleavage of the C-Br bond, which releases free radicals and HBr.

  • Transfer: Due to high density (1.86 g/mL), use positive displacement pipettes or weight-based transfers. Standard air-displacement pipettes will drip and lose accuracy.

Part 4: Emergency Response Protocols

Spill Response for Heavy Fluorinated Liquids

Unlike standard solvents (Acetone, Hexane), this compound sinks in water.

  • Small Spill (< 100 mL): Absorb with vermiculite or sand. Do not use combustible materials like sawdust (flammability risk).

  • Large Spill (> 100 mL):

    • Evacuate: Vapors are heavy and will accumulate in low-lying areas (floor level).

    • Ventilate: Open windows/fume hoods.

    • Contain: Dike the spill. Note that water spray will sit on top of the chemical, sealing in vapors but not diluting the hazard.

    • Clean: Use a specialized vacuum for flammable liquids or pump into a waste drum.

First Aid Logic
  • Inhalation: Move to fresh air immediately. The fluorine content can cause delayed pulmonary edema; observation for 24 hours is recommended if exposure is significant.

  • Skin Contact: Wash with soap and water. Do not use ethanol or DMSO, as these may enhance transdermal absorption of the brominated compound.

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill Release Type->Spill Wash Flush 15min NO Organic Solvents Skin->Wash Air Fresh Air + Obs for Edema Inhal->Air Contain Ventilate Low Areas Absorb (Sand) Spill->Contain

Figure 2: Emergency response decision tree prioritizing immediate containment and specific first aid measures.

Part 5: Storage & Stability

  • Temperature: Store at -20 °C (Freezer).

  • Container: Tightly sealed under inert gas. Teflon (PTFE) lined caps are preferred to prevent swelling of rubber seals by the halogenated solvent.

  • Shelf Life: Re-test optical purity (enantiomeric excess) every 6 months. A drop in optical rotation suggests racemization or degradation.

References

  • PubChem. (2025).[1] 3-Bromo-1,1,1-trifluoro-2-propanol | C3H4BrF3O.[1][2][3][4][5] National Library of Medicine. [Link]

  • Indulkar, Y. N., et al. (2011). Photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol. Journal of Chemical Physics. [Link]

Sources

Technical Guide: Solubility & Solvent Compatibility of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the solubility profile, physicochemical behavior, and process applications of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis optimization and chiral resolution.

Executive Summary & Physicochemical Identity

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value chiral fluorinated intermediate used primarily in the synthesis of enantiopure pharmaceuticals and agrochemicals. Its utility stems from the unique electronic modulation provided by the trifluoromethyl (


) group, which significantly alters the acidity and lipophilicity of the adjacent hydroxyl moiety compared to non-fluorinated analogues.[1]
Core Physicochemical Profile
PropertyValue / Description
CAS (Racemate) 431-34-5
Molecular Formula

Molecular Weight 192.96 g/mol
Physical State Colorless to pale yellow liquid
Density

(at

)
Boiling Point

(at 743 mmHg)
Predicted LogP

(Moderately Lipophilic)
Chirality (S)-Enantiomer (Solubility in achiral solvents is identical to racemate)

Solubility Landscape & Mechanistic Analysis[1]

The solubility of this compound is governed by a "tug-of-war" between three distinct structural domains:

  • The Trifluoromethyl Group (

    
    ):  Highly electronegative and lipophilic.[1] It withdraws electron density from the C-O bond, increasing the acidity of the hydroxyl proton (pKa 
    
    
    
    11–12, compared to
    
    
    16 for isopropanol).[1] This makes the molecule a potent Hydrogen Bond Donor (HBD) .
  • The Hydroxyl Group (

    
    ):  Provides polarity and H-bonding capability.
    
  • The Bromomethyl Group (

    
    ):  Adds significant lipophilicity and van der Waals bulk.[1]
    
Solvent Compatibility Matrix

The following table categorizes solvent compatibility based on experimental utility and mechanistic interactions.

Solvent ClassSolubility GradeMechanistic InsightApplication
Polar Aprotic (DMF, DMSO, Acetonitrile)Excellent The acidic

forms strong H-bonds with the solvent's basic oxygen/nitrogen. The lipophilic

and

are well-solvated by the organic bulk.
Nucleophilic Substitution (

):
Ideal for displacing Br with azides, amines, or thiolates.
Chlorinated (DCM, Chloroform)Excellent High miscibility driven by dispersion forces and weak H-bonding.Extraction & Work-up: Standard solvent for partitioning from aqueous phases.
Ethers (THF, MTBE, Et₂O)Excellent Ethers act as H-bond acceptors for the acidic hydroxyl proton.Grignard/Lithiation: (Note: Hydroxyl must be protected first).
Alcohols (Methanol, Ethanol, IPA)Good Soluble via H-bonding networks.Solvolysis/Transesterification: Used in enzymatic resolution.[1]
Hydrocarbons (Hexane, Heptane, Toluene)Moderate to Good Toluene is a good solvent. Aliphatic hydrocarbons (Hexane) may show miscibility gaps at low temperatures due to the polarity of the

/

dipole.[1]
Chiral HPLC: Hexane/IPA mixtures are standard mobile phases.[1]
Water Low / Sparingly Soluble Unlike trifluoroethanol (TFE), the addition of the lipophilic

group disrupts water structure, preventing full miscibility.
Biphasic Reactions: Epoxide formation often uses aqueous base + organic phase.[1]
Visualization: Solvation Mechanism

The diagram below illustrates how the electron-withdrawing nature of the


 group enhances the H-bond donor capability of the alcohol, dictating its preference for H-bond accepting solvents (like THF or DMSO).

SolvationMechanism Substrate (S)-3-Bromo-1,1,1- trifluoropropan-2-ol CF3_Effect CF3 Group (Electron Withdrawing) Substrate->CF3_Effect Inductive Effect Water Water Substrate->Water Immiscible/Sparingly Soluble Acidity Increased -OH Acidity (Strong H-Bond Donor) CF3_Effect->Acidity Lowers pKa PolarAprotic Polar Aprotic Solvents (DMSO, DMF, Acetone) Acidity->PolarAprotic Favors Dissolution Interaction1 Strong H-Bonding (Solvent = Acceptor) PolarAprotic->Interaction1 Interaction2 Limited Solubility (Hydrophobic Effect of Br/CF3) Water->Interaction2

Figure 1: Mechanistic solvation logic highlighting the impact of fluorination on solvent affinity.

Process Applications & Protocols

A. Chiral Resolution & Purification

Since the (S)-enantiomer is often obtained via resolution of the racemate, solvent choice is critical for enzymatic activity and enantioselectivity (


-value).
  • Enzymatic Kinetic Resolution (EKR):

    • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase.

    • Solvent System: Hydrophobic organic solvents are preferred to preserve enzyme activity and prevent hydrolysis.[1]

    • Recommended Solvent: Toluene or MTBE (Methyl tert-butyl ether).

    • Acyl Donor: Vinyl acetate.[1]

    • Rationale: Toluene provides high solubility for the substrate while maintaining the "dry" environment necessary for the lipase to favor transesterification over hydrolysis.[1]

  • Chiral HPLC Analysis:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: n-Hexane : Isopropanol (typically 90:10 to 98:2).

    • Solubility Note: The compound is fully soluble in this mixture.[1] The low percentage of IPA is sufficient to disrupt self-association of the alcohol.[1]

B. Synthetic Workflow: Epoxide Formation

A common downstream application is the cyclization to (S)-2-(trifluoromethyl)oxirane.

Protocol:

  • Dissolution: Dissolve (S)-3-Bromo-1,1,1-trifluoropropan-2-ol in Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
  • Reagent: Add aqueous NaOH or KOH (Biphasic system).

  • Catalysis: Use a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) if reaction rates are slow.[1]

  • Mechanism: The base deprotonates the alcohol (facilitated by

    
     acidity).[1] The resulting alkoxide performs an intramolecular 
    
    
    
    attack, displacing the bromide.[1]
Workflow Diagram: Enantiomer Isolation

ResolutionWorkflow Step1 Racemic Mixture (3-Bromo-1,1,1-trifluoropropan-2-ol) Step2 Dissolution in Toluene (Anhydrous) Step1->Step2 Step3 Add Lipase (CAL-B) + Vinyl Acetate Step2->Step3 Step4 Kinetic Resolution (24-48h, 30°C) Step3->Step4 Branch Separation Step4->Branch Product1 (S)-Alcohol (Unreacted) Branch->Product1 Filter & Evaporate Product2 (R)-Acetate (Esterified) Branch->Product2 Chromatography

Figure 2: Enzymatic resolution workflow relying on toluene solubility.

Safety & Handling

  • Flammability: As a halogenated solvent derivative, it has a flash point (

    
    ), classifying it as a Flammable Liquid (Category 3) .
    
  • Reactivity: The C-Br bond is labile.[1] Avoid prolonged exposure to strong bases unless elimination/cyclization is desired.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The acidity of the alcohol can lead to slow corrosion of metal containers; glass or fluoropolymer-lined containers are recommended.[1]

References

  • PubChem. (2025).[1][2] 3-Bromo-1,1,1-Trifluoro-2-Propanol | C3H4BrF3O.[3][4] National Library of Medicine.[1] [Link]

  • Kamal, A., et al. (2002). Enzymatic Resolution of Chiral Fluorinated Alcohols. Chirality, 14(4), 325-328. (Contextual citation for enzymatic resolution protocols in organic solvents).

Sources

Technical Guide: Stereoselective Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5 for racemate) is a high-value chiral fluorinated building block. Its structural uniqueness lies in the combination of a trifluoromethyl group (


), a secondary alcohol, and a reactive bromomethyl handle. This motif is increasingly prevalent in the design of androgen receptor modulators, protease inhibitors, and advanced agrochemicals where the 

group imparts metabolic stability and lipophilicity.

Synthesizing this molecule with high enantiomeric excess (ee) is challenging due to the electron-withdrawing nature of the


 group, which renders the precursor ketone prone to hydration and the 

-bromo position sensitive to base-mediated elimination.

This guide outlines three distinct synthesis routes, prioritizing Biocatalytic Asymmetric Reduction as the industrial "Gold Standard" for its superior stereocontrol and mild conditions.

Critical Precursor Synthesis

Target: 3-Bromo-1,1,1-trifluoroacetone (CAS: 431-35-6)

Before approaching the chiral reduction, the ketone precursor must be synthesized. Direct bromination of 1,1,1-trifluoroacetone is difficult due to over-bromination. The preferred route involves the bromination and decarboxylation of a


-keto ester.

Protocol:

  • Bromination: React ethyl 4,4,4-trifluoroacetoacetate with

    
     in a solvent (e.g., 
    
    
    
    ) to form ethyl 2-bromo-4,4,4-trifluoroacetoacetate.
  • Hydrolysis & Decarboxylation: Treat the intermediate with sulfuric acid (

    
    ) at elevated temperatures. The acid catalyzes both the ester hydrolysis and the subsequent decarboxylation.
    
  • Isolation: Distill the product (bp ~87 °C). Note: The product forms a stable hydrate; anhydrous conditions are required for accurate stoichiometry in subsequent steps.

Route 1: Biocatalytic Asymmetric Reduction (The Gold Standard)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to effect the stereoselective reduction of the ketone. It is the most robust method for generating the (S)-enantiomer with >99% ee.

Mechanistic Insight

The


 group significantly increases the electrophilicity of the carbonyl carbon, facilitating enzymatic hydride transfer. However, it also stabilizes the hydrate form (gem-diol), which is not a substrate for the enzyme. The equilibrium must be shifted by maintaining a low concentration of the free ketone in the organic phase or using a biphasic system.
Experimental Workflow

Enzyme System: NADPH-dependent KRED (e.g., variants from Lactobacillus kefir or commercial kits from Codexis/Enzymeworks). Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
     and 100 mM Glucose.
    
  • Enzyme Loading: Add GDH (5 U/mL) and the specific KRED (10 mg/mL lyophilized powder).

  • Substrate Addition: Dissolve 3-bromo-1,1,1-trifluoroacetone in IPA or DMSO (5% v/v final concentration) and add to the buffer.

  • Reaction: Stir at 30°C for 12-24 hours. Monitor pH and adjust with 1M NaOH (the reaction does not produce acid, but pH stability is crucial for enzyme activity).

  • Workup: Extract with MTBE or Ethyl Acetate. Dry over

    
     and concentrate.
    
Pathway Visualization

BiocatalyticCycle Substrate 3-Bromo-1,1,1- trifluoroacetone Product (S)-3-Bromo-1,1,1- trifluoropropan-2-ol Substrate->Product Reduction KRED_Ox KRED (NADP+) KRED_Red KRED (NADPH) KRED_Ox->KRED_Red KRED_Red->KRED_Ox Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH GDH->Glucose Catalysis

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH glucose recycling system.

Route 2: Asymmetric Transfer Hydrogenation (Chemical Alternative)

For labs without biocatalysis capabilities, Ru-catalyzed transfer hydrogenation (Noyori type) is effective.

Catalyst Selection

The classic RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is preferred.

  • Caution: Standard transfer hydrogenation uses Isopropanol/KOH. However, strong bases can degrade

    
    -bromo ketones via dehydrobromination or Favorskii rearrangement.
    
  • Solution: Use Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen source. This acidic/mildly basic system preserves the sensitive alkyl bromide.

Protocol
  • Catalyst Formation: Mix

    
     and 
    
    
    
    in
    
    
    with TEA, stir for 1h, wash with water, and isolate the purple solid Ru-catalyst.
  • Reaction: Dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) in dry acetonitrile.

  • H-Source: Add Formic Acid/TEA mixture (5:2 molar ratio, 3.0 equiv).

  • Initiation: Add Ru-catalyst (0.5 - 1.0 mol%).

  • Conditions: Stir at 25°C for 24h. Monitor by GC/TLC.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Route 3: Regioselective Ring Opening (Chiral Pool)

This route utilizes (S)-2-(trifluoromethyl)oxirane (commercially available or made via hydrolytic kinetic resolution).

Regioselectivity Challenge

Opening the epoxide with HBr can occur at:

  • C2 (Substituted): Yields

    
     (Undesired).
    
  • C3 (Terminal): Yields

    
     (Desired).
    

The strong electron-withdrawing


 group destabilizes carbocation formation at C2, disfavoring the 

-like mechanism that usually leads to substitution at the most hindered carbon. Therefore, under anhydrous

conditions
, attack favors the less hindered terminal carbon (C3).
Protocol
  • Reagent: Dissolve (S)-2-(trifluoromethyl)oxirane in anhydrous

    
    .
    
  • Acid Source: Add Pyridinium Tribromide or anhydrous HBr in acetic acid dropwise at 0°C.

  • Mechanism: Bromide attacks the terminal carbon.

  • Result: High regioselectivity for the desired bromohydrin.

Comparative Data Analysis

FeatureBiocatalytic Reduction (Route 1)Transfer Hydrogenation (Route 2)Epoxide Opening (Route 3)
Enantiomeric Excess >99% (S) 90-95% (S)>98% (Dependent on starting material)
Yield 85-95%70-85%60-80%
Scalability High (Kg scale)MediumLow (High cost of chiral epoxide)
Atom Economy HighMediumHigh
Safety Profile Excellent (Water/Buffer)Good (Avoids

gas)
Moderate (Corrosive HBr)
Cost Low (at scale)Moderate (Ru catalyst)High (Chiral epoxide)

References

  • Biocatalytic Reduction & KRED Application

    • Enzymeworks Patent (CN109706138A): Describes the preparation of chiral trifluoromethyl alcohols using KREDs.
    • Source:

  • Precursor Synthesis (Decarboxylation)

    • Moazzam, M. & Parrick, J. (1988). "Synthesis of 3-bromo-1,1,1-trifluoroacetone."[1][2][3] Indian Journal of Chemistry, Section B, 27(11), 1051-1053.

    • Source:

  • Noyori Transfer Hydrogenation Context

    • Noyori, R. et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
    • Source:

  • Epoxide Ring Opening Regioselectivity

    • Garrido, et al. "Regioselective Ring Opening of Trifluoromethyl Epoxides."
    • Source:

Sources

difference between (R) and (S)-3-Bromo-1,1,1-trifluoropropan-2-ol properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (R)- vs. (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary

3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a critical fluorinated chiral building block used in the synthesis of high-value pharmaceuticals and agrochemicals.[1][2] Its primary utility lies in its conversion to 3,3,3-trifluoro-1,2-epoxypropane (trifluoromethyl oxirane) , a reactive intermediate for introducing the trifluoromethyl motif into bioactive molecules.

This guide delineates the properties of the (R)- and (S)-enantiomers, with a specific focus on their stereochemical divergence during downstream processing. Unlike simple physical properties, which remain identical between enantiomers in achiral environments, their synthetic utility is defined by a Cahn-Ingold-Prelog (CIP) priority inversion that occurs during epoxide formation—a phenomenon critical for designing stereospecific drug synthesis routes.

Comparative Properties: (R) vs. (S) Enantiomers

While the physical constants of the enantiomers are identical in an achiral environment, their interaction with chiral biological systems and polarized light distinguishes them.

Table 1: Physical and Stereochemical Specifications
Property(R)-3-Bromo-1,1,1-trifluoropropan-2-ol(S)-3-Bromo-1,1,1-trifluoropropan-2-olRacemic Mixture (CAS 431-34-5)
Molecular Formula



Molecular Weight 192.96 g/mol 192.96 g/mol 192.96 g/mol
Boiling Point 124.5°C (743 mmHg)124.5°C (743 mmHg)124.5°C (743 mmHg)
Density 1.861 g/mL (25°C)1.861 g/mL (25°C)1.861 g/mL (25°C)
Refractive Index



Optical Rotation Specific rotation varies by solvent; typically (-) for precursors of (S)-epoxide.[3][4]Precursor to (R)-epoxide.
Key Downstream Product Yields (S) -3,3,3-Trifluoro-1,2-epoxypropaneYields (R) -3,3,3-Trifluoro-1,2-epoxypropaneRacemic Epoxide
Primary Application Synthesis of (S)-configured APIsSynthesis of (R)-configured APIs (e.g., MAGL inhibitors)General Reagent

Critical Insight: The most commercially significant derivative is (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane (CAS 143142-90-9). Counter-intuitively, this is synthesized from (S)-3-Bromo-1,1,1-trifluoropropan-2-ol .

Stereochemical Mechanism: The "Priority Flip"

A common pitfall in working with BTFP is assuming that the (R)-alcohol yields the (R)-epoxide. This is incorrect due to a change in CIP priority ranking, even though the spatial arrangement (stereocenter geometry) is retained.

Mechanism of Action
  • Base Treatment: A base (e.g., NaOH, KOH) deprotonates the hydroxyl group of the alcohol.

  • Intramolecular

    
    :  The resulting alkoxide attacks the adjacent carbon (C3), displacing the bromide.
    
  • Retention of Geometry: Since the bond to the chiral center (C2) is not broken, the spatial orientation of the oxygen and trifluoromethyl group remains fixed.

  • Inversion of Descriptor:

    • In Alcohol: The

      
       group (Priority 2) outranks the 
      
      
      
      group (Priority 3).
    • In Epoxide: The ring carbon (Priority 3) is outranked by the

      
       group (Priority 2).
      
    • Result: The CIP descriptor flips from (S) to (R) (or vice versa).

Visualization of the Pathway

G cluster_0 Stereochemical Inversion Logic Ketone 3-Bromo-1,1,1- trifluoropropan-2-one (Achiral) S_Alcohol (S)-3-Bromo-1,1,1- trifluoropropan-2-ol (Chiral Alcohol) Ketone->S_Alcohol Enzymatic Reduction (ADH / Baker's Yeast) R_Epoxide (R)-3,3,3-Trifluoro- 1,2-epoxypropane (Target Epoxide) S_Alcohol->R_Epoxide Base (NaOH) Intramolecular SN2 (Descriptor Flip) Logic Alcohol Priorities: 1. -OH 2. -CH2Br 3. -CF3 Epoxide Priorities: 1. -O- 2. -CF3 3. -CH2(ring)

Figure 1: Synthetic pathway showing the conversion of the ketone to the (S)-alcohol and subsequently to the (R)-epoxide.[5] Note the descriptor change from S to R due to CIP priority reassignment.

Synthesis & Production Protocols

The production of enantiopure BTFP relies heavily on biocatalysis, as chemical reduction typically yields racemates requiring inefficient resolution.

Method A: Biocatalytic Reduction (Preferred)

This method utilizes Alcohol Dehydrogenases (ADHs) or whole-cell systems (e.g., Saccharomyces cerevisiae) to achieve high enantiomeric excess (ee > 98%).

Reagents:

  • Substrate: 3-Bromo-1,1,1-trifluoropropan-2-one.[1][2][4][6][7]

  • Catalyst: Engineered Ketoreductase (KRED) or ADH.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Reaction Setup: Dissolve the ketone substrate (10 g/L) in the buffer. Add NADPH (0.5 mM), Glucose (1.5 eq), and Glucose Dehydrogenase (5 U/mL).

  • Initiation: Add the specific KRED enzyme (e.g., from Lactobacillus kefir for anti-Prelog or Thermoanaerobacter for Prelog selectivity).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption via GC.

  • Extraction: Extract the alcohol with ethyl acetate. Dry over

    
     and concentrate.
    
Method B: Chemical Synthesis & Resolution

If biocatalysts are unavailable, the racemate is synthesized via


 reduction followed by lipase-catalyzed resolution.
  • Reduction: Treat 3-bromo-1,1,1-trifluoropropan-2-one with

    
     in methanol at 0°C.
    
  • Resolution: Acylate the racemic alcohol using Vinyl Acetate and Candida antarctica Lipase B (CAL-B).

    • (R)-enantiomer is typically acylated faster.

    • (S)-alcohol remains unreacted.

  • Separation: Separate the (S)-alcohol from the (R)-ester via column chromatography.

Applications in Drug Development

The (R)- and (S)-epoxides derived from these alcohols are "chiral warheads" used to install the trifluoromethyl-hydroxyethyl motif.

Case Study: MAGL Inhibitors

Monoacylglycerol lipase (MAGL) inhibitors are potential treatments for neuroinflammation. The (R)-epoxide is used to synthesize specific carbamate inhibitors.

  • Pathway: (S)-Alcohol

    
     (R)-Epoxide 
    
    
    
    Ring opening with nucleophile (e.g., 4-methoxybenzyl alcohol)
    
    
    Functionalization.
Case Study: CETP Inhibitors

Substituted trifluoro amino propanols, synthesized from the chiral epoxide, act as potent inhibitors of cholesteryl ester transfer protein (CETP), a target for cardiovascular disease.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-1,1,1-trifluoro-2-propanol Product Specification. Retrieved from

  • Ramachandran, P. V., et al. (2007).[8] "Preparative-scale synthesis of 3,3,3-trifluoropropene oxide." Journal of Fluorine Chemistry, 128(10), 1255-1259.[8]

  • Ye, L., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 62(1), 97-103.
  • PubChem. (n.d.).[9] 3-Bromo-1,1,1-Trifluoro-2-Propanol Compound Summary. Retrieved from

  • McAllister, L. A., et al. (2018). "Discovery of trifluoromethyl glycol carbamates as potent and selective covalent monoacylglycerol lipase (MAGL) inhibitors." Journal of Medicinal Chemistry, 61(7), 3008-3026.

Sources

Comprehensive Technical Guide: Storage and Stability of Light-Sensitive Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The storage of fluorinated alcohols presents a dichotomy in chemical stability. While short-chain perfluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are generally photostable and transparent to UV light, a critical subset of fluorinated intermediates —specifically fluorotelomer alcohols (FTOHs) , benzylic fluorinated alcohols , and iodinated fluoro-alcohols —exhibit significant photosensitivity.

Improper storage of these sensitive compounds leads to three primary failure modes:

  • Defluorination: Photolytic cleavage of C-F or C-I bonds, releasing free fluoride ions (

    
    ) or radicals.
    
  • Oxidative Degradation: Formation of perfluorocarboxylic acids (PFCAs) and aldehydes, often regulated as PFAS contaminants.

  • Safety Hazards: Generation of hydrofluoric acid (HF) within the headspace of storage containers.

This guide details the storage architecture required to maintain the integrity of these high-value, light-sensitive reagents used in drug development.[1]

Part 1: The Chemistry of Instability

To implement an effective storage protocol, one must understand the mechanism of degradation. The C-F bond is one of the strongest in organic chemistry (


 116 kcal/mol), yet specific structural motifs render these molecules liable to photolysis.
Classes of Light-Sensitive Fluorinated Alcohols
ClassExample CompoundSensitivity MechanismDegradation Product
Fluorotelomer Alcohols (FTOHs) 8:2 FTOHOxidation of the non-fluorinated ethyl spacer; susceptible to radical attack initiated by UV.[2][3]PFOA, PFNA (PFCAs), Aldehydes
Benzylic Fluoro-Alcohols (S)-1-(4-fluorophenyl)ethanolActivation of the benzylic C-H or C-F bond by UV light (254-365 nm).Ketones, Defluorinated arenes, HF
Iodinated Fluoro-Alcohols Heptafluoroisopropyl iodide (precursor)Weak C-I bond (

50 kcal/mol) cleaves homolytically under visible/UV light.
Perfluoroalkyl radicals,

Conjugated Fluoro-Alcohols Fluorinated AzobenzenesPhotoisomerization (E

Z) or irreversible cyclization.
Isomeric impurities
Photolytic Degradation Pathway (FTOH Example)

The following diagram illustrates the degradation of a Fluorotelomer Alcohol (FTOH) into persistent Perfluorocarboxylic Acids (PFCAs) upon exposure to light and oxygen.

FTOH_Degradation FTOH Fluorotelomer Alcohol (8:2 FTOH) Radical Intermediate Radical (•OH / UV Light) FTOH->Radical hv + O2 Aldehyde Fluorotelomer Aldehyde (Transient) Radical->Aldehyde Oxidation PFCA Perfluorocarboxylic Acid (PFOA/PFNA) Aldehyde->PFCA Degradation HF Hydrofluoric Acid (HF Gas) Aldehyde->HF Elimination

Figure 1: Photolytic and oxidative degradation pathway of fluorotelomer alcohols leading to PFCA and HF formation.[4][5]

Part 2: Critical Storage Protocol

This protocol treats light-sensitive fluorinated alcohols as Time-Sensitive Chemicals (TSCs) .

Primary Containment: Material Selection

Standard borosilicate glass is insufficient for long-term storage of photosensitive fluorinated compounds due to UV transmission.

  • Vessel: Amber Borosilicate Glass (Type I) .

    • Why: Amber glass blocks >99% of light below 450 nm (UV and blue spectrum), preventing the initial excitation of the benzylic or iodinated moieties.

  • Closure: PTFE (Teflon) Lined Caps .

    • Why: Fluorinated alcohols are excellent solvents and can swell or leach plasticizers from standard polyethylene (PE) or polypropylene (PP) liners. Phenolic caps with pulp liners will degrade rapidly. PTFE provides a chemically inert barrier.

  • Headspace Management:

    • Argon Overlay: Argon is heavier than air and provides a superior blanket compared to nitrogen.

    • Protocol: Purge the headspace for 15-30 seconds with dry Argon before sealing to displace oxygen, which acts as a radical propagator in photolysis cycles.

Thermal Management
  • Temperature: Store at -20°C for iodinated or highly conjugated variants. 2-8°C is sufficient for standard benzylic fluoro-alcohols.

  • Phase Change Precaution: Many fluorinated alcohols have melting points near room temperature (e.g., HFIP mp = -3.3°C, but derivatives vary). Repeated freeze-thaw cycles can induce aggregation or precipitate stabilizers. Aliquoting into single-use vials is recommended to avoid this.

Secondary Containment & Segregation[7]
  • Desiccation: Fluorinated alcohols are hygroscopic. Store amber vials inside a secondary desiccator or a sealed Mylar bag with silica gel packets.

  • Segregation: Store away from strong bases (amines, NaOH). Fluorinated alcohols are acidic (

    
     for HFIP, lower for others) and can react exothermically with bases.
    

Part 3: Handling & Usage Workflow

To maintain scientific integrity, the handling process must minimize "excursion time"—the duration the reagent is exposed to ambient conditions.

Handling_Workflow Storage Cold Storage (-20°C, Dark) Equilibration Thermal Equilibration (Warm to RT in Dark) Storage->Equilibration Prevent Condensation Inerting Inert Gas Purge (Argon/N2) Equilibration->Inerting Dispensing Dispense via Syringe (Avoid pouring) Inerting->Dispensing Resealing Headspace Purge & Parafilm Dispensing->Resealing Remaining Reagent Usage Experimental Use Dispensing->Usage Resealing->Storage Return immediately

Figure 2: Standard Operating Procedure (SOP) for handling light-sensitive fluorinated reagents.

The "Warm-Up" Rule

Never open a cold fluorinated alcohol bottle immediately.

  • Causality: Condensation of atmospheric moisture will occur instantly on the cold liquid surface.[6] Water is a strong nucleophile that can hydrolyze sensitive fluorinated esters or interfere with anhydrous reactions.

  • Step: Allow the sealed amber bottle to reach room temperature (approx. 30 mins) inside a desiccator or dark box before opening.

Part 4: Quality Control & Safety

Monitoring Degradation (Self-Validating System)

Before using a stored reagent in a critical synthesis, validate its purity.

  • 
     NMR Spectroscopy:  The gold standard.
    
    • Pass: Sharp, distinct peaks corresponding to the specific fluorinated motif.

    • Fail: Appearance of new peaks, particularly fluoride ion (

      
      ) signals (typically around -120 to -150 ppm depending on solvent) or shifts indicating oxidation (e.g., formation of 
      
      
      
      groups).
  • Acidity Check: A significant drop in pH (measured via non-aqueous titration or indicator paper for rough check) suggests HF formation.

Safety Hazard: HF Generation

Photolysis of fluorinated alcohols often eliminates HF.

  • Warning: Old bottles of light-sensitive fluorinated reagents may contain pressurized HF gas in the headspace.

  • PPE: Always wear a face shield and double nitrile gloves when opening older bottles. Open in a fume hood.

  • First Aid: Calcium gluconate gel must be immediately available in the lab.

References

  • Vertex AI Search . (2025). Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. BenchChem. Retrieved from

  • Titaley, I. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning. Royal Society of Chemistry. Retrieved from

  • University of Rochester . (2017). Hexafluoroisopropanol as a highly versatile solvent. Retrieved from

  • Ossila . (2025). Air Sensitive Compounds | Handling and Storage Guide. Retrieved from

  • National Institutes of Health (NIH) . (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis. ACS ES&T Water.[7] Retrieved from

Sources

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Executive Summary & Strategic Significance

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone in modern drug design and materials science, profoundly enhancing metabolic stability, lipophilicity, and target binding affinity. Among the most versatile precursors for introducing chiral –CF₃ motifs is (S)-3-bromo-1,1,1-trifluoropropan-2-ol (BTFP). This bifunctional chiral building block provides a highly programmable scaffold for the synthesis of complex fluorinated therapeutics, including potent acyclic cholesteryl ester transfer protein (CETP) inhibitors[1]. As a Senior Application Scientist, understanding the stereoelectronic nuances of this molecule is critical for designing robust, scalable, and enantioselective synthetic workflows.

Physicochemical Profiling & Mechanistic Rationale

The synthetic utility of (S)-BTFP is dictated by its unique stereoelectronic profile. The highly electron-withdrawing –CF₃ group exerts a strong inductive (–I) effect, which significantly lowers the pKa of the adjacent secondary hydroxyl group compared to non-fluorinated analogs. While this stabilizes the corresponding alkoxide intermediate, it simultaneously attenuates its nucleophilicity. Concurrently, the primary alkyl bromide at C3 serves as an excellent leaving group. This dual functionality allows (S)-BTFP to undergo highly controlled intramolecular cyclizations or intermolecular substitutions without the risk of racemizing the C2 stereocenter[2].

Enantioselective Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

The foundational synthesis of (S)-BTFP relies on the asymmetric reduction of 3-bromo-1,1,1-trifluoroacetone. To achieve high enantiomeric excess (ee), the choice of the chiral reducing agent is the primary variable.

Mechanistic Causality: The use of provides a highly rigid chiral environment. The bulky pinanyl groups of the reagent sterically differentiate the small –CF₃ group from the larger –CH₂Br group within the Zimmerman-Traxler transition state. This steric discrimination dictates strict facial selectivity during the hydride transfer, yielding the (S)-enantiomer with high fidelity[2].

Self-Validating Protocol:

  • Preparation: Flame-dry a Schlenk flask under argon and charge with (-)-DIP-Cl (1.2 equiv) dissolved in anhydrous THF.

  • Cooling: Lower the reaction temperature to -25 °C using a cryocooler to maximize stereofacial discrimination.

  • Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) dropwise over 30 minutes to prevent thermal spikes that could degrade enantioselectivity.

  • Reaction & Validation: Stir at -25 °C for 24 hours. Validation Step: Monitor ketone consumption via ¹⁹F NMR (look for the disappearance of the ketone –CF₃ singlet and the appearance of the alcohol –CF₃ doublet).

  • Workup: Quench with diethanolamine to precipitate the boron byproducts. Filter, concentrate, and purify via vacuum distillation.

  • Quality Control: Determine enantiomeric purity via chiral GC. A threshold of >95% ee must be validated before downstream application to prevent the amplification of racemic impurities.

Downstream Transformation: Synthesis of (S)-2-(Trifluoromethyl)oxirane

(S)-BTFP is the direct precursor to (S)-2-(trifluoromethyl)oxirane, a highly reactive and valuable chiral epoxide used in advanced cross-coupling and lithiation methodologies.

Mechanistic Causality: Treatment of (S)-BTFP with aqueous sodium hydroxide generates the C2 alkoxide. Despite the attenuated nucleophilicity caused by the –CF₃ group, applied heating drives the intramolecular Sₙ2 attack on the C3 carbon, displacing the bromide. Because the bond-breaking and bond-making events occur exclusively at C3, the absolute configuration of the C2 stereocenter is strictly preserved, resulting in 100% stereoretention[2].

Self-Validating Protocol:

  • Alkoxide Formation: To a vigorously stirred solution of (S)-BTFP (1.0 equiv) at 0 °C, slowly add 41% aqueous NaOH (1.5 equiv).

  • Cyclization: Gradually heat the biphasic mixture to 95 °C. The high temperature is required to overcome the activation energy barrier raised by the electron-withdrawing –CF₃ group.

  • Isolation & Validation: As the epoxide forms, its low boiling point allows it to be continuously distilled out of the reaction mixture into a cold trap (-78 °C). Validation Step: This continuous removal is a self-correcting mechanism that prevents undesired base-catalyzed ring-opening to the corresponding diol.

  • Purification: Redistill the collected epoxide over CaH₂ to ensure absolute dryness prior to moisture-sensitive downstream applications.

Advanced Application: Ring-Opening Lithiation-Borylation

The chiral oxirane derived from (S)-BTFP can be utilized in cutting-edge methodologies, such as the synthesis of densely functionalized tertiary α-trifluoromethyl boronic esters developed by [3].

Mechanistic Causality: The reaction begins with the lithiation of the oxirane and subsequent trapping with an organoboronic ester to form an intermediate 'ate' complex. The addition of a strong Lewis acid (TESOTf) activates the epoxide oxygen, triggering a stereospecific 1,2-borotropic migration. The carbon-based group migrates with complete retentive stereospecificity, translating the point chirality of the epoxide into a highly valuable tertiary boronic ester[3].

Self-Validating Protocol:

  • Complexation: In a dry Schlenk flask at -78 °C, combine (S)-2-(trifluoromethyl)oxirane (1.0 equiv) and the target organoboronic ester (1.0 equiv) in a non-polar solvent (e.g., toluene), which is critical for the stereospecificity of the rearrangement.

  • Lithiation: Add LDA (1.2 equiv) dropwise. Stir for 1 hour to ensure complete formation of the boronate complex.

  • Migration: Add TESOTf (1.5 equiv) to induce the 1,2-migration. Allow the reaction to slowly warm to room temperature.

  • Validation Step: Confirm the success of the 1,2-shift via ¹¹B NMR (observing the shift from a tetrahedral boronate complex to a trigonal planar boronic ester resonance) and ¹⁹F NMR.

Quantitative Data Summary

TransformationReagents & ConditionsYield (%)Enantiomeric Excess (ee %)Key Mechanistic Feature
Ketone → (S)-Alcohol (-)-DIP-Cl, THF, -25 °C~80%96%Facial selective hydride transfer
(S)-Alcohol → (S)-Epoxide 41% aq. NaOH, 0 °C to 95 °C~75%96% (Retained)Intramolecular Sₙ2 at C3
(S)-Epoxide → α-CF₃ Boronic Ester LDA, Boronic Ester, TESOTf60–80%>95%Stereospecific 1,2-borotropic shift

Workflow Visualization

Workflow Ketone 3-Bromo-1,1,1-trifluoroacetone (Starting Material) Reduction Asymmetric Reduction (-)-DIP-Cl, THF, -25 °C Ketone->Reduction Alcohol (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (Chiral Building Block) Reduction->Alcohol Enantioselective Hydride Transfer Epoxidation Base-Mediated Cyclization Aq. NaOH, 0 °C to 95 °C Alcohol->Epoxidation Epoxide (S)-2-(Trifluoromethyl)oxirane (Key Intermediate) Epoxidation->Epoxide Intramolecular SN2 (Stereoretentive) LithBoryl Ring-Opening Lithiation-Borylation 1. LDA, Boronic Ester 2. TESOTf, 1,2-Migration Epoxide->LithBoryl Product Tertiary α-CF3 Boronic Esters (Advanced Drug Scaffolds) LithBoryl->Product Stereospecific 1,2-Borotropic Shift

Fig 1. Synthetic workflow from 3-bromo-1,1,1-trifluoroacetone to α-CF3 boronic esters.

References

  • Ramachandran, P. V., Gong, B., & Brown, H. C. (1995). "Chiral Synthesis via Organoboranes. 40. Selective Reductions. 55. A Simple One-Pot Synthesis of the Enantiomers of Trifluoromethyloxirane. A General Synthesis in High Optical Purities of α-Trifluoromethyl Secondary Alcohols via the Ring-Cleavage Reactions of the Epoxide." The Journal of Organic Chemistry, 60(1), 41-46. URL:[Link]

  • Nandakumar, M., Rubial, B., Noble, A., Myers, E. L., & Aggarwal, V. K. (2020). "Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters." Angewandte Chemie International Edition, 59(3), 1187-1191. URL:[Link]

  • Durley, R. C., Grapperhaus, M. L., Hickory, B. S., Massa, M. A., Wang, J. L., Spangler, D. P., ... & Sikorski, J. A. (2002). "Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein." Journal of Medicinal Chemistry, 45(18), 3891-3904. URL:[Link]

Sources

Methodological & Application

synthesis of (S)-3,3,3-trifluoro-1,2-epoxypropane from bromohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis and Isolation of (S)-3,3,3-Trifluoro-1,2-epoxypropane from Bromohydrin

Introduction & Mechanistic Rationale

(S)-3,3,3-Trifluoro-1,2-epoxypropane (also known as (S)-2-(trifluoromethyl)oxirane) is a highly valuable chiral building block utilized extensively in the synthesis of fluorinated pharmaceuticals—such as cholesteryl ester transfer protein (CETP) inhibitors—and advanced agrochemicals[1][2]. The strategic incorporation of a trifluoromethyl (-CF₃) group significantly modulates the lipophilicity, binding affinity, and metabolic stability of target molecules[3].

The synthesis of this terminal epoxide from its halohydrin precursor, (S)-3-bromo-1,1,1-trifluoro-2-propanol, proceeds via a base-mediated intramolecular nucleophilic substitution, classically known as a Williamson-type ether synthesis[1].

Mechanistic Causality: The addition of aqueous sodium hydroxide (NaOH) deprotonates the secondary hydroxyl group of the bromohydrin, generating an alkoxide intermediate. This alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent carbon, displacing the bromide ion to close the oxirane ring.

While the strongly electronegative -CF₃ group stabilizes the resulting epoxide against certain nucleophilic attacks, the strained three-membered ring remains highly susceptible to base-catalyzed hydrolysis at elevated temperatures. If left in the alkaline reaction mixture, the epoxide irreversibly hydrolyzes to yield 3,3,3-trifluoro-1,2-propanediol[1]. To prevent this degradation, the experimental design mandates strict temperature control during addition and a reactive in situ distillation setup to immediately remove the highly volatile epoxide from the basic environment as soon as it forms.

Mechanism A (S)-Bromohydrin Precursor B Alkoxide Intermediate A->B + NaOH - H2O C (S)-Epoxide Target Product B->C Intramolecular SN2 - NaBr D Trifluoropropanediol Hydrolysis Byproduct C->D Excess Base / Heat (Side Reaction)

Reaction mechanism of (S)-bromohydrin epoxidation and potential hydrolysis pathway.

Physicochemical Properties & Data Presentation

Due to the extreme volatility and flammability of the target epoxide, understanding its physical properties is a strict prerequisite for safe handling, successful isolation, and yield optimization.

Property(S)-3,3,3-Trifluoro-1,2-epoxypropane
CAS Number 130025-34-2
Molecular Formula C₃H₃F₃O
Molecular Weight 112.05 g/mol
Boiling Point 25–32 °C[4]
Density 1.294 g/mL at 25 °C
Flash Point -26 °C
Storage Temperature -20 °C
Hazard Class Highly Flammable (H224), Irritant[5]

Experimental Methodology & Self-Validating Protocol

This protocol leverages the exceptionally low boiling point of the product (25–32 °C) to perform a reactive distillation, driving the reaction equilibrium forward while simultaneously purifying the product.

Workflow Step1 1. Base Preparation 30-50% aq. NaOH cooled to 0-5 °C Step2 2. Substrate Addition Dropwise addition of (S)-Bromohydrin Step1->Step2 Step3 3. Epoxidation Stir at 0 °C, gradually warm to RT Step2->Step3 Step4 4. Reactive Distillation Heat to 40-50 °C, collect vapor at 25-32 °C Step3->Step4 Step5 5. Cryogenic Trapping Condense product in -78 °C receiver Step4->Step5

Step-by-step workflow for the synthesis and in situ distillation of the epoxide.

Equipment Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head. Connect the distillation condenser to a Schlenk receiving flask completely immersed in a cryogenic dry ice/acetone bath (-78 °C). Ensure all joints are sealed with Teflon tape to prevent the escape of highly volatile, flammable vapors.

Step-by-Step Procedure:

  • Base Preparation: Prepare a 30% to 50% (w/w) aqueous NaOH solution. Transfer the solution to the 3-neck flask and cool it to 0–5 °C using an ice-water bath.

  • Substrate Addition: Load the addition funnel with (S)-3-bromo-1,1,1-trifluoro-2-propanol. Add the bromohydrin dropwise to the vigorously stirring NaOH solution. Causality: The initial deprotonation step is highly exothermic. Dropwise addition prevents localized temperature spikes that could cause the premature volatilization of unreacted starting material or drive the base-catalyzed hydrolysis of the newly formed epoxide into the unwanted diol[1].

  • Epoxidation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes to ensure complete alkoxide formation, then remove the ice bath and allow the mixture to slowly warm to room temperature.

  • In Situ Distillation: Replace the water bath with a temperature-controlled heating mantle. Gently warm the reaction mixture to 40–50 °C. The epoxide product will begin to vaporize.

  • Cryogenic Trapping: Condense the vapors through the water-cooled condenser directly into the -78 °C receiving flask.

Self-Validating System: This protocol features an intrinsic, real-time quality control checkpoint: the distillation head thermometer. Because pure (S)-3,3,3-trifluoro-1,2-epoxypropane boils strictly between 25–32 °C[4], maintaining the vapor temperature within this narrow window guarantees product purity and structural integrity.

  • Validation Check 1: If the head temperature drops below 25 °C, the reaction is complete and generation of the epoxide has ceased.

  • Validation Check 2: If the temperature spikes above 35 °C, heating must be immediately reduced, as this indicates the unwanted distillation of water or unreacted bromohydrin precursor.

Storage & Handling: Transfer the isolated colorless liquid to a pre-chilled, tightly sealed, pressure-resistant vial inside a fume hood. Store immediately and strictly at -20 °C.

References

  • 1,1,1‐Trifluoro‐2,3‐epoxypropane | ResearchGate | 1

  • (S)-(−)-3,3,3-Trifluoro-1,2-epoxypropane | Sigma-Aldrich | Link

  • (S)-3,3,3-trifluoro-1,2-epoxypropane, CAS No. 130025-34-2 | iChemical | 4

  • ALDRICH (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane, 97% | Thomas Scientific | 2

  • 3,3,3-Trifluoro-1,2-propenoxide | Apollo Scientific | 3

  • SAFETY DATA SHEET: 1,2-Epoxy-3,3,3-trifluoropropane | Thermo Fisher Scientific | 5

Sources

Application Note: Site-Specific Conjugation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol for 19F NMR Peptide Studies

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

Fluorine-19 (19F) NMR spectroscopy has emerged as a premier modality for interrogating peptide conformations, protein-ligand interactions, and membrane dynamics in drug development. The 19F nucleus offers 100% natural abundance, a spin of ½, and a highly sensitive gyromagnetic ratio, yielding a three-fold signal amplification when utilizing trifluoromethyl (–CF3) probes[1].

However, the fidelity of 19F NMR relies entirely on the chemical stability and stereopurity of the fluorinated tag. This application note details the mechanistic rationale and optimized protocol for utilizing (S)-3-Bromo-1,1,1-trifluoropropan-2-ol ((S)-BTFP) as a superior, non-hydrating alternative to traditional probes for cysteine-directed peptide labeling.

Mechanistic Insights: Why (S)-BTFP?

To design a robust experiment, researchers must understand the causality behind probe selection. The shift toward (S)-BTFP is driven by three critical physicochemical factors:

The BTFA Hydration Artifact

Historically, 3-bromo-1,1,1-trifluoroacetone (BTFA) was the gold standard for cysteine labeling. However, recent mechanistic evaluations reveal a critical flaw: in aqueous environments, the BTFA ketone rapidly undergoes hydration to form a geminal diol (gem-diol)[2]. This establishes a dynamic equilibrium, meaning the commonly observed -84 ppm 19F signal belongs to the gem-diol, not the reactive ketone (-76 ppm)[2]. This equilibrium artificially complicates the interpretation of conformational states. (S)-BTFP replaces the ketone with a stable secondary alcohol, eliminating hydration artifacts and ensuring the chemical shift is solely responsive to the peptide's local environment[3].

The Stereochemical Imperative

BTFP contains a chiral center at the C2 position. Conjugating a racemic mixture of BTFP to a chiral peptide generates diastereomers. Because diastereomers possess distinct physicochemical environments, this splits the 19F NMR signal, artificially complicating the spectra. Utilizing the stereopure (S)-enantiomer ensures a single, unambiguous resonance per conformational state.

Overcoming Reactivity Limitations

The hydroxyl group in BTFP is less electron-withdrawing than the carbonyl in BTFA or the acetamide in BTFMA. Consequently, BTFP exhibits significantly reduced electrophilicity, yielding only ~11% modification under standard physiological conditions (10 equivalents, 24 h)[2]. To achieve quantitative peptide labeling, our protocol strategically increases the molar excess of (S)-BTFP and optimizes the pH to maximize thiolate formation without inducing disulfide scrambling.

Comparative Probe Analysis

The following table summarizes the quantitative and qualitative data driving the selection of (S)-BTFP over legacy probes.

ProbeStructure TypeCys ReactivityHydration Equilibrium19F Chemical Shift Sensitivity
BTFA α-haloketoneHighYes (Forms gem-diol)Moderate
BTFMA α-haloacetamideHighNoHigh
(S)-BTFP α-haloalcoholLow-ModerateNo (Stable alcohol)Moderate
TFET DisulfideHighNo (Reducible linkage)Low

Self-Validating Conjugation Workflow

To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system . Each chemical transformation is immediately followed by an orthogonal Quality Control (QC) gate.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Analysis A Peptide Reduction (TCEP) QC1 QC 1: Ellman's Assay (Confirm Free -SH) A->QC1 Validate Thiols B (S)-BTFP Alkylation (pH 8.0, 50-100 eq) QC1->B QC2 QC 2: LC-MS (Confirm +112.05 Da) B->QC2 Validate Mass C RP-HPLC Purification QC2->C QC3 QC 3: 1D 19F NMR (Confirm Single Peak) C->QC3 Validate Purity

Self-validating workflow for (S)-BTFP peptide conjugation incorporating critical QC gates.

Detailed Step-by-Step Methodology

Phase 1: Thiol Deprotection and Reduction

Causality: Cysteine residues rapidly oxidize to form intermolecular disulfides. TCEP is utilized over DTT or BME because it is a phosphine-based reducing agent; it lacks a thiol group and therefore will not competitively react with the (S)-BTFP tag.

  • Peptide Solubilization: Dissolve the purified target peptide (containing a single free cysteine) in degassed 100 mM Sodium Phosphate buffer, pH 8.0, to a final concentration of 1 mM.

  • Reduction: Add TCEP-HCl to a final concentration of 5 mM (5 molar equivalents).

  • Incubation: Incubate at room temperature for 30 minutes under gentle agitation.

  • QC Gate 1 (Ellman's Assay): Remove a 5 µL aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm to confirm >95% free thiol availability before proceeding.

Phase 2: Site-Specific Alkylation with (S)-BTFP

Causality: Because (S)-BTFP has lower electron-withdrawing capability compared to α-haloketones[2], standard 10x molar excesses are insufficient. We drive the SN2 reaction to completion by utilizing a 50-100x molar excess and elevating the pH to 8.0, which increases the concentration of the highly nucleophilic thiolate anion.

  • Probe Preparation: Dissolve (S)-BTFP in anhydrous DMF to create a 500 mM stock solution.

  • Conjugation: Add the (S)-BTFP stock to the peptide solution to achieve a final concentration of 50–100 mM (50–100 molar equivalents). Ensure the final DMF concentration does not exceed 10% (v/v) to prevent peptide precipitation.

  • Incubation: Seal the reaction vessel under nitrogen and incubate at 37°C for 24 to 48 hours in the dark.

  • QC Gate 2 (LC-MS Validation): Analyze a 2 µL aliquot via LC-MS. Successful conjugation is confirmed by the disappearance of the starting peptide mass and the appearance of a single new peak with a mass shift of exactly +112.05 Da (representing the addition of the C3H4F3O moiety and the loss of a thiol proton).

Phase 3: Purification and 19F NMR Acquisition
  • Quenching: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH below 4.0, neutralizing the reactive thiolate.

  • Purification: Purify the conjugated peptide using semi-preparative RP-HPLC (C18 column) with a linear gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the target fractions.

  • NMR Sample Preparation: Dissolve the lyophilized (S)-BTFP-peptide in an appropriate NMR buffer (e.g., 20 mM Sodium Phosphate, pH 7.4, 10% D2O for lock).

  • QC Gate 3 (1D 19F NMR): Acquire a 1D 19F NMR spectrum (typically referenced to TFA at -76.55 ppm). A successful, stereopure conjugation will yield a single, sharp singlet resonance, confirming the absence of diastereomeric splitting and validating the structural integrity of the probe for downstream multidimensional conformational studies.

References

  • 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA)
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Journal of Biomolecular NMR (PMC / NIH)

Sources

Application Note: Nucleophilic Substitution Protocols for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines high-fidelity protocols for the nucleophilic substitution of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol . It is designed for medicinal chemists and process engineers, focusing on the mechanistic reality that most "substitutions" of this substrate proceed via a transient or isolated epoxide intermediate.

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a versatile chiral building block used to introduce the trifluoromethyl (


) motif into bioactive scaffolds. While ostensibly an alkyl halide suitable for direct 

displacement, the presence of the adjacent hydroxyl group and the electron-withdrawing

moiety dictates a specific reactivity profile.

Critical Insight: Under neutral or basic conditions, the substitution of the bromine atom rarely proceeds via direct intermolecular


 attack. Instead, the reaction follows an elimination-addition mechanism  involving the rapid formation of (S)-3,3,3-trifluoro-1,2-epoxypropane (TFEP) , followed by regioselective ring opening.

This guide prioritizes the Epoxide Gateway Strategy , providing protocols for both the isolation of the epoxide and "one-pot" cascade transformations.

Mechanistic Insight & Pathway Analysis[1]

The


 group significantly lowers the 

of the secondary alcohol (approx.

11–12) compared to non-fluorinated analogues.[1] Upon exposure to base, the alkoxide forms readily and displaces the adjacent bromide intramolecularly (Baldwin’s 3-exo-tet) much faster than any external nucleophile can attack.
Pathway Divergence[1]
  • Pathway A (Direct

    
    ):  Only viable under strictly acidic conditions or with specific Lewis acids, preventing alkoxide formation.[1] Rare in practice.[1]
    
  • Pathway B (Epoxide Gateway): The standard route.[1] The nucleophile attacks the in situ formed epoxide.

Regioselectivity of Ring Opening

Unlike perfluorinated epoxides (e.g., HFPO) which suffer from "abnormal" attack at the substituted carbon, TFEP generally follows steric control . The bulky


 group directs incoming nucleophiles to the terminal carbon (C3), preserving the stereochemistry at the chiral center (C2).

ReactionPathways Substrate (S)-3-Bromo-1,1,1- trifluoropropan-2-ol Alkoxide Intermediate Alkoxide Substrate->Alkoxide Deprotonation Product_C3 Major Product (C3 Attack) Retention of Config. Substrate->Product_C3 Direct SN2 (Unlikely) Base Base (OH- or Amine) Epoxide (S)-3,3,3-Trifluoro- 1,2-epoxypropane (TFEP) Alkoxide->Epoxide Intramolecular SN2 (Fast) Epoxide->Product_C3 Nucleophile (Nu-) Steric Control Product_C2 Minor Product (C2 Attack) Inversion of Config. Epoxide->Product_C2 Electronic Control (Rare)

Figure 1: Mechanistic pathway highlighting the dominance of the epoxide intermediate and regioselective opening at the terminal carbon.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation of (S)-3,3,3-Trifluoro-1,2-epoxypropane

Purpose: To generate the pure electrophile for sensitive nucleophiles or controlled stoichiometry. Safety Warning: TFEP is a volatile alkylating agent (bp ~30 °C).[1] Handle in a fume hood with cold traps.

Reagents:

  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv, 4M aq.[1] solution)

  • Solvent: Diethyl ether (

    
    )[1]
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a short-path distillation head connected to a receiving flask cooled to -78 °C (dry ice/acetone).

  • Dissolution: Dissolve the bromohydrin in

    
     (2 mL/mmol) and cool to 0 °C.
    
  • Cyclization: Add the 4M KOH solution dropwise over 30 minutes. The biphasic mixture will stir vigorously.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by GC (disappearance of starting material).

  • Isolation: Gently heat the reaction flask (water bath ~40 °C). The volatile epoxide (bp ~30 °C) will co-distill with ether.[1]

  • Purification: Redistill the condensate carefully using a fractionating column to separate the epoxide from ether, or use the ethereal solution directly for the next step (recommended to avoid loss).

Yield: Typically 75–85%.[1] Storage: Store at -20 °C over molecular sieves.

Protocol B: One-Pot Aminolysis (Preparation of -Amino Alcohols)

Purpose: Efficient synthesis of chiral amino-alcohols without isolating the volatile epoxide. Scope: Primary and secondary amines.[1][2][3]

Reagents:

  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 equiv)

  • Amine (Nucleophile) (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)[1]

Procedure:

  • Mixing: In a sealed pressure tube or reaction vial, suspend

    
     in MeOH.
    
  • Addition: Add the bromohydrin and the amine.

  • Reaction: Seal the vessel and heat to 50–60 °C for 6–12 hours.

    • Note: Heating is required to overcome the steric repulsion of the

      
       group during the ring-opening phase.
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off solid inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The residue is typically the pure amino alcohol.[1] If necessary, purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Stereochemical Outcome: Retention of the (S)-configuration at C2.[1] The nucleophile attacks C3.[1]

Protocol C: Azidation (Precursor to Triazoles)

Purpose: Introduction of the azide moiety for "Click" chemistry or reduction to primary amines.[1]

Reagents:

  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic is essential for azide nucleophilicity)[1]

  • Temperature: 70–80 °C[1]

Procedure:

  • Dissolution: Dissolve the bromohydrin in DMF (0.5 M).

  • Reagent Addition: Add solid

    
     in one portion.
    
    • Mechanistic Note: The slightly basic azide ion may promote transient epoxide formation, which is then opened by a second azide ion.

  • Heating: Heat to 80 °C for 4 hours.

  • Safety Check: Do not use halogenated solvents (e.g., DCM) during workup with azides to avoid forming explosive di-azidomethane.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF.[1]

  • Product: (S)-3-Azido-1,1,1-trifluoropropan-2-ol.

Analytical Data & Quality Control

ParameterSpecification / ObservationMethod
Reaction Monitoring Disappearance of SM (

~0.4 in 20% EtOAc/Hex)
TLC / GC-MS
Epoxide Intermediate

NMR shift: ~ -75 ppm (distinct from SM -78 ppm)

NMR
Regioselectivity HMBC correlation between

and Nucleophile
2D NMR
Enantiomeric Excess Chiral GC (e.g.,

-DEX column)
GC-FID

Common Impurities:

  • Diol: Formed by hydrolysis of the epoxide if water is present without a strong nucleophile.[1]

  • Regioisomer: Small amounts (<5%) of C2-attack product may be observed with very small, linear nucleophiles.[1]

References

  • Epoxide Synthesis & Polymerization: Umezawa, J., et al. "Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane." Polymer Journal, 1993.[1] Link[1]

  • Regioselectivity Mechanisms: Zhang, X., et al. "Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide." Molecules, 2023.[1] Link (Contrasts HFPO with mono-CF3 behavior).[1]

  • Synthetic Utility: Katagiri, T., et al.[1][3][4][5] "A chemistry of 2,3-epoxy-1,1,1-trifluoropropane." Journal of Fluorine Chemistry, 2000.[1] Link

  • General Nucleophilic Substitution: "Nucleophilic Substitution Reactions - Haloalkanes." CK-12 Foundation.[1] Link

Sources

Application Note: Precision Synthesis of Chiral Trifluoromethylated APIs via Bromohydrin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) groups into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and bioavailability. However, the installation of 

groups at stereogenic centers remains a significant synthetic challenge. This application note details a robust, scalable protocol for the synthesis of chiral trifluoromethylated drugs using bromohydrins as pivotal intermediates.

We focus on the asymmetric reduction of


-bromo-trifluoromethyl ketones to yield chiral bromohydrins, which serve as immediate precursors to chiral trifluoromethyl epoxides —a versatile "chiral pool" equivalent for fluorinated drug synthesis.

Strategic Importance & Mechanism

The Fluorine Effect

The


 group acts as a bioisostere for the isopropyl group or the chlorine atom but with significantly altered electronics. Its strong electron-withdrawing nature lowers the 

of neighboring amines or alcohols, often enhancing target binding affinity (e.g., in HIV reverse transcriptase inhibitors like Efavirenz or protease inhibitors).
The Bromohydrin Advantage

Direct asymmetric trifluoromethylation is often plagued by low enantioselectivity or harsh conditions. The bromohydrin route circumvents this by establishing chirality via the highly predictable reduction of ketones.

Key Pathway:

  • Bromination: Conversion of trifluoromethyl ketones to

    
    -bromoketones.
    
  • Asymmetric Reduction: Use of Biocatalysis (KREDs) or Transfer Hydrogenation (Ru-catalysts) to set the stereocenter.

  • Cyclization: Base-mediated ring closure to the chiral epoxide.

  • Nucleophilic Opening: Regioselective attack by amines/thiols to yield the final API fragment.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to active pharmaceutical ingredients (APIs).

G Start Trifluoromethyl Ketone (Starting Material) Bromination Step 1: Bromination (Br2/HBr) Start->Bromination BromoKetone α-Bromo-CF3 Ketone Bromination->BromoKetone Reduction Step 2: Asymmetric Reduction (KRED or Ru-Cat) BromoKetone->Reduction >98% ee Bromohydrin Chiral Bromohydrin (Key Intermediate) Reduction->Bromohydrin Cyclization Step 3: Base Cyclization (NaOH/KOH) Bromohydrin->Cyclization Stereoretention* Epoxide Chiral CF3-Epoxide Cyclization->Epoxide Opening Step 4: Ring Opening (R-NH2, R-SH) Epoxide->Opening Regioselective API Chiral CF3-Drug (e.g., Amino Alcohol) Opening->API

Figure 1: Strategic workflow for converting trifluoromethyl ketones into chiral drug scaffolds via the bromohydrin intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of -Bromo-Trifluoromethyl Ketones

Precursor synthesis for the chiral step.

Reagents: 1,1,1-Trifluoroacetone, Bromine (


), HBr (acetic acid solution).
Safety:  Bromine is corrosive and volatile. Work in a fume hood.
  • Setup: Charge a jacketed glass reactor with 1,1,1-trifluoroacetone (1.0 equiv) and acetic acid (5 vol). Cool to 0°C.

  • Bromination: Add catalytic HBr (0.1 equiv). Drip add

    
     (1.0 equiv) slowly, maintaining internal temperature <10°C. The reaction is initially slow (induction period) then proceeds rapidly as HBr concentration increases.
    
  • Quench: Once the bromine color fades, quench with ice water (10 vol).

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Fractional distillation. Note: The product, 3-bromo-1,1,1-trifluoroacetone, is a lachrymator. Handle with extreme care.

Protocol B: Asymmetric Reduction to Chiral Bromohydrin

This is the stereodefining step. Two methods are provided: Biocatalytic (preferred for selectivity) and Chemocatalytic.

Method 1: Biocatalytic Reduction (Ketoreductase - KRED)

Target: (S)-1-bromo-3,3,3-trifluoro-2-propanol Selectivity: typically >99% ee.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Enzyme Mix: Dissolve NADP+ (1.0 g/L) and Glucose Dehydrogenase (GDH, 500 U/L) for cofactor recycling. Add the specific KRED enzyme (screened from panel, e.g., Lactobacillus origin) at 2 g/L.

  • Substrate Addition: Dissolve 3-bromo-1,1,1-trifluoroacetone in Isopropyl Alcohol (IPA) or DMSO (10% v/v final concentration) and add to the buffer.

  • Reaction: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH (pH stat) as the reaction may drift.

  • Workup: Extract with MTBE. The chiral bromohydrin is obtained in the organic phase.

Method 2: Ru-Catalyzed Transfer Hydrogenation (Noyori Type)

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Mix: In a reactor, combine the bromoketone (1.0 equiv) and the Ru-catalyst (0.5 mol%) in DCM.

  • Initiate: Add Formic acid/TEA complex (2.0 equiv) slowly at 0°C.

  • Stir: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Add water. Separate layers.

  • Result: Yields the chiral bromohydrin with 90–97% ee depending on the precise catalyst ligands used.

Protocol C: Epoxide Formation & Ring Opening

Converting the bromohydrin to the active electrophile.

  • Cyclization:

    • Dissolve chiral bromohydrin in

      
       or THF.
      
    • Treat with 2.5 equiv of aqueous NaOH (20% w/w) at 0°C.

    • Mechanism: The base deprotonates the alcohol; the resulting alkoxide performs an intramolecular

      
       attack on the carbon bearing the bromine.
      
    • Stereochemistry: Inversion occurs at the C-OH center. If the

      
       is on the C-OH carbon, the absolute configuration inverts.
      
    • Isolation: The product, (S)-3,3,3-trifluoro-1,2-epoxypropane (if starting from R-bromohydrin), is volatile (bp ~35-40°C). Distill carefully or use as a solution.

  • Ring Opening (Drug Synthesis):

    • Reagent: Primary amine (e.g., Aniline derivative or Benzylamine).

    • Conditions: Reflux in Ethanol or use Lewis Acid catalysis (

      
       or 
      
      
      
      ) to promote regioselectivity.
    • Regioselectivity: Nucleophiles typically attack the less substituted carbon (C3) due to the steric bulk and electronic repulsion of the

      
       group at C2, yielding the secondary alcohol.
      

Analytical Data Summary

CompoundStructureKey NMR Signal (

)
Boiling Point / StateStability Note
Bromoketone

-76.5 ppm (s)85°C (liq)Lachrymator, volatile
Chiral Bromohydrin

-78.2 ppm (d)110°C (liq)Stable, hygroscopic
Trifluoromethyl Epoxide

-Oxirane
-74.0 ppm (s)38°C (gas/liq)Highly volatile, store at -20°C
Amino Alcohol (Product)

-77.5 ppm (d)Solid/OilStable API intermediate

Troubleshooting & Optimization

Preventing Racemization
  • Problem: The

    
    -bromo ketone is prone to racemization via enolization before reduction.
    
  • Solution: In the enzymatic route, ensure the reaction is fast (high enzyme loading). In the chemical route, avoid strong bases; the Formic acid/TEA system is buffered and safer than iPrOH/KOH.

Volatility Management
  • Problem: Trifluoromethyl epoxides are extremely volatile.

  • Solution: Do not isolate the epoxide if possible. Perform a "telescoped" reaction where the epoxide formed in situ is immediately reacted with the amine nucleophile in the same vessel.

Regioselectivity in Ring Opening
  • Problem: Attack at the

    
    -bearing carbon (anomalous opening).
    
  • Solution: Use non-polar solvents (Toluene) and Lewis Acids (Yb(OTf)3) to enforce attack at the terminal carbon (C3), ensuring the formation of the desired secondary alcohol.

References

  • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Dalian Institute of Chemical Physics. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. National Institutes of Health (PMC). [Link]

  • Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings. National Institutes of Health (PMC). [Link]

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide. PubMed. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal. [Link]

  • The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane. Journal of the American Chemical Society. [Link]

reaction conditions for cyclization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cyclization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Abstract & Application Scope

This technical guide details the reaction conditions for the cyclization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol to yield (S)-2-(trifluoromethyl)oxirane (also known as (S)-TFPO or (S)-3,3,3-trifluoro-1,2-epoxypropane).[1] This transformation is a critical step in the synthesis of chiral fluorinated building blocks used in high-potency pharmaceutical candidates (e.g., inhibitors of cholesteryl ester transfer protein and monoacylglycerol lipase).

The protocol prioritizes stereochemical retention and yield maximization by addressing the specific physicochemical challenges of the product: extreme volatility (bp 25–32 °C) and susceptibility to hydrolytic ring-opening.

Reaction Mechanism & Stereochemistry

The transformation proceeds via a base-mediated intramolecular


 reaction (Intramolecular Williamson Ether Synthesis).[1]
  • Step 1 (Activation): Deprotonation of the secondary alcohol by a hydroxide base to form an alkoxide intermediate.

  • Step 2 (Cyclization): The alkoxide oxygen performs a backside nucleophilic attack on the adjacent carbon (C3), displacing the bromide leaving group.

Stereochemical Outcome: The chiral center is located at C2 (bearing the hydroxyl group). The C2–O bond remains intact throughout the reaction; the bond breaking/forming events occur at the O–H and C3–Br bonds. Consequently, the absolute configuration at C2 is retained .

  • (S)-Reactant

    
     (S)-Product 
    

Mechanism Reactant (S)-3-Bromo-1,1,1- trifluoropropan-2-ol Inter Alkoxide Intermediate Reactant->Inter + OH- (Base) - H2O TS Cyclization Transition State Inter->TS Intramolecular Attack Product (S)-2-(Trifluoromethyl) oxirane TS->Product - Br- (Retention of Config)

Figure 1: Mechanistic pathway showing retention of stereochemistry at the C2 chiral center.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature 40–50 °C (Bath) The product boils at ~28 °C. The reaction temperature must exceed this to facilitate Reactive Distillation , removing the product immediately to prevent hydrolysis.
Base Concentration 20–40% w/w NaOH/KOH High concentration ensures rapid deprotonation.[1] Dilute conditions favor the competing hydrolysis to the diol (glycol).
Pressure Atmospheric or Slight Vacuum Atmospheric is preferred to control the distillation rate. Slight vacuum (600–700 Torr) may be used if bath temp is lowered.[1]
Condenser Temp -78 °C (Dry Ice/Acetone) Due to the low boiling point, a standard water condenser is insufficient.[1] A cryogenic trap is mandatory to capture the product.

Experimental Protocol: Reactive Distillation Method

Safety Warning: (S)-2-(trifluoromethyl)oxirane is a volatile, alkylating agent and a potential mutagen.[1] All operations must be performed in a functioning fume hood.[1] Blast shields are recommended due to the potential for pressure buildup.

Materials
  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (Starting Material)[1]

  • Sodium Hydroxide (NaOH), pellets or 50% solution

  • Deionized Water[1]

  • Equipment: 3-neck round bottom flask, addition funnel, short-path distillation head, receiving flask (cooled), dry ice/acetone bath.

Step-by-Step Procedure
  • System Assembly:

    • Equip a 3-neck flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head.

    • Connect the distillation outlet to a receiving flask submerged in a dry ice/acetone bath (-78 °C) .

    • Ensure the system is vented to a scrubber or inert gas line (do not seal a system generating gas/vapor).

  • Base Preparation:

    • Prepare a 6M to 10M NaOH solution (approx. 25-40 wt%).[1]

    • Charge the NaOH solution into the 3-neck flask.[1]

    • Note: The volume of base should be in excess (2.0–3.0 equivalents) relative to the bromohydrin.

  • Reaction Initiation:

    • Heat the base solution to 45–50 °C using an oil bath. Ensure vigorous stirring.

    • Load the (S)-3-Bromo-1,1,1-trifluoropropan-2-ol into the addition funnel.[1]

  • Reactive Distillation (The Critical Step):

    • Add the bromohydrin dropwise to the warm base solution.

    • Observation: As the bromohydrin hits the warm base, it will cyclize and the volatile epoxide will immediately vaporize.

    • Maintain the addition rate such that the vapor temperature at the still head remains between 25–35 °C .

    • Causality: Immediate removal of the product shifts the equilibrium forward and prevents the epoxide from reacting with water to form the unwanted trifluoropropane-1,2-diol.

  • Post-Reaction:

    • After addition is complete, maintain heating for an additional 10–15 minutes to strip residual product.

    • The receiving flask will contain the crude (S)-2-(trifluoromethyl)oxirane as a clear, colorless liquid.[1]

  • Purification:

    • The crude distillate may contain traces of water. Dry over anhydrous

      
       or 
      
      
      
      at
      
      
      .
    • Redistillation: Transfer the dried liquid to a clean micro-distillation setup. Distill at atmospheric pressure. Collect the fraction boiling at 28–30 °C .

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis to diolIncrease base concentration; Ensure bath temp is high enough to distill product immediately upon formation.
Product in Trap is Aqueous Distillation too fastSlow down addition rate; Use a longer fractionating column if possible (though hold-up volume is a concern).
Loss of Optical Purity Racemization (Rare)Check starting material ee%.[1] The cyclization mechanism is stereospecific; loss of ee usually implies SN1 character (unlikely here) or impure reactant.

References

  • Ramachandran, P. V., et al. "Efficient Synthesis of Fluorinated Chiral Propylene Oxide Derivatives." Journal of Organic Chemistry, vol. 60, no. 1, 1995, pp. 41-46.[1] Link[1]

  • Shimizu, M., et al. "Stereoselective synthesis of trifluoromethyl-substituted oxiranes."[1] Journal of Fluorine Chemistry, vol. 126, 2005.

  • Sigma-Aldrich. "Product Specification: (S)-3,3,3-Trifluoro-1,2-epoxypropane."[1] Link[1]

  • Apollo Scientific. "Safety Data Sheet: 2-(Trifluoromethyl)oxirane." Link[1]

Disclaimer: This protocol is intended for use by qualified research personnel only. The user assumes all responsibility for safety and compliance with local regulations regarding the handling of hazardous fluorinated compounds.

Sources

Application Note: Asymmetric Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a critical chiral building block for the synthesis of advanced pharmaceuticals, particularly those requiring a trifluoromethyl handle for metabolic stability and a bromomethyl group for subsequent nucleophilic substitution.

Achieving high enantiomeric excess (ee >98%) for this specific scaffold is challenging due to the similar steric bulk of the trifluoromethyl (-CF₃) and bromomethyl (-CH₂Br) groups, which complicates the facial discrimination by conventional catalysts. This guide details two validated protocols: a Biocatalytic Route (recommended for highest selectivity) and a Chemocatalytic Route (Noyori Transfer Hydrogenation) for scalability.

Retrosynthetic Analysis & Strategy

The synthesis relies on the asymmetric reduction of the prochiral ketone, 3-bromo-1,1,1-trifluoroacetone. The presence of the electron-withdrawing CF₃ group activates the carbonyl, making it highly reactive but also prone to hydrate formation in aqueous media.

Strategic Considerations
  • Stereocontrol: The competition between -CF₃ and -CH₂Br requires a catalyst with a highly defined chiral pocket.

  • Safety: The ketone precursor is a potent lachrymator and alkylating agent.

  • Stability: The product is an epoxide precursor; basic conditions can trigger in situ cyclization to (S)-3,3,3-trifluoro-1,2-epoxypropane.

Retrosynthesis Product (S)-3-Bromo-1,1,1- trifluoropropan-2-ol Ketone 3-Bromo-1,1,1- trifluoroacetone Product->Ketone Asymmetric Reduction Epoxide (S)-Trifluoromethyl Epoxide (Side Product) Product->Epoxide Base (pH > 10)

Figure 1: Retrosynthetic pathway and potential side-reaction to epoxide under basic conditions.

Protocol A: Biocatalytic Reduction (Primary Method)

Rationale: Ketoreductases (KREDs) offer superior facial selectivity for substrates where steric differentiation is minimal. The enzymatic pocket leverages electronic differences between the fluorinated and brominated alkyl groups.

Reagents & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or equivalent). Focus on NADPH-dependent enzymes.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Strict pH control is vital to prevent epoxide formation).

  • Solvent: DMSO or IPA (as co-solvent, <10% v/v).

KRED Screening Workflow

Do not assume a specific enzyme "number" without screening. The electronic nature of the CF₃ group often inverts standard Prelog predictions.

  • Preparation: Dissolve 3-bromo-1,1,1-trifluoroacetone (50 mM) in DMSO.

  • Screening Plate: Add 2 mg of varying KRED lyophilizates to a 96-well deep-well plate.

  • Reaction Initiation: Add 900 µL of Recycle Mix (100 mM phosphate buffer pH 7.0, 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH) + 50 µL Substrate solution.

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Extract with 1 mL Ethyl Acetate (EtOAc).

  • Analysis: Analyze organic phase via Chiral GC (see Section 5).

Scale-Up Protocol (10g Scale)

Once the hit enzyme (e.g., KRED-X) is identified:

  • Reactor Setup: 250 mL round-bottom flask with overhead stirrer and pH stat.

  • Buffer Prep: Charge 100 mL of 100 mM KPi buffer (pH 7.0), 15 g Glucose, and 50 mg NADP+.

  • Enzyme Addition: Add 200 mg KRED-X and 100 mg GDH (CDX-901 or similar). Stir to dissolve.

  • Substrate Addition: Add 3-bromo-1,1,1-trifluoroacetone (10 g, 52 mmol) dropwise over 2 hours.

    • Note: Slow addition prevents enzyme inhibition by the reactive ketone.

  • Reaction Monitoring: Maintain pH 7.0 via auto-titration with 1M NaOH. (Do not exceed pH 7.5).

  • Workup:

    • When conversion >99% (approx. 12-18 h), add 50 g NaCl to saturate the aqueous phase.

    • Extract with MTBE (3 x 100 mL).

    • Dry combined organics over MgSO₄ and concentrate in vacuo (Bath temp < 40°C due to volatility).

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)[1]

Rationale: For labs without biocatalysis capabilities, Ru-based ATH is the chemical standard. The "tethered" Ru-monosulfonated diamine catalysts are preferred for trifluoromethyl ketones.

Catalyst Selection
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] or its tethered analog.

    • Note: You must screen both (S,S) and (R,R) catalysts. For many CF₃ ketones, the (S,S)-catalyst yields the (S)-alcohol, but the bulky Br-CH₂- group may alter the quadrant alignment.

Reaction Protocol
  • Mix: In a pressure tube, dissolve 3-bromo-1,1,1-trifluoroacetone (1.91 g, 10 mmol) in 5:2 Formic Acid/Triethylamine azeotrope (10 mL).

    • Safety: Formic acid/TEA generation is exothermic. Prepare pre-mix in an ice bath.

  • Catalyst Charge: Add Ru-catalyst (S/C 500:1, ~12 mg).

  • Reaction: Degas with Argon. Seal and stir at 30°C for 24 hours.

  • Workup: Dilute with water (30 mL) and extract with Dichloromethane (DCM). Wash DCM with sat. NaHCO₃ (carefully, gas evolution) to remove Formic acid.

  • Purification: Distillation (bp ~135°C estimated for alcohol) or flash chromatography (Pentane/Ether).

Analytical Control & Validation

Chiral Gas Chromatography (GC)

Separation of the CF₃ and CH₂Br enantiomers requires a cyclodextrin-based phase.

ParameterCondition
Column Rt-βDEXsm or Chirasil-Dex CB (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Split 50:1, 200°C
Oven 50°C (hold 2 min) → 5°C/min → 160°C
Detector FID, 250°C
Retention (S)-Enantiomer: ~12.4 min; (R)-Enantiomer: ~12.9 min (Confirm with racemate)
Absolute Configuration Determination (Mosher Ester Analysis)

Do not rely solely on optical rotation, as the specific rotation [α]D is low for this molecule. Use ¹H-NMR Mosher Ester analysis for absolute validation.

  • Derivatize 10 mg of product with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Analyze ¹H NMR (CF₃ region or CH-O region).

  • Calculate Δδ = δ(S-ester) - δ(R-ester).[1]

  • Use the standard Mosher model to assign configuration based on the shielding of the CF₃ vs CH₂Br protons.

Safety & Handling

Hazard Identification
  • 3-Bromo-1,1,1-trifluoroacetone: Severe lachrymator. Causes skin burns.[2] Handle ONLY in a fume hood.

  • Product: Potential alkylating agent. Treat as genotoxic impurity (GTI) until proven otherwise.

Emergency Procedures
  • Skin Contact: Wash immediately with PEG-400 or copious water.

  • Spill: Neutralize with aqueous sodium bisulfite (ketone scavenger) before cleanup.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link[1]

  • Goldberg, K., et al. (2009). Biocatalytic Ketone Reduction—A Powerful Tool for the Production of Chiral Alcohols. Advanced Synthesis & Catalysis. Link

  • Matrix Fine Chemicals. (2025). Safety Data Sheet: 3-Bromo-1,1,1-trifluoroacetone. Link

  • Restek Corporation. (2023). Chiral GC Column Selection Guide. Link

Sources

Application Note: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol as a Chiral Building Block in Ferroelectric Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The development of high-speed electro-optic devices relies heavily on the design of Ferroelectric Liquid Crystals (FLCs) and Anti-Ferroelectric Liquid Crystals (AFLCs). At the molecular level, achieving sub-microsecond response times requires a chiral dopant that can induce a robust Smectic C* (


) phase while providing a massive spontaneous polarization (

)[1].

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol serves as a premier chiral synthon in this domain. Unlike non-fluorinated aliphatic chains, the incorporation of the trifluoromethyl (


) group adjacent to a stereocenter introduces extreme electronegativity and steric bulk. This application note details the mechanistic rationale and validated synthetic protocols for converting this bromohydrin into high-performance FLC chiral dopants.

Mechanistic Insights: The "Why" Behind the Molecule

Structure-Property Relationships in FLCs

The efficacy of an FLC device is dictated by the equation


, where 

is the response time,

is rotational viscosity, and

is spontaneous polarization. The structural features of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol directly optimize these parameters:
  • The

    
     Group:  The highly electronegative fluorine atoms create a strong, permanent lateral dipole moment perpendicular to the molecular long axis. When aligned in the smectic layers, this dipole is the primary driver for high 
    
    
    
    [1].
  • The (S)-Stereocenter: The chiral center breaks the centrosymmetry of the liquid crystal matrix, forcing the molecules into a helical macroscopic twist (the

    
     phase).
    

G cluster_0 Molecular Features cluster_1 Physicochemical Effects cluster_2 Macroscopic FLC Properties N1 Chiral Center (S) N3 Symmetry Breaking N1->N3 N2 Trifluoromethyl (-CF3) N4 Strong Lateral Dipole N2->N4 N5 Smectic C* Phase Induction N3->N5 N6 High Spontaneous Polarization (Ps) N4->N6 N7 Sub-microsecond Electro-Optic Switching N5->N7 N6->N7

Molecular features of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol driving FLC properties.

Chemical Reactivity & Kinetic Control

Transforming the bromohydrin into an FLC dopant typically requires an epoxide intermediate: (S)-1,1,1-trifluoro-2,3-epoxypropane .

  • Counterintuitive Thermodynamics: When treating 3-bromo-1,1,1-trifluoro-2-propanol with aqueous NaOH, one might assume low temperatures are safer. However, lower temperatures, dilute solutions, and prolonged contact times favor nucleophilic substitution, yielding the undesired 3,3,3-trifluoro-1,2-propanediol (glycol)[2][3]. To force the intramolecular

    
     dehydrohalogenation to the epoxide, high temperatures (95-100 °C) and concentrated NaOH  are strictly required[3].
    
  • Epoxide Stabilization: Once formed, the polyfluorinated epoxide is significantly less reactive than non-fluorinated 1,2-epoxypropane. The strong electron-withdrawing

    
     group stabilizes the oxirane ring[2]. Consequently, subsequent ring-opening reactions with mesogenic phenols require aggressive conditions (such as microwave irradiation) to proceed efficiently without racemizing the chiral center[4].
    

Experimental Protocols

Protocol A: Synthesis of (S)-1,1,1-Trifluoro-2,3-epoxypropane

Objective: Convert the bromohydrin to the reactive oxirane synthon while suppressing glycol formation.

Reagents:

  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.0 eq)

  • Aqueous NaOH (41% wt solution, 1.5 eq)

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL jacketed reactor with a mechanical stirrer, an addition funnel, and a short-path distillation head connected to a highly efficient condenser chilled to -10 °C (the target epoxide boils at ~39 °C).

  • Initial Charge: Charge the reactor with the 41% wt aqueous NaOH solution and cool to 0-5 °C using an ice bath.

  • Addition: Add (S)-3-Bromo-1,1,1-trifluoropropan-2-ol dropwise over 30 minutes. Causality: The initial addition must be cold to control the exothermic acid-base reaction (deprotonation of the alcohol)[3].

  • Cyclization (Critical Step): Immediately after addition, remove the ice bath and rapidly heat the reaction mixture to 95-100 °C. Validation: Do not allow the mixture to dwell at intermediate temperatures (20-60 °C), as this maximizes the hydrolysis pathway to the diol byproduct[2][3].

  • Isolation: As the temperature reaches 95 °C, the volatile (S)-1,1,1-trifluoro-2,3-epoxypropane will continuously distill out of the reaction mixture. Collect the distillate in a receiver flask pre-chilled in a dry ice/acetone bath.

  • Yield & Purity: Dry the collected organic distillate over anhydrous

    
    . Expected yield: 65-75%.
    
Protocol B: Microwave-Assisted Ring Opening for FLC Dopant Synthesis

Objective: Couple the chiral epoxide to a mesogenic core (e.g., 4'-hydroxybiphenyl-4-carboxylic acid derivatives) to form the final liquid crystal dopant.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe quartz vessel, combine (S)-1,1,1-trifluoro-2,3-epoxypropane (1.2 eq) with the target mesogenic phenol (1.0 eq) and a catalytic amount of anhydrous

    
     (0.1 eq).
    
  • Microwave Irradiation: Subject the neat mixture (solvent-free) to microwave irradiation (e.g., 50-100 W) maintaining a temperature of 60 °C for 15-20 minutes[4]. Causality: Microwave heating overcomes the

    
     induced oxirane stability, forcing the nucleophilic attack strictly at the less hindered terminal carbon (C3), preserving the (S)-configuration at C2[2][4].
    
  • Workup: Dilute the mixture with ethyl acetate, wash with saturated

    
    , and concentrate under reduced pressure.
    
  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The strict terminal ring-cleavage should yield the product in >98% ee[4].

Synth Step1 1. Dehydrohalogenation Reagent: 41% wt NaOH Temp: 95-100 °C Warn Critical Control: Low temp/dilute NaOH causes glycol byproduct Step1->Warn Step2 2. Distillation Isolate (S)-Trifluoromethyloxirane (bp ~39 °C) Step1->Step2 Step3 3. Microwave Ring-Opening Reagent: Mesogenic Phenol Cleavage at terminal C-O Step2->Step3 Product Final FLC Chiral Dopant (Retention of (S)-configuration) Step3->Product

Synthetic workflow from bromohydrin to FLC dopant highlighting critical control points.

Quantitative Data: Impact of the Fluorinated Chiral Tail

The integration of the (S)-3-Bromo-1,1,1-trifluoropropan-2-ol derived tail drastically alters the electro-optic profile of the liquid crystal mixture compared to non-fluorinated analogs.

Chiral Tail StructureSpontaneous Polarization (

, nC/cm

)
Response Time (

,

s)
Typical

Phase Range (°C)
Non-fluorinated (e.g., 2-octanol derived)10 - 25100 - 150Narrow (~10 °C)
Monofluorinated 30 - 6050 - 80Moderate (~15 °C)
Trifluoromethylated (from (S)-3-Bromo...)> 100 < 20 Broad (>30 °C)

Table 1: Comparative physicochemical properties of FLC dopants based on the degree of fluorination at the chiral center.

References

  • Hickory, B. S., Zeng, M., Durley, R. C., & Grapperhaus, M. (2002). Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. ResearchGate.
  • Bayer AG. (1998). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane. Google Patents.
  • Itoh, T., Shiromoto, M., Inoue, H., Hamada, H., & Nakamura, K. (1996). Efficient Synthesis of Optically Pure 1,1,1-Trifluoro-2-alkanols through Lipase-Catalyzed Acylation in Organic Media. The Journal of Organic Chemistry, 61(7). ACS Publications.
  • ResearchGate Contributor. (2025). Improved Microwave-Assisted Ring Opening of 1,1,1-Trifluoro-2,3-epoxypropane: Synthesis of New 3-Alkoxy-1,1,1-trifluoropropan-2-ols. ResearchGate.

Sources

Application Note: Stereoretentive Catalytic Hydrogenation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol to (S)-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the catalytic hydrogenation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol to produce the chiral building block, (S)-1,1,1-trifluoropropan-2-ol. This hydrodebromination reaction is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds, where the retention of stereochemistry is paramount.[1][2] This document outlines the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and details the necessary analytical methods for reaction monitoring and final product characterization, ensuring high yield and enantiomeric purity.

Introduction: The Significance of Chiral Fluorinated Alcohols

(S)-1,1,1-trifluoropropan-2-ol is a valuable chiral intermediate in the synthesis of various biologically active molecules.[2] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The starting material, (S)-3-Bromo-1,1,1-trifluoropropan-2-ol, is a readily accessible precursor.[3][4] Catalytic hydrogenation offers a clean and efficient method for the reductive removal of the bromine atom (hydrodebromination) to yield the desired chiral alcohol with the potential for high stereochemical fidelity.

The primary challenge in this transformation is to achieve complete debromination without affecting the chiral center or the hydroxyl group. The choice of catalyst, solvent, and reaction conditions are critical to ensure high conversion, selectivity, and retention of the (S)-configuration.

Reaction Mechanism: Catalytic Hydrodebromination

The catalytic hydrodebromination of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol over a palladium on carbon (Pd/C) catalyst is believed to proceed through a series of steps on the catalyst surface.

Diagram of the Proposed Reaction Mechanism:

reaction_mechanism cluster_catalyst Catalyst Surface (Pd) cluster_solution Solution Phase H2 H₂ Pd Pd(0) H2->Pd Adsorption H_ads 2H• (adsorbed) Pd->H_ads Dissociation R_Pd_Br Oxidative Adduct Pd->R_Pd_Br Oxidative Addition H_ads->R_Pd_Br HBr HBr H_ads->HBr Reaction with Br⁻ R_Br (S)-3-Bromo-1,1,1-trifluoropropan-2-ol R_Br->Pd Adsorption R_H (S)-1,1,1-trifluoropropan-2-ol R_Pd_Br->R_H Reductive Elimination with H• Product (S)-1,1,1-trifluoropropan-2-ol R_H->Product Desorption

Caption: Proposed mechanism for the catalytic hydrodebromination of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

The process involves:

  • Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms (H•).

  • Adsorption of the Substrate: The (S)-3-Bromo-1,1,1-trifluoropropan-2-ol adsorbs onto the catalyst surface.

  • Oxidative Addition: The carbon-bromine bond undergoes oxidative addition to the palladium surface, forming a surface-bound alkyl-palladium bromide intermediate.

  • Reductive Elimination: The surface-bound alkyl group reacts with an adsorbed hydrogen atom, leading to the formation of the C-H bond and regenerating the palladium catalyst. This step is followed by the desorption of the product, (S)-1,1,1-trifluoropropan-2-ol.

  • By-product Formation: The displaced bromide reacts with another adsorbed hydrogen atom to form hydrogen bromide (HBr).

Experimental Protocol

This protocol details the catalytic hydrogenation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol using 5% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Reagents
ReagentGradeSupplierCAS Number
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol≥98%e.g., Sigma-Aldrich431-34-5
5% Palladium on Carbon (Pd/C)Degussa type E101e.g., Acros Organics7440-05-3
Methanol (MeOH)Anhydrouse.g., Fisher Scientific67-56-1
Sodium Bicarbonate (NaHCO₃)Reagent Gradee.g., VWR Chemicals144-55-8
Diethyl Ether (Et₂O)Anhydrouse.g., Sigma-Aldrich60-29-7
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Alfa Aesar7487-88-9
Hydrogen (H₂) gasHigh Purity (≥99.99%)Local Supplier1333-74-0
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenator

  • Gas inlet adapter

  • Septum

  • Vacuum pump

  • Celite® for filtration

  • Standard glassware for workup

  • Rotary evaporator

Reaction Setup and Procedure

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis node_setup 1. Assemble and dry glassware. 2. Add Pd/C and (S)-3-bromo-1,1,1-trifluoropropan-2-ol to the flask. node_solvent 3. Add anhydrous methanol via syringe. node_setup->node_solvent node_purge 4. Purge the system with nitrogen, then with hydrogen. node_solvent->node_purge node_reaction 5. Stir vigorously under a hydrogen atmosphere (balloon pressure). node_purge->node_reaction node_quench 6. Quench the reaction with saturated NaHCO₃ solution. node_reaction->node_quench node_filter 7. Filter the mixture through Celite®. node_quench->node_filter node_extract 8. Extract the aqueous layer with diethyl ether. node_filter->node_extract node_dry 9. Dry the combined organic layers with MgSO₄. node_extract->node_dry node_evaporate 10. Concentrate the solution in vacuo. node_dry->node_evaporate node_characterize 11. Characterize the product by NMR, GC, and Chiral HPLC. node_evaporate->node_characterize

Caption: Step-by-step workflow for the catalytic hydrogenation.

Procedure:

  • Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 5% Pd/C (50 mg, ~5 mol%).

  • Addition of Starting Material: In the same flask, add (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (1.93 g, 10 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

  • Inerting the System: Seal the flask with septa and a gas inlet adapter connected to a hydrogen balloon. Purge the flask by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, carefully vent the excess hydrogen. Add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the HBr formed during the reaction.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 10 mL).

  • Extraction: Combine the filtrates and remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification (if necessary): The crude product can be purified by distillation if required.

Analytical Characterization

Physicochemical Properties
Property(S)-3-Bromo-1,1,1-trifluoropropan-2-ol(S)-1,1,1-trifluoropropan-2-ol
Molecular Formula C₃H₄BrF₃OC₃H₅F₃O
Molecular Weight 192.96 g/mol 114.07 g/mol [5]
Boiling Point ~124.5 °C[3][4]~81-82 °C[5]
Density ~1.861 g/mL at 25 °C[3][4]~1.259 g/mL at 25 °C[5]
Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) of (S)-1,1,1-trifluoropropan-2-ol: δ 4.15-4.05 (m, 1H, CH), 2.50 (br s, 1H, OH), 1.40 (d, J = 6.4 Hz, 3H, CH₃).[6][7]

  • ¹⁹F NMR (CDCl₃, 376 MHz) of (S)-1,1,1-trifluoropropan-2-ol: δ -77.5 (d, J = 6.8 Hz).

  • ¹³C NMR (CDCl₃, 100 MHz) of (S)-1,1,1-trifluoropropan-2-ol: δ 125.7 (q, J = 281 Hz, CF₃), 68.8 (q, J = 31 Hz, CH), 21.0 (s, CH₃).

Gas Chromatography (GC):

  • Reaction Monitoring: A standard non-polar capillary column (e.g., HP-5MS) can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Chiral Analysis: The enantiomeric excess of the final product can be determined using a chiral GC column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst).[8][9] Derivatization of the alcohol with an achiral reagent like trifluoroacetic anhydride may be necessary to improve peak shape and resolution.[10]

High-Performance Liquid Chromatography (HPLC):

  • Chiral Analysis: Chiral HPLC with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a powerful technique for determining the enantiomeric purity of the product.[11][12] A mobile phase consisting of a mixture of n-hexane and isopropanol is typically used.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and the system is free of oxygen. Increasing the hydrogen pressure or reaction time may be necessary.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it has adsorbed hydrogen.[13] Do not allow the catalyst to dry and handle it in an inert atmosphere. Quench the catalyst carefully with water before disposal.

  • Solvent Choice: While methanol is a common solvent, other protic solvents like ethanol can also be used.[14] Halogenated solvents like dichloromethane should be used with caution as they can be dehydrohalogenated under certain conditions.[14]

  • Safety: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a hazardous substance.[15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrogen gas is highly flammable and explosive.[13] Ensure all connections are secure and there are no sources of ignition.

Conclusion

The catalytic hydrogenation of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol provides an efficient and stereoretentive route to (S)-1,1,1-trifluoropropan-2-ol. The protocol described herein, coupled with the detailed analytical methods, offers a reliable procedure for researchers in organic synthesis and drug development. Careful attention to catalyst handling and reaction conditions is crucial for achieving high yields and preserving the enantiomeric integrity of the product.

References

  • Mori, A., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. [Link]

  • Gotor, V., et al. (2008). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Organic Chemistry Portal. Hydrogen. [Link]

  • Bosco, M., et al. (1987). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Beller, M., et al. (2020). Manganese‐Catalyzed Transfer Hydrodebromination of Aryl Bromides with Ethanol. European Journal of Organic Chemistry. [Link]

  • Movassaghi, M., et al. (2017). Palladium-Catalyzed Hydrogenations in Dichloromethane. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Nolan, S. P., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2012). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
  • Balczon, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]

  • Lin, S., et al. (2023). Remote-Markovnikov Hydrobromination and Hydrochlorination of Allyl Carboxylates via Dual Photoredox/Cobalt Catalysis. PMC. [Link]

  • Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Google Patents. (1999).
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Qian, H.-L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • NIST WebBook. 1,1,1-Trifluoro-2-propanol. [Link]

  • NIST WebBook. 1,1,1-Trifluoro-2-propanol. [Link]

  • European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]

  • PubChem. 3-Bromo-1,1,1-Trifluoro-2-Propanol. [Link]

Sources

derivatization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol for agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol for Next-Gen Agrochemicals

Executive Summary

The incorporation of trifluoromethyl (


) groups into agrochemical scaffolds is a pivotal strategy for enhancing metabolic stability, lipophilicity, and membrane permeability. (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS 431-34-5, enantiomer specific) represents a high-value chiral building block. It serves as the immediate precursor to (S)-trifluoromethyloxirane , a gateway electrophile for synthesizing enantiopure 

-amino alcohols and

-hydroxy sulfides—privileged motifs in modern fungicides (e.g., SDHIs) and insecticides.

This guide details the "Epoxide-First" derivatization strategy , prioritizing the conversion of the bromohydrin to the epoxide followed by regioselective ring opening. This workflow offers superior yield and stereochemical integrity compared to direct displacement methods.

Strategic Reaction Landscape

The reactivity of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is defined by its bifunctional nature: a secondary alcohol adjacent to a strongly electron-withdrawing


 group and a primary alkyl bromide.

Key Chemical Insights:

  • Acidity: The

    
     group significantly increases the acidity of the hydroxyl proton (
    
    
    
    ), facilitating facile deprotonation by weak bases.
  • Epoxide Instability: The derived (S)-trifluoromethyloxirane is volatile (bp ~30°C) and highly reactive. In situ generation or immediate use is often preferred over isolation.

  • Regiocontrol: The

    
     group directs nucleophilic attack to the terminal carbon (C3) via steric repulsion and electronic destabilization of any developing positive charge at C2, ensuring high regioselectivity during ring opening.
    
Workflow Visualization

ReactionLandscape cluster_0 Critical Control Point Start (S)-3-Bromo-1,1,1- trifluoropropan-2-ol (Stable Precursor) Inter (S)-Trifluoromethyloxirane (Reactive Intermediate) Start->Inter Base Treatment (KOH/H2O or NaH/THF) Prod1 Chiral beta-Amino Alcohols (Agro Active Motifs) Inter->Prod1 Aminolysis (R-NH2, Regioselective) Prod2 Chiral beta-Hydroxy Sulfides Inter->Prod2 Thiolysis (R-SH, Base)

Figure 1: The "Epoxide-First" strategy ensures access to diverse chiral scaffolds while avoiding racemization.

Core Protocol A: Activation to (S)-Trifluoromethyloxirane

Objective: Convert the stable bromohydrin precursor into the reactive epoxide species. Criticality: High. The product is volatile.

Materials:

  • (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (>98% ee).

  • Potassium Hydroxide (KOH) (2.5 equiv).

  • Water (Solvent).

  • Diethyl ether (Extraction solvent).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head (if isolating). Cool the receiving flask to -78°C.

  • Dissolution: Dissolve KOH (2.5 equiv) in water (concentration ~4 M). Cool to 0°C.

  • Addition: Add (S)-3-Bromo-1,1,1-trifluoropropan-2-ol dropwise over 30 minutes. Maintain internal temperature <5°C. Reasoning: The reaction is exothermic; heat degrades the epoxide.

  • Reaction: Stir at 0°C for 2 hours. Monitor by 19F NMR (Shift from -78 ppm [starting material] to -81 ppm [epoxide]).

  • Isolation (Option A - Distillation): Gently warm the reaction mixture to 35-40°C under a slight vacuum (if safe). The product co-distills with water. Dry the distillate over

    
     and redistill.
    
  • Isolation (Option B - Extraction): Extract cold reaction mixture with diethyl ether (

    
    ). Dry organic layer over 
    
    
    
    at 0°C. Do not concentrate to dryness due to volatility. Use the ethereal solution directly for the next step.

Self-Validating Checkpoint:

  • 1H NMR (

    
    ):  Look for epoxide protons at 
    
    
    
    2.9–3.1 ppm.
  • Boiling Point: If distilling, fraction collected at ~29-30°C is the target.

Core Protocol B: Regioselective Aminolysis (Agrochemical Scaffold Synthesis)

Objective: Synthesize a chiral


-amino-

-trifluoromethyl alcohol. Mechanism:

attack at the terminal carbon.[1]

Reaction Scheme Visualization:

Figure 2: Reaction conditions for aminolysis.

Protocol:

  • Preparation: Charge a pressure tube with the ethereal solution of (S)-trifluoromethyloxirane (from Protocol A, approx 1.0 equiv).

  • Nucleophile Addition: Add the amine (1.2 equiv). If the amine is valuable/complex, use 1.0 equiv of amine and 1.5 equiv of epoxide.

  • Catalysis (Optional): For sterically hindered amines, add 10 mol%

    
     or 
    
    
    
    to activate the epoxide.
  • Execution: Seal the tube and heat to 60°C for 12 hours.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is stable.

Expert Insight - Regioselectivity: The


 group exerts a powerful "wall" effect.
  • Electronic:

    
     destabilizes positive charge buildup at C2, disfavoring attack at that position even under Lewis Acid conditions.
    
  • Steric: The Van der Waals radius of

    
     is similar to an isopropyl group, physically blocking C2.
    
  • Result: >95:5 selectivity for C3 attack (formation of the secondary alcohol).

Analytical Validation (E-E-A-T)

To ensure the protocol is "Self-Validating," you must confirm stereochemical retention.

Method: Mosher's Ester Analysis

  • Derivatization: React the product amino-alcohol with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • NMR Analysis: Compare 19F NMR and 1H NMR shifts.

  • Interpretation: The

    
     (
    
    
    
    ) values of the protons flanking the chiral center allow assignment of absolute configuration.
    • Note: Since the starting material is (S), the stereocenter at C2 is not inverted during the reaction (ring opening happens at C3). The product retains the (S) configuration at the alcohol carbon.

Data Summary Table:

ParameterSpecificationMethod
Enantiomeric Excess (ee) >98%Chiral HPLC (Chiralcel OD-H or AD-H)
Regioisomer Ratio >20:1 (Terminal : Internal)1H NMR (Integration of CH2 vs CH)
Chemical Purity >95%GC-MS or LC-MS

Safety & Handling (Critical)

  • Volatility: (S)-Trifluoromethyloxirane boils at ~29°C. Always handle cold. Use dry ice condensers if refluxing.

  • Alkylating Agent: Epoxides are potential carcinogens/mutagens. Use double-gloving (Nitrile + Laminate) and work strictly in a fume hood.

  • Pressure: Aminolysis in sealed tubes generates pressure. Use a blast shield.

References

  • Synthesis of Trifluoromethyl Epoxides: Ramachandran, P. V., & Padiya, K. J. (2007). Preparative-scale synthesis of 3,3,3-trifluoropropene oxide. Journal of Fluorine Chemistry, 128(10), 1255-1259. Link

  • Regioselective Ring Opening: Katagiri, T., & Uneyama, K. (2000). A chemistry of 2,3-epoxy-1,1,1-trifluoropropane. Journal of Fluorine Chemistry, 105(2), 285-293. Link

  • Chiral Analysis: Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Agrochemical Relevance: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link

Sources

Troubleshooting & Optimization

preventing racemization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with (S)-3-Bromo-1,1,1-trifluoropropan-2-ol . It prioritizes the preservation of enantiomeric excess (ee) through mechanistic understanding and strict protocol adherence.

Stereochemical Integrity & Handling Guide

Document ID: TS-BTFP-001 Subject: Prevention of Racemization and Epoxide Formation Audience: Medicinal Chemists, Process Development Scientists

Core Technical Brief

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a high-value chiral building block used to introduce the trifluoromethyl group into bioactive molecules.

The Critical Hazard: The trifluoromethyl group (


) is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the hydroxyl proton (

~11-12) compared to non-fluorinated alcohols. Upon exposure to even mild bases, the alkoxide forms and rapidly cyclizes to (S)-3,3,3-trifluoro-1,2-epoxypropane via intramolecular displacement of the bromide.

While the epoxide formation itself is stereospecific (retaining configuration at the chiral C2 center), racemization occurs if:

  • The epoxide formation is reversible (attack of

    
     at C2).
    
  • The epoxide is opened non-regioselectively.

  • Strong bases deprotonate the

    
    -proton (C2-H), leading to a planar enolate-like intermediate.
    

Troubleshooting Dashboard (Q&A)

Issue: Loss of ee During Workup/Extraction

User Question: "I synthesized the (S)-alcohol via enzymatic reduction with >99% ee. After extracting with ethyl acetate and washing with saturated


, the ee dropped to 85%. Why?"

Diagnosis: You likely triggered the "Epoxide Trap."

  • Mechanism: Saturated

    
     (pH ~8.5) is basic enough to deprotonate a fraction of the BTFP (due to the EWG effect of 
    
    
    
    ).
  • Result: The alkoxide cyclized to the volatile epoxide. If the epoxide opens non-selectively or is lost during concentration (it is volatile), the apparent ee changes. Furthermore, if

    
     is present in the aqueous phase, it can attack the epoxide at C2 (inversion), leading to partial racemization.
    

Corrective Protocol:

  • Avoid Basic Washes: Never wash this compound with bicarbonate, carbonate, or hydroxide solutions.

  • Acidic Quench: Quench reactions with 1M

    
     or dilute 
    
    
    
    to ensure the pH remains < 4.
  • Neutral Wash: Use only water or brine for washing.

Issue: Unexpected Side Products in Nucleophilic Substitution

User Question: "I tried to displace the bromine with an amine using


 in DMF. I got the product, but it's racemic. I expected inversion (SN2)."

Diagnosis: The reaction did not proceed via direct SN2 displacement of the bromide.

  • Base Effect:

    
     deprotonated the hydroxyl group first.
    
  • Intermediate: The molecule cyclized to the epoxide.

  • Opening: The amine attacked the epoxide.

    • Attack at C3 (less hindered)

      
       Retention of configuration (Product looks like direct substitution).
      
    • Attack at C2 (activated by

      
      ) 
      
      
      
      Inversion of configuration.
    • Racemization:[1][2][3] If the amine attacks both positions or if the C2-H was deprotonated by the base, you lose stereopurity.

Corrective Protocol:

  • Protect the Alcohol: You must protect the hydroxyl group (e.g., TBS, MOM, or Benzyl) before attempting nucleophilic substitution on the bromide. This prevents epoxide formation.

Issue: Storage Stability

User Question: "My neat sample turned yellow and acidic over time."

Diagnosis: Autocatalytic decomposition. The compound can eliminate


 to form the epoxide or trifluoroacetone derivatives. The generated 

acts as an autocatalyst.

Corrective Protocol:

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Ensure the sample is free of trace bases or Lewis acids.

Deep Dive: The Mechanism of Racemization[4]

The following diagram illustrates the pathways that lead to loss of optical purity. The "Safe Path" requires protecting the alcohol or maintaining acidic conditions.

RacemizationPathways cluster_danger DANGER ZONE (Basic Conditions) Start (S)-3-Bromo-1,1,1- trifluoropropan-2-ol (High ee) Alkoxide Alkoxide Intermediate (CF3-CH(O-)-CH2Br) Start->Alkoxide Base (pH > 7) DirectSN2 Direct SN2 Product (Inversion) Start->DirectSN2 Nucleophile (Neutral/Acidic) No Epoxide Formed Epoxide (S)-Epoxide (3,3,3-trifluoro-1,2-epoxypropane) Alkoxide->Epoxide Fast Intramolecular Cyclization PathA Path A: Attack at C3 (Retention of C2) Epoxide->PathA Nu attack at CH2 PathB Path B: Attack at C2 (Inversion of C2) Epoxide->PathB Nu attack at CH(CF3) Racemate Racemic Mixture (Loss of ee) PathA->Racemate Mixture of Paths A & B PathB->Racemate

Caption: Figure 1. Under basic conditions, the intermediate epoxide forms rapidly. Subsequent ring opening may not be regioselective, leading to a mixture of enantiomers (racemization) or unexpected diastereomers.

Standard Operating Procedures (SOPs)

Protocol A: Safe Workup & Isolation

Use this protocol after enzymatic reduction or synthesis.

  • Quench: Cool the reaction mixture to 0°C.

  • Acidify: Add 1M

    
     or 0.5M 
    
    
    
    dropwise until the aqueous phase pH is 3–4.
    • Why: Keeps the hydroxyl group protonated, preventing cyclization.

  • Extraction: Extract with TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Wash: Wash the organic layer once with brine. DO NOT use

    
    .
    
  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    or basic drying agents.
  • Concentrate: Remove solvent under reduced pressure at

    
    . High heat can promote elimination.
    
Protocol B: Derivatization for ee Determination

To accurately measure ee without inducing racemization during prep.

  • Reagent: Use (R)- or (S)-Mosher's Acid Chloride (MTPA-Cl).

  • Base: Use Pyridine (weak base) rather than DMAP/TEA if possible, or use DMAP sparingly at 0°C.

  • Procedure:

    • Mix 5 mg Alcohol + 0.5 mL dry DCM.

    • Add 3 eq. Pyridine.

    • Add 1.5 eq. MTPA-Cl.

    • Stir at 0°C for 1 hour.

  • Analysis: Analyze via

    
    -NMR. The 
    
    
    
    signals of the diastereomers are typically well-separated.

Stability Data & Limits

ParameterSafe RangeDanger ZoneTechnical Note
pH 1.0 – 6.0> 7.5

of OH is lowered by

; cyclization is rapid at pH 8.
Temperature -20°C to 25°C> 50°CThermal elimination of HBr occurs at high temps.
Solvents DCM, Et2O, TBME, TolueneDMF, DMSO (with base)Polar aprotic solvents enhance nucleophilicity of trace bases.
Bases Pyridine, 2,6-LutidineNaH, K2CO3, NaOH, TEAStrong bases cause immediate epoxide formation.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-1,1,1-trifluoro-2-propanol. Retrieved from

  • Apollo Scientific. Safety Data Sheet & Handling: 3-Bromo-1,1,1-trifluoropropan-2-ol. Retrieved from

  • ChemicalBook. Properties and Stability of 3-Bromo-1,1,1-trifluoro-2-propanol. Retrieved from

  • National Science Foundation (NSF). 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. (Discussion on the stability and dimers of the epoxide intermediate). Retrieved from

Sources

Technical Support Center: Purification of Crude (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the specific physicochemical challenges associated with isolating and purifying (S)-3-Bromo-1,1,1-trifluoropropan-2-ol .

Because this molecule is a chiral, heavily halogenated building block, standard purification templates often fail. The high density, thermal sensitivity of the halohydrin motif, and fluorous interactions require a tailored, causality-driven approach to prevent product degradation and racemization.

I. Critical Physicochemical Data

Understanding the physical properties of this compound is the first step in troubleshooting any purification workflow.

PropertyValueRelevance to Purification
Molecular Weight 192.96 g/mol Essential for mass balance and yield calculations.
Boiling Point 124.5 - 126 °C (at 743 mmHg)Dictates distillation parameters; requires vacuum to avoid thermal degradation[1].
Density 1.861 g/cm³Critical for liquid-liquid extraction; causes phase inversion in standard solvents[1].
Flash Point 43 - 47.5 °CFlammability hazard; requires an inert atmosphere during concentration[2].
Refractive Index n20/D 1.40Useful for the rapid purity estimation of distilled fractions[2].
II. Purification Workflow

PurificationWorkflow Start Crude (S)-3-Bromo- 1,1,1-trifluoropropan-2-ol LLE Liquid-Liquid Extraction (Aqueous Wash) Start->LLE PhaseCheck Phase Identification (Density = 1.86 g/mL) LLE->PhaseCheck Drying Dry over Na2SO4 & Concentrate PhaseCheck->Drying Organic Layer Distillation Vacuum Fractional Distillation (<80°C) Drying->Distillation Primary Purification Chromatography Silica Gel Chromatography Drying->Chromatography Trace Impurities Chiral Chiral GC/HPLC (ee % Verification) Distillation->Chiral Chromatography->Chiral Pure Purified (S)-Isomer Chiral->Pure ee > 99%

Workflow for the purification and validation of crude (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.

III. Troubleshooting Guides & FAQs

Q1: During aqueous workup, I lost track of my organic layer. How do I prevent this? Causality: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol has an exceptionally high density (approx. 1.86 g/cm³) due to the combined mass of the bromine atom and the trifluoromethyl group [1]. If you use a moderately dense extraction solvent (like ethyl acetate or diethyl ether) at high product concentrations, the overall density of the organic phase may exceed that of the aqueous phase, causing a phase inversion where the organic layer unexpectedly sinks to the bottom. Solution: Always perform a "water drop test." Add a few drops of distilled water to the biphasic mixture; whichever layer the drops assimilate into is the aqueous layer. To prevent unpredictable inversions, use a dense halogenated solvent (e.g., dichloromethane) to ensure the organic layer is consistently on the bottom.

Q2: My product turned dark brown and acidic fumes were observed during atmospheric distillation. What happened? Causality: The compound has a boiling point of 124.5–126 °C at atmospheric pressure (743–760 mmHg) [2]. However, vicinal halohydrins are thermally sensitive. Prolonged heating near 125 °C induces thermal dehydrohalogenation, releasing corrosive hydrogen bromide (HBr) gas and forming degradation products (such as the corresponding trifluoromethyl ketone). Solution: Never distill this compound at atmospheric pressure. Utilize vacuum fractional distillation to lower the boiling point below 80 °C, minimizing thermal stress and preventing elimination reactions.

Q3: Can I use basic washes (like saturated NaHCO₃ or K₂CO₃) to remove acidic impurities from the crude mixture? Causality: No. (S)-3-Bromo-1,1,1-trifluoropropan-2-ol contains a hydroxyl group adjacent to a brominated carbon. Under basic conditions (such as K₂CO₃), halohydrins rapidly undergo intramolecular nucleophilic substitution to form the corresponding trifluoromethyl epoxide [3]. This not only destroys your product but can also lead to racemization if the epoxide is subsequently reopened by other nucleophiles in the crude matrix. Solution: If you must neutralize acidic impurities, use a weak, dilute buffer (e.g., 5% NaH₂PO₄, pH ~4.5) or rely entirely on short-path vacuum distillation to leave acidic resinous byproducts behind in the distillation pot.

Q4: I am trying to remove a closely eluting fluorinated impurity via column chromatography, but they co-elute. How can I improve resolution? Causality: Highly fluorinated molecules exhibit "fluorous affinity," meaning they partition differently than standard hydrocarbon-based molecules. They often co-elute on standard normal-phase silica gel due to weak intermolecular interactions and repulsion of non-fluorinated stationary phases [4]. Solution: Switch to a fluorinated stationary phase (e.g., a Fluofix column) if using preparative HPLC. For standard flash chromatography, use a highly non-polar solvent system (e.g., pentane/diethyl ether rather than hexanes/ethyl acetate) and a high silica-to-crude ratio (50:1).

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the step before proceeding to the next.

Protocol 1: Pre-Distillation Liquid-Liquid Extraction

Objective: Remove water-soluble reaction byproducts without triggering base-catalyzed epoxidation.

  • Dilute the crude (S)-3-Bromo-1,1,1-trifluoropropan-2-ol with Dichloromethane (DCM) in a 1:3 volume ratio to ensure the organic phase density is strictly >1.0 g/cm³.

  • Transfer to a separatory funnel and wash with an equal volume of distilled water. (Crucial: Do NOT use NaHCO₃ or NaOH).

  • Allow the phases to separate.

    • Self-Validation Step: Add one drop of water to the funnel. Observe it float and merge with the top layer. This confirms the bottom layer is your product-rich organic phase.

  • Collect the bottom organic layer and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator bath at 30 °C, >100 mbar) to avoid volatile loss of the product.

Protocol 2: Vacuum Fractional Distillation

Objective: Isolate the pure (S)-enantiomer while preventing thermal dehydrohalogenation.

  • Transfer the concentrated crude to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a receiving flask submerged in an ice-water bath.

  • Apply a high vacuum (e.g., 10-20 mmHg) using a chemically resistant vacuum pump equipped with a cold trap.

  • Gradually heat the oil bath.

    • Self-Validation Step: Monitor the vapor temperature closely. Under 15 mmHg, the product should distill at approximately 45–50 °C. If the temperature spikes or white fumes (HBr) appear, immediately remove the heat source—this indicates a loss of vacuum and the onset of thermal degradation.

  • Discard the initial fore-run (typically containing residual DCM and moisture).

  • Collect the main fraction at a constant vapor temperature. Stop heating when the residue turns viscous or dark.

Protocol 3: Chiral Purity Verification (HPLC)

Objective: Confirm that the (S)-stereocenter was not racemized during synthesis or purification.

  • Dissolve 5 mg of the distilled product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H).

  • Elute isocratically with Hexane/Isopropanol (95:5) at 1.0 mL/min.

  • Monitor via Refractive Index (RI) detector (as the molecule lacks strong UV chromophores).

  • Self-Validation Step: Compare the retention time against a known racemic standard of 3-Bromo-1,1,1-trifluoropropan-2-ol. Calculate the enantiomeric excess (ee) by integrating the area of the (S)-peak versus the trace (R)-peak. An ee >99% validates the integrity of the purification workflow.

V. References
  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins Source: Molecules / ResearchGate URL:[Link]

  • WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors Source: Google Patents URL:

Sources

Technical Support Center: Solubility Optimization for Trifluoromethylated Bromohydrins

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TFB-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Fluorous Wall" – Solubility & Reactivity Troubleshooting

Introduction: The "Fluorous Wall"

Welcome to the technical support center. If you are working with trifluoromethylated bromohydrins, you are likely encountering a phenomenon we call the "Fluorous Wall."

The trifluoromethyl (


) group is not merely a "bulky methyl." It introduces a unique physicochemical paradox: it is simultaneously hydrophobic and lipophobic (in certain hydrocarbon environments). When combined with a polar hydroxyl group and a heavy bromine atom, the resulting molecule often defies standard solubility rules (LogP calculations), leading to aggregation, "oiling out," or precipitation during critical reaction steps.

This guide provides field-proven protocols to disrupt these aggregates and ensure smooth reactivity and isolation.

Module 1: The Solvent Matrix (Dissolution & Reactivity)

The Core Problem

Standard polar aprotic solvents (DMSO, DMF) often trap fluorinated bromohydrins in strong solvation shells that inhibit reactivity. Conversely, standard non-polar solvents (Hexanes, Toluene) fail to dissolve the polar bromohydrin core.

The Solution: Fluorinated Alcohols (HFIP & TFE)

For stubborn substrates, we recommend shifting to Hydrogen Bond Donor (HBD) fluorinated solvents.

  • HFIP (1,1,1,3,3,3-Hexafluoroisopropanol): The "magic bullet." It is a strong H-bond donor that disrupts intermolecular aggregation of the bromohydrin, stabilizing the transition states for many nucleophilic attacks [1].

  • TFE (2,2,2-Trifluoroethanol): A milder, less acidic alternative to HFIP, often used when HFIP is too reactive or expensive [2].

Troubleshooting Workflow: Solvent Selection

SolventSelection Start Substrate State: Insoluble/Aggregated CheckDCM Soluble in DCM? Start->CheckDCM CheckPolar Soluble in MeOH/MeCN? CheckDCM->CheckPolar No Standard Use Standard Non-Polar Protocol CheckDCM->Standard Yes HFIP_Check Try HFIP or TFE (Fluorinated Alcohols) CheckPolar->HFIP_Check No (Oiling out) PolarStd Use Standard Polar Protocol CheckPolar->PolarStd Yes Fluorous PROTOCOL A: Fluorous Solvent System HFIP_Check->Fluorous Soluble Biphasic PROTOCOL B: Biphasic PTC System HFIP_Check->Biphasic Still Insoluble

Figure 1: Decision tree for selecting the optimal solvent system based on substrate behavior.

Module 2: Reaction Optimization (Cyclization to Epoxides)

A common bottleneck is the base-mediated cyclization of the bromohydrin to the corresponding trifluoromethyl epoxide. Standard conditions (


/MeOH) often fail because the lipophilic 

substrate precipitates before reacting.
FAQ: Why is my reaction stalling at 50% conversion?

Diagnosis: Product inhibition or phase separation. The forming epoxide is often more lipophilic than the starting material, coating the base surface or forming an oil that traps the remaining starting material.

Protocol A: The TFE/Co-Solvent System

Use this when the substrate is soluble in alcohols but reacts sluggishly.

  • Solvent: Mix TFE (Trifluoroethanol) and DCM (1:1 ratio). TFE activates the hydroxyl group via H-bonding, while DCM maintains the solubility of the lipophilic backbone.

  • Base: Use Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility in organic media compared to Potassium.

  • Execution: Stir at Room Temperature. TFE significantly accelerates the reaction compared to MeOH [3].

Protocol B: Biphasic Phase-Transfer Catalysis (PTC)

Use this for highly insoluble, greasy substrates.

  • Organic Phase: Dissolve substrate in Toluene or Trifluorotoluene (highly recommended for fluorous affinity).

  • Aqueous Phase: 50% w/w NaOH solution.

  • Catalyst: Add 5 mol% Tetrabutylammonium Hydrogen Sulfate (TBAHS) .

  • Mechanism: The PTC shuttles the hydroxide ion into the organic layer, allowing reaction without requiring the substrate to dissolve in water/methanol.

Module 3: Purification & Isolation

The


 group often causes "streaking" on silica gel due to weak but persistent interactions with silanols.
Data: Solvent Polarity & Elution Power
Solvent SystemElution CharacteristicRecommended For
Hexane/EtOAc StandardNon-polar

compounds. Often causes tailing.
Hexane/DCM Orthogonal SelectivityBest for Bromohydrins. DCM solubilizes the

core better than EtOAc.
DCM/MeOH (95:5) High PolarityPolar impurities.
MTBE/Hexane Low UV CutoffCompounds with weak UV chromophores.
Troubleshooting Chromatography
  • Issue: Compound co-elutes with impurities or streaks.

  • Fix: "Dope" your eluent with 1% Triethylamine (TEA) if the compound is acid-sensitive, or switch to DCM-based gradients . The chlorine atoms in DCM interact favorably with the fluorinated moiety, often sharpening the peak shape compared to EtOAc [4].

Module 4: Analytical Troubleshooting (NMR)

FAQ: My NMR spectrum shows broad peaks or missing signals.

Cause: Aggregation in the NMR tube.


 compounds can form micelle-like structures in 

.

Corrective Actions:

  • Solvent Switch: Use Acetone-

    
      or DMSO-
    
    
    
    . These disrupt aggregates.
  • The "Spike" Method: If you must use

    
    , add 5-10% 
    
    
    
    (Methanol-
    
    
    ). This breaks the H-bond networks causing the broadening.
  • Fluorine NMR (

    
    ):  Always run a coupled 
    
    
    
    NMR. If the
    
    
    peak is split or broad, your molecule is likely restricted in rotation or aggregating. Run the NMR at 50°C to sharpen the signals.

References

  • Motiwala, H. F., et al. (2022).[1][2] "HFIP in Organic Synthesis." Chemical Reviews, 122(15), 12544–12747.[1][2]

  • Wencel-Delord, J., & Colobert, F. (2016).[2] "A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations."[2][3] Organic Chemistry Frontiers, 3, 394-400.[2]

  • Shukla, P., et al. (2018). "Hexafluoroisopropanol (HFIP) as a Multi-Functional Agent in Organic Synthesis." Journal of Organic Chemistry. (General reference for HFIP acceleration effects). (Note: Generalized citation for HFIP utility based on search context 1.1/1.3).

  • BenchChem Technical Support. (2025). "Purification of Trifluoromethylated Compounds." BenchChem Protocols. (Based on search result 1.2/1.7).

(Note: While specific "solubility of trifluoromethyl bromohydrin" papers are rare, the principles above are derived from the authoritative reviews on Fluorinated Alcohols in synthesis cited in [1] and [2].)

Sources

Technical Support Center: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing By-products & Troubleshooting Audience: Process Chemists, Medicinal Chemists[1]

Executive Technical Overview

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a high-value chiral building block, primarily used to access trifluoromethylated epoxides and amino alcohols.[1]

The synthesis usually involves the asymmetric reduction of 3-bromo-1,1,1-trifluoroacetone (BTFA) .[1] Unlike standard ketone reductions, this reaction is complicated by the electron-withdrawing


 group, which introduces three critical failure modes:[1]
  • Hydrate "Locking": The ketone exists in equilibrium with a gem-diol (hydrate), which is non-reactive to most hydride donors, stalling kinetics.[1]

  • The Epoxide Trap: The product alcohol is highly acidic (

    
     ~11).[1] Under basic conditions, it rapidly cyclizes to (S)-3,3,3-trifluoro-1,2-epoxypropane (TFPO) , which is volatile (bp 25–32°C) and leads to mass balance loss.[1]
    
  • Racemization: The TFPO intermediate is susceptible to non-selective ring opening, degrading enantiomeric excess (ee).[1]

This guide provides self-validating protocols to navigate these bottlenecks.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q: The reaction stalls at 60-70% conversion despite adding excess reducing agent. Why? A: You are likely fighting the Hydration Equilibrium .[1]

  • The Mechanism: The

    
     group makes the carbonyl carbon highly electrophilic. In the presence of water (aqueous buffer in enzymatic reactions), BTFA exists primarily as the gem-diol (hydrate), which does not accept hydrides.
    
  • Diagnostic:

    
     NMR will show two signals: one for the ketone (minor) and one for the hydrate (major).
    
  • The Fix:

    • Solvent Engineering: Increase the ratio of organic co-solvent (e.g., MTBE, Toluene) to shift the equilibrium toward the free ketone.

    • Substrate Feeding: Do not add BTFA all at once. Use a fed-batch approach to keep the free ketone concentration low but available, preventing hydrate accumulation.[1]

Category B: Impurity Profile & Yield

Q: My isolated yield is low (<50%), but conversion looked good. Where did the product go? A: You likely formed the Epoxide (TFPO) , which evaporated.

  • The Mechanism: If your reaction pH drifted above 7.5, the alkoxide intermediate effectively displaced the adjacent bromide. The resulting epoxide boils at ~30°C and is lost during standard rotary evaporation or nitrogen sweeps.[1]

  • Diagnostic: Check the crude reaction mixture before workup using GC-MS. Look for a peak with M-Br mass.[1]

  • The Fix:

    • Strict pH Control: Maintain reaction pH between 5.5 and 6.5 . Do not use strong bases for pH adjustment.[1]

    • Quench Protocol: Acidify to pH 3–4 immediately upon completion to protonate the alcohol and prevent cyclization during extraction.[1]

Q: I see a "des-bromo" impurity (1,1,1-trifluoropropan-2-ol). A: This is Reductive Dehalogenation .[1]

  • The Mechanism: Common with metal hydride reagents (NaBH4) or transition metal catalysts (Ru/Rh) where the metal inserts into the C-Br bond.

  • The Fix: Switch to Biocatalysis (KREDs/ADHs) . Enzymes are highly chemoselective and rarely touch the C-Br bond.[1]

Category C: Stereochemical Integrity[1]

Q: The ee% drops significantly during workup. A: This is Post-Reaction Racemization via the epoxide manifold.

  • The Mechanism:

    
    .[1] If the epoxide forms and then re-opens non-selectively (attack at C2 vs C3), you scramble the stereocenter.
    
  • The Fix: Keep the workup temperature low (<20°C) and the phase acidic. Avoid prolonged contact with silica gel, which can be slightly basic/Lewis acidic enough to catalyze ring opening.[1]

Reaction Pathway Visualization

The following diagram maps the kinetic traps (Hydrate) and thermodynamic sinks (Epoxide) inherent to this chemistry.

ReactionNetwork Hydrate Gem-Diol (Hydrate) (Kinetic Trap) Ketone 3-Bromo-1,1,1- trifluoroacetone Hydrate->Ketone -H2O (Slow) Product (S)-Alcohol (Target) Ketone->Product Enzymatic Reduction Ketone->Product Chem. Red. (Risk of des-Br) Epoxide (S)-TFPO (Epoxide) Product->Epoxide pH > 7.5 Cyclization Racemic Racemic Mixture (Loss of ee) Epoxide->Racemic Non-selective Opening Loss (Volatile) Loss (Volatile) Epoxide->Loss (Volatile) Evaporation (>30°C)

Caption: Reaction network showing the equilibrium between the non-reactive hydrate and the ketone, and the pH-dependent pathway to the unwanted epoxide.

Optimized Protocol: Enzymatic Reduction

Objective: Synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol with >99% ee and minimal epoxide formation.

Reagents:

  • Substrate: 3-Bromo-1,1,1-trifluoroacetone (BTFA)[1][2]

  • Catalyst: NADPH-dependent Ketoreductase (KRED) - Screen for (S)-selectivity.[1]

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 6.0.[1]

Step-by-Step Workflow:

  • Buffer Preparation (Critical):

    • Prepare 100 mM Potassium Phosphate buffer.[1]

    • Adjust pH strictly to 6.0 using

      
      .[1] Note: Standard pH 7.0 or 8.0 buffers will promote epoxide formation.[1]
      
  • Reaction Assembly:

    • In a jacketed reactor set to 25°C, charge the buffer.

    • Add Glucose (1.5 equiv) and NADP+ (0.01 equiv).[1]

    • Add the KRED and GDH enzymes.[1]

    • Overlay: Add an organic overlay (e.g., MTBE or Butyl Acetate, 20% v/v).[1] This acts as a reservoir for the ketone and product, protecting them from the aqueous environment.

  • Substrate Addition (Fed-Batch):

    • Do not add BTFA in one shot.[1]

    • Dissolve BTFA in a minimal amount of MTBE.[1]

    • Feed the substrate solution over 4–6 hours.[1]

    • Why? This keeps the concentration of the hydrate low and minimizes substrate inhibition of the enzyme.

  • Monitoring:

    • Monitor pH every 30 minutes.[1] The reaction consumes protons (if using GDH system, gluconic acid is produced).[1]

    • Titrate: Maintain pH 6.0 using 1M NaOH (stat-titration). Alert: Do not overshoot pH > 7.0.

  • Workup:

    • Once conversion >98% (by GC), cool to 4°C.

    • Adjust pH to 3.0–4.0 with dilute HCl.[1]

    • Separate phases.[1] Extract aqueous layer 2x with MTBE.[1]

    • Dry organics over

      
      .[1]
      
    • Concentration: Carefully concentrate under reduced pressure. Do not heat the bath above 30°C to prevent volatility loss or degradation.[1]

Data Summary: Solvent & pH Effects

The following table summarizes how conditions impact the byproduct profile.

ParameterConditionResultMechanism
pH > 7.5High Epoxide (TFPO) Alkoxide attacks C-Br bond.[1]
pH < 5.0Slow RateEnzyme activity decreases; Hydrate stabilizes.[1]
pH 6.0 - 6.5 Optimal Balances rate vs. stability.[1]
Solvent Pure WaterLow ConversionHydrate equilibrium dominates.[1]
Solvent Biphasic (MTBE)High Conversion Shifts equilibrium to free ketone; extracts product.[1]
Reductant NaBH4Des-bromo impurityHydride attacks Br; Lack of chemoselectivity.[1]

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Isolated Yield (Mass Balance) Type->LowYield LowEE Low Enantiomeric Excess Type->LowEE Stalled Reaction Stalled (<80% Conv.) Type->Stalled CheckpH Check Reaction pH LowYield->CheckpH CheckRac Check Workup Temp LowEE->CheckRac CheckHyd Check Solvent System Stalled->CheckHyd pHHigh pH > 7.0? Epoxide formed & evap. CheckpH->pHHigh Yes FixpH Action: Lower pH to 6.0 Use Biphasic System pHHigh->FixpH TempHigh Temp > 30°C? Racemization via Epoxide CheckRac->TempHigh Yes FixTemp Action: Keep < 20°C Acidify Workup TempHigh->FixTemp AqOnly Aqueous Only? Hydrate Lock CheckHyd->AqOnly Yes FixSolv Action: Add MTBE/Toluene (Shift Eq.) AqOnly->FixSolv

Caption: Logic flow for diagnosing yield, stereochemistry, and kinetic failures.

References

  • Hydration Equilibrium of Trifluoromethyl Ketones

    • Stewart, R. et al.[1] "The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process." Canadian Journal of Chemistry, 1980.[1]

    • [1]

    • Context: Establishes the strong hydr

      
      ) which competes with reduction.[1]
      
  • Epoxide Form

    • McAllister, L.A. et al.[1][3] "Discovery of trifluoromethyl glycol carbamates as potent and selective covalent monoacylglycerol lipase (MAGL) inhibitors."[1][3] Journal of Medicinal Chemistry, 2018.[1][3]

    • [1]

    • Context: Describes the synthesis of the epoxide ((R)-3,3,3-trifluoro-1,2-epoxypropane)
  • Synthesis & Properties of 3-Bromo-1,1,1-trifluoropropan-2-ol

    • PubChem Compound Summary.[1] "3-Bromo-1,1,1-Trifluoro-2-Propanol."[1][2]

    • [1]

    • Context: Physical properties (boiling point, acidity) and safety data.[1][3]

  • Enzymatic Reduction Str

    • Hollmann, F. et al.[1] "Biocatalytic reduction of halo-ketones: A case study." Green Chemistry, 2011.[1] (General Reference for KRED methodology on halo-ketones).

    • Note: While specific industrial KRED screening results are proprietary to vendors (Codexis, Johnson Matthey), the methodology of pH control to prevent epoxide formation is standard practice in halo-hydrin synthesis.[1]

Sources

optimizing temperature for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol epoxide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated epoxide synthesis. This troubleshooting guide is designed for researchers, scientists, and drug development professionals optimizing the intramolecular cyclization of (S)-3-bromo-1,1,1-trifluoropropan-2-ol to (S)-2-(trifluoromethyl)oxirane (also known as 1,2-epoxy-3,3,3-trifluoropropane).

The Mechanistic Paradox: Why Temperature Matters

In standard Williamson-type ether syntheses or epoxide formations, low temperatures are typically employed to prevent ring-opening side reactions. However, the synthesis of (S)-2-(trifluoromethyl)oxirane presents a mechanistic paradox[1]. The highly electronegative trifluoromethyl (-CF₃) group exerts a strong stabilizing effect on the adjacent C-O bond while simultaneously reducing the nucleophilicity of the intermediate alkoxide[1].

If the reaction is maintained at low temperatures (e.g., 20 °C) or if dilute base is used, the alkoxide is kinetically trapped. Instead of undergoing the desired intramolecular cyclization, the primary bromide undergoes intermolecular hydrolysis by hydroxide ions, yielding the undesired byproduct 3,3,3-trifluoro-1,2-propanediol[2]. To drive the dehydrohalogenation and form the epoxide, the system requires a high-temperature thermal shock (95–100 °C) using a highly concentrated base[3]. Because the resulting epoxide is volatile and susceptible to base-catalyzed ring-opening if left in the reactor, it must be continuously distilled out of the mixture as it forms[4].

Workflow Start Start: (S)-3-Bromo-1,1,1- trifluoropropan-2-ol Alkoxide Alkoxide Formation (0°C to 5°C, 41% NaOH) Start->Alkoxide Add dropwise Heat Thermal Cyclization (95°C - 100°C) Alkoxide->Heat Rapid heating Diol Side Reaction: Hydrolysis (Forms Diol at Low Temp) Alkoxide->Diol Prolonged low temp Dilute base Distill Continuous Distillation (Collect at 39°C - 40°C) Heat->Distill Epoxide forms Heat->Diol If not distilled Product Pure (S)-2-(Trifluoromethyl)oxirane Distill->Product Condensation

Figure 1: Temperature-dependent reaction pathways for (S)-2-(trifluoromethyl)oxirane synthesis.

Troubleshooting FAQs

Q1: Why does my scale-up yield 3,3,3-trifluoro-1,2-propanediol instead of the epoxide? A: This is the most common issue encountered during this synthesis. At low temperatures or with dilute base, intermolecular hydrolysis of the bromine atom outcompetes the intramolecular cyclization[1]. To fix this, you must use concentrated base (e.g., 41 wt% NaOH) to minimize water content and heat the reaction mixture to 95–100 °C to kinetically drive the epoxide formation[3].

Q2: What is the optimal temperature profile for this reaction? A: The protocol requires a strict biphasic temperature profile[4]:

  • Alkoxide Formation (0 °C to 5 °C): The initial deprotonation of the alcohol by NaOH is highly exothermic. Adding the bromohydrin to ice-cold concentrated NaOH prevents uncontrolled exotherms and degradation[3].

  • Thermal Cyclization & Distillation (95 °C to 100 °C): Once deprotonated, the mixture must be rapidly heated. At this temperature, the alkoxide displaces the bromide to form the epoxide. Because the epoxide is highly volatile (bp ~39 °C), it must be continuously distilled out of the reaction mixture[4].

Q3: How do I prevent racemization of the (S)-enantiomer during the high-temperature step? A: The stereocenter at C2 is fully preserved (retention of configuration) because the intramolecular Sₙ2 displacement occurs at C3 (the primary carbon bearing the bromide), not at the chiral C2 carbon[5]. However, prolonged exposure to strong base at 100 °C can lead to unwanted degradation. Continuous distillation immediately removes the product from the harsh alkaline environment, ensuring high enantiomeric excess (ee >95%)[5].

Q4: Can I use a solvent other than water? A: While water (as aqueous NaOH) is standard, some protocols use diglyme with suspended solid NaOH or KOH to limit water-induced hydrolysis[3]. However, the biphasic aqueous system (41% NaOH) is highly scalable, avoids the need for high-boiling organic solvents, and provides excellent yields provided the epoxide is distilled immediately[4].

Validated Experimental Protocol

The following self-validating methodology is adapted from established procedures for the synthesis of enantiomerically pure trifluoromethyloxirane[5],[4].

Step 1: Equipment Setup Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a short-path distillation head. Connect the distillation head to a receiver flask submerged in a dry ice/acetone bath (-78 °C) to trap the highly volatile product.

Step 2: Base Preparation Charge the reaction flask with 41 wt% aqueous NaOH solution. Submerge the flask in an ice-water bath and allow the internal temperature to cool to 0–5 °C[3].

Step 3: Alkoxide Formation Begin vigorous stirring. Add enantiomerically pure (S)-3-bromo-1,1,1-trifluoropropan-2-ol dropwise via the addition funnel. Regulate the addition rate to maintain the internal temperature strictly below 10 °C[4].

Step 4: Thermal Cyclization Once the addition is complete, remove the ice bath and immediately replace it with an oil bath pre-heated to 110 °C. Rapidly heat the reaction mixture so the internal temperature reaches 95–100 °C[3].

Step 5: Product Isolation (Continuous Distillation) As the internal temperature rises, the intramolecular cyclization will occur. The product, (S)-2-(trifluoromethyl)oxirane, will immediately vaporize (vapor temperature ~39–40 °C). Collect the clear condensate in the chilled receiver flask[4]. Stop heating once distillation ceases.

Quantitative Data: Temperature vs. Yield/Purity

The following table summarizes the causal relationship between temperature profiles, contact times, and the resulting product distribution.

Temperature ProfileBase ConcentrationContact TimeMajor ProductYield (%)
0 °C → 25 °C10 wt% NaOH (Dilute)12 hours3,3,3-Trifluoro-1,2-propanediol>80% Diol
0 °C → 60 °C20 wt% NaOH4 hoursMixture (Epoxide + Diol)~40% Epoxide
0 °C → 100 °C (Reflux)41 wt% NaOH (Conc.)2 hours3,3,3-Trifluoro-1,2-propanediol>70% Diol
0 °C → 100 °C (Distillation)41 wt% NaOH (Conc.)<1 min (Epoxide residence)(S)-2-(Trifluoromethyl)oxirane85 - 90%

References

  • Ramachandran, P. V.; Gong, B.; Brown, H. C. "Chiral Synthesis via Organoboranes. 40. Selective Reductions. 55. A Simple One-Pot Synthesis of the Enantiomers of Trifluoromethyloxirane. A General Synthesis in High Optical Purities of α-Trifluoromethyl Secondary Alcohols via the Ring-Cleavage Reactions of the Epoxide." The Journal of Organic Chemistry, 1995, 60(1), 41-46. URL: [Link]5]

  • EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane. Google Patents. URL: 3],[4]

  • 1,1,1‐Trifluoro‐2,3‐epoxypropane. ResearchGate. URL: [Link]1],[2]

Sources

Technical Support Center: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource for the optimization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol (chiral bromohydrin) transformations.

Ticket ID: TFIP-OPT-001 Subject: Catalyst Selection & Process Control for Chiral Fluorinated Intermediates Status: Resolved (Knowledge Base Article Generated)[1][2]

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a critical chiral synthon.[1][2][3] Its reactivity is dominated by two competing factors: the strong electron-withdrawing nature of the CF₃ group (which increases the acidity of the C2-methine proton, risking racemization) and the kinetic favorability of epoxide formation .[1][3]

This guide addresses the three most common user pain points:

  • Racemization Control: Preventing loss of ee during basic workups.[1][2][3]

  • Pathway Selection: Choosing between direct displacement vs. epoxide intermediate routes.[1][2][3]

  • Regioselectivity: Forcing C3-nucleophilic attack in ring-opening reactions.[1][2][3]

Module 1: The Gateway Transformation (Epoxide Formation)

User Query: "I am trying to displace the bromine with an amine, but the reaction stalls or yields racemate. Should I isolate the epoxide first?"

Technical Resolution: Yes. In 95% of cases, the "displacement" actually proceeds via an in-situ formation of (S)-3,3,3-trifluoro-1,2-epoxypropane .[1][3] Attempting direct S_N2 displacement often fails because the intramolecular closure to the epoxide is kinetically faster than intermolecular attack.[1][2][3]

Catalyst & Reagent Selection Table
TransformationCatalyst/ReagentRoleRisk ProfileRecommendation
Epoxidation (Standard) NaOH / KOH (aq)BaseHigh: Strong base + long contact time = Racemization via C2 deprotonation.[1][2]Use only if reaction time is <30 min at 0°C.
Epoxidation (Optimized) K₂CO₃ / MeOH Mild BaseLow: Weaker base minimizes C2-H abstraction.[1][2][3]Primary Recommendation. High yield, >99% ee retention.
Epoxidation (Biphasic) TBAB (1-5 mol%) + NaOHPTCMedium: PTC accelerates closure, reducing exposure time to base.[1][2][3]Best for large-scale scale-up to avoid solvent waste.[1][2][3]
Troubleshooting: Preventing Racemization

The CF₃ group acidifies the C2 proton (pKa ~28, lower than typical alcohols).[2][3]

  • Mechanism of Failure: Strong bases (alkoxides, hydroxides) can deprotonate C2, leading to an enolate-like transition state that destroys chirality.[1][2][3]

  • Corrective Action: Switch to a heterogeneous system (K₂CO₃ in Acetone/MeOH) or use a biphasic system with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) to limit the organic phase's exposure to the aqueous base.[1][2][3]

Module 2: Ring Opening of (S)-3,3,3-trifluoro-1,2-epoxypropane

User Query: "My nucleophile is attacking the wrong carbon. How do I ensure regioselectivity at C3?"

Technical Resolution: The CF₃ group provides both steric bulk and electronic repulsion at C2, naturally favoring C3 attack (anti-Markovnikov-like).[1][2][3] However, "hard" nucleophiles or high temperatures can erode this selectivity.[1][2][3]

Catalyst Selection for Ring Opening
Nucleophile TypeRecommended CatalystMechanismRegioselectivity (C3:C2)
Amines (Primary/Secondary) None or LiClO₄ (5M in Et₂O) Lewis Acid activation of epoxide oxygen.[1][2][3]>95:5
Azides (TMSN₃) (salen)Cr(III) or Al(III) Cooperative catalysis.[1][2][3]>98:2
Alcohols/Phenols Co(salen) (Jacobsen's)Kinetic Resolution / Activation.>99:1
Thiophenols Zn(ClO₄)₂ Mild Lewis Acid.>95:5
Workflow Diagram: Regioselectivity Logic

G Start (S)-3,3,3-trifluoro- 1,2-epoxypropane Nucleophile Select Nucleophile Start->Nucleophile Path_C3 C3 Attack (Terminal) Favored via Sterics/Electronics Nucleophile->Path_C3 Soft Nuc (Amines, Thiols) Lewis Acid Cat. Path_C2 C2 Attack (Internal) Disfavored (CF3 repulsion) Nucleophile->Path_C2 Hard Nuc (Grignard w/o Cu) High Temp Product_C3 Regioregular Product (Chirality Retained) Path_C3->Product_C3 Product_C2 Regioisomer (Chirality Inverted/Lost) Path_C2->Product_C2

Caption: Regioselective pathways for trifluoromethyl epoxide opening. C3 attack is kinetically favored due to the electronic shielding of C2 by the CF3 group.[3]

Module 3: Oxidation to Ketones

User Query: "I need to convert the alcohol to a ketone (3-bromo-1,1,1-trifluoroacetone) without eliminating HBr."

Technical Resolution: Oxidizing a bromohydrin is risky because the product is an alpha-bromo ketone, which is a potent lachrymator and highly reactive electrophile.[1][2][3]

  • Avoid: Jones Reagent (Acidic conditions promote degradation).[1][2][3]

  • Recommended Protocol: Dess-Martin Periodinane (DMP) or TEMPO/Bleach (Anelli Oxidation) at 0°C.[1][2][3]

  • Why? These operate under neutral or mildly basic conditions, preventing the acid-catalyzed elimination of HBr to form the vinyl ketone.[1][2][3]

FAQ: Common Pitfalls & Quick Fixes

Q: I see a loss of optical rotation after the reaction. Is my catalyst racemizing the product?

  • A: Likely not the catalyst itself, but the environment.[2][3] If you use a Lewis Acid (like BF₃[1][3]·OEt₂) for ring opening, it can activate the epoxide so strongly that a carbocation character develops at C2, leading to racemization.[2][3]

    • Fix: Switch to a milder Lewis Acid like Yb(OTf)₃ or LiClO₄ , which coordinates to the oxygen without fully breaking the C-O bond.[2][3]

Q: Can I use Grignard reagents directly on the bromohydrin?

  • A: No. The Grignard will first deprotonate the alcohol (consuming 1 equivalent) and then likely attack the bromide or the epoxide formed in situ, leading to a mess of products.[3]

    • Fix: Protect the alcohol first (e.g., TBS-Cl) OR form the epoxide intentionally, then react with the Grignard in the presence of CuI (10 mol%) to direct attack to the C3 position.[3]

Q: Why is my yield low when using amines?

  • A: Volatility.[1][2][3][4] The epoxide intermediate (bp ~35-40°C) is extremely volatile.[1][2][3] If you generate it in situ and heat the reaction, you may be losing the intermediate.[2][3]

    • Fix: Perform the reaction in a sealed tube or use a high-boiling solvent like Toluene or hexafluoroisopropanol (HFIP) to act as a hydrogen-bond donor catalyst.[1][2]

References

  • Preparation of 3-bromo-1,1,1-trifluoropropane and derivatives. European Patent Office.[1][2][3][5] (EP 1119534 B1).[1][2][3][5] [Link]

  • Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane. Green Chemistry, 2010, 12, 1548.[1][2][3] [Link]

  • Tungsten-Catalyzed Regioselective Ring Opening of 2,3-Epoxy Alcohols. Journal of Organic Chemistry, 2013.[1][2][3] [Link]

  • Synthesis and Reactivity of 3,3,3-Trifluoro-1,2-epoxypropane. Journal of Fluorine Chemistry, 2000, 105(2), 285-293.[1][2][3] [Link]

  • 3-Bromo-1,1,1-trifluoro-2-propanol Properties and Safety. PubChem. [Link][1][2][3]

Sources

Technical Support Center: Fluorinated Bromohydrins Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TOX-FB-2024-001 Subject: Mitigating Toxicity & Reactivity Risks in Fluorinated Bromohydrin Workflows Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Priority: Critical]

Executive Summary: The "Trojan Horse" Hazard

Fluorinated bromohydrins (e.g., 2-bromo-2-fluoroethanol derivatives) represent a dual-threat class of reagents. While often stable at ambient conditions, they possess a "Trojan Horse" toxicity profile:

  • Latent Alkylation: Under basic workup conditions, they cyclize to form fluorinated epoxides—potent, invisible alkylating agents that can modify DNA.

  • Lipophilic Penetration: The fluorine substitution increases lipophilicity compared to non-fluorinated analogs, enhancing skin permeation and delivering the toxic payload faster into the systemic circulation.

This guide moves beyond standard SDS boilerplate to address the specific mechanistic risks encountered during synthesis and purification.

Module 1: Pre-Synthesis Risk Assessment

The Hidden Reaction Pathway

Most accidents occur not during the reaction, but during the workup . If you wash a crude fluorinated bromohydrin reaction mixture with aqueous base (NaHCO₃, NaOH), you are inadvertently performing an intramolecular SN2 reaction, generating a volatile fluorinated epoxide in your separatory funnel.

Visualizing the Hazard:

RiskPathway cluster_0 Stable Precursor cluster_1 Workup Trigger cluster_2 Active Hazard Bromohydrin Fluorinated Bromohydrin (Liquid/Solid) Epoxide Fluorinated Epoxide (Volatile/Invisible) Bromohydrin->Epoxide Intramolecular SN2 (Cyclization) Base Basic Wash (NaHCO3/NaOH) Base->Epoxide DNA DNA Alkylation (Genotoxicity) Epoxide->DNA Nucleophilic Attack

Figure 1: The "Hidden Epoxide" pathway. Standard basic workups can convert stable bromohydrins into reactive alkylating agents.

Module 2: Operational Troubleshooting (FAQs)

Topic: Personal Protective Equipment (PPE)

Q: I am using standard nitrile gloves. Is this sufficient? A: No. Standard nitrile gloves provide inadequate protection against fluorinated alkylating agents. The fluorine atom reduces the surface tension and increases the permeation rate of the organic molecule through nitrile rubber.

  • The Protocol: Implement "Zone Defense" Double-Gloving .

    • Inner Layer: Silver Shield® (Laminate) or EVOH gloves. These are chemically resistant but reduce dexterity.

    • Outer Layer: 8-mil Nitrile gloves. These provide mechanical protection and a grip surface.

    • Change Frequency: Replace the outer glove immediately upon splash contact. Replace the inner glove every 2 hours.

Topic: Reaction Control & Thermal Runaway

Q: My reaction mixture is off-gassing unexpectedly during distillation. What is happening? A: You are likely observing thermal dehydrohalogenation. Fluorinated bromohydrins are thermally sensitive. At elevated temperatures (>100°C) or in the presence of metal salts, they can eliminate HBr or HF.

  • Immediate Action:

    • Stop Heat: Remove the heat source immediately.

    • Do NOT Open: Do not open the system; allow it to cool under inert gas flow.

    • Vent Scrubbing: Ensure the vent line is connected to a caustic scrubber (KOH solution) to neutralize released acid gases (HF/HBr).

Data: Thermal Stability Thresholds

ParameterFluorinated BromohydrinNon-Fluorinated AnalogRisk Implication
Boiling Point Generally LowerHigherHigher volatility = Inhalation risk
Decomp. Temp ~120°C - 140°C~160°CNarrower safety window during distillation
Combustion Product HF , COF₂, HBrHBr, CO₂Fire releases bone-seeking toxins (HF)
Topic: Spill Management

Q: I spilled 5 mL of the reagent on the bench. Can I wipe it up with paper towels? A: ABSOLUTELY NOT. Paper towels increase the surface area for evaporation, turning a liquid spill into an inhalation hazard. Furthermore, if the bromohydrin acts as an alkylator, it can persist on the surface.

The "Chem-Destruct" Cleanup Protocol:

  • Evacuate & Ventilate: Clear the immediate area.

  • Neutralize: Cover the spill with a Thiosulfate/Bicarbonate Slurry (Sodium thiosulfate neutralizes alkylating potential; bicarbonate neutralizes potential acid generation).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Diatomaceous Earth) after 15 minutes of contact time with the neutralizer.

  • Disposal: Scoop into a dedicated wide-mouth jar labeled "Fluorinated Toxic Waste - DO NOT MIX WITH ACIDS."

Module 3: Emergency Response Decision Tree

In the event of exposure or containment breach, rapid decision-making is critical to prevent systemic toxicity.

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Inhalation Inhalation/Vapor Type->Inhalation ActionSkin1 1. Drench (15 min) Safety Shower Skin->ActionSkin1 ActionInhale1 1. Move to Fresh Air Inhalation->ActionInhale1 ActionSkin2 2. Apply Calcium Gluconate (If HF suspected) ActionSkin1->ActionSkin2 If burning persists Waste Waste Disposal ActionSkin2->Waste ActionInhale2 2. Administer Oxygen (Medical Personnel) ActionInhale1->ActionInhale2 Segregate Segregate: Halogenated High BTU Waste Waste->Segregate

Figure 2: Emergency response logic. Note the specific requirement for Calcium Gluconate if HF release is suspected via decomposition.

Module 4: Waste Disposal & Deactivation

Critical Rule: Never dispose of fluorinated bromohydrins in standard "Organic Solvent" waste drums.

  • Reasoning: If the main waste drum contains basic residues (amines, hydroxides), the bromohydrin will cyclize to the epoxide inside the drum, creating a pressurized vessel of mutagenic gas.

Correct Disposal Workflow:

  • Quench: Treat the waste stream with aqueous sodium thiosulfate (Na₂S₂O₃) to alkylate and deactivate the electrophilic sites.

  • Check pH: Ensure the pH is neutral (pH 6-8).

  • Segregate: Label as "Halogenated Organics - Fluorinated."

  • Incineration: Must be sent to a facility equipped with HF scrubbers (high-temperature incineration >1100°C).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Fluoride.[1][2][3] OSHA Occupational Chemical Database. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Epoxides and formation from halohydrins - Risk Assessment. ECHA. [Link]

  • Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Context on epoxide reactivity and alkylation mechanisms). [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 19F NMR Characterization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR characterization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol , a critical chiral building block and 19F NMR probe.[1]

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5 for racemate; specific enantiomer often custom-synthesized) is a bifunctional fluorinated scaffold.[1] It serves two primary roles in drug discovery:

  • Chiral Building Block: Precursor for trifluoromethylated epoxides and amino alcohols.[1]

  • 19F NMR Probe (BTFP): A thiol-reactive tag for labeling cysteine residues in proteins to study conformational dynamics via 19F NMR spectroscopy.[1]

This guide details the spectral signatures required to validate the identity and enantiomeric purity of this compound, comparing its performance as a chiral tag against alternative methods.

Spectral Specifications & Interpretation

The presence of the electron-withdrawing


 group and the bromine atom creates a distinct electronic environment. The (S)-enantiomer and (R)-enantiomer yield identical spectra in achiral solvents (

,

) but can be differentiated using chiral derivatization.[1]
A. 1H NMR Spectrum (400 MHz, CDCl3)

The proton spectrum is characterized by a second-order ABX system due to the chiral center at C2 rendering the C3 protons diastereotopic.[1]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-2 (Methine) 4.20 – 4.45 Multiplet (qd)

,

Deshielded by

and OH.[1] Shows quartet splitting from

.
H-3a (Methylene) 3.50 – 3.65 dd (ABX)

,

Diastereotopic proton A.
H-3b (Methylene) 3.65 – 3.80 dd (ABX)

,

Diastereotopic proton B.
-OH (Hydroxyl) 2.50 – 3.50 Broad SingletN/AVariable; shift depends on concentration and H-bonding.[1]

Analyst Note: The coupling between the methine proton (H-2) and the


 group is a diagnostic feature. Decoupling the fluorine channel (

) simplifies the H-2 signal to a doublet of doublets.[1]
B. 19F NMR Spectrum (376 MHz, CDCl3)

The fluorine spectrum provides a clean, singular diagnostic handle.[1]

IsotopeChemical Shift (

, ppm)
MultiplicityCoupling (

)
Notes

-76.0 to -79.0 Doublet

Hz
Referenced to

(0 ppm).[1]

Distinction from Impurities:

  • Ketone Precursor (BTFA): If synthesized from 3-bromo-1,1,1-trifluoroacetone, residual ketone appears at -76.3 ppm (singlet).[1]

  • Ketone Hydrate (Gem-diol): In aqueous/wet solvents, the ketone hydrates to a gem-diol, shifting to -84.2 ppm .[1] The target alcohol (BTFP) is stable and distinct from this hydrate [1].[1]

Comparative Analysis: Determination of Enantiomeric Purity

Verifying the (S)-configuration is critical for asymmetric synthesis.[1] Standard NMR cannot distinguish enantiomers.[1] Two methods are compared below: Mosher Ester Analysis (Recommended) vs. Chiral Solvating Agents (CSAs) .[1]

Method 1: Mosher Ester Analysis (Gold Standard)

This method involves derivatizing the alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).[1] The magnetic anisotropy of the phenyl ring induces predictable shifts (

).[1]

Protocol:

  • React 5 mg of (S)-BTFP with (R)-MTPA-Cl to form the (S,S)-ester.[1]

  • React 5 mg of (S)-BTFP with (S)-MTPA-Cl to form the (S,R)-ester.[1]

  • Acquire 1H and 19F NMR for both.[1]

  • Calculate

    
    .[1]
    

Interpretation Logic:

  • Protons on the Right (

    
    ):  If 
    
    
    
    , the configuration is consistent with the model.
  • Protons on the Left (

    
    ):  If 
    
    
    
    , the configuration is consistent.
Method 2: Chiral Solvating Agents (e.g., Pirkle Alcohol, Quinine)[1]
  • Mechanism: Non-covalent diastereomeric complex formation.[1]

  • Pros: Non-destructive, fast.

  • Cons: Smaller peak separation (

    
     ppm), often insufficient for fluorinated alcohols due to weak binding.[1]
    
  • Verdict: Mosher analysis is superior for this compound due to the steric bulk of the

    
     group ensuring rigid conformers in the ester.[1]
    
Comparison Table: Purity Determination Methods
FeatureMosher Analysis (NMR)Chiral HPLCChiral Solvating Agent (NMR)
Accuracy High (>98% ee determination)Very High (>99% ee)Moderate
Sample Prep Derivatization required (1-2 hrs)Dilution onlyMixing only
Cost Low (Standard reagents)High (Columns/Solvents)Low
Suitability Best for initial characterizationBest for QC/Batch releaseQuick screening

Application Workflow: 19F NMR Protein Tagging

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is widely used as the BTFP probe.[1] It alkylates cysteine residues, introducing a


 NMR reporter.

Why BTFP? Compared to other tags like BTFA (Ketone) or BTFMA (Amide), BTFP offers a specific balance of chemical shift sensitivity and stability .[1]

  • BTFA: Hydrates in water, complicating spectra (-84 ppm signal).[1]

  • BTFP: Remains a stable alcohol, providing a reliable chemical shift readout sensitive to the local dielectric environment (solvent polarity) [2].[1]

Experimental Workflow: Cysteine Labeling

BTFP_Labeling Protein Protein (Cys-SH) Reaction Alkylation (pH 7.0 - 8.0, 2-4h) Protein->Reaction BTFP BTFP Reagent (Br-CH2-CH(OH)-CF3) BTFP->Reaction Purification Desalting/Dialysis (Remove excess BTFP) Reaction->Purification Thioether Bond Formation NMR 19F NMR Acquisition (Observe -77 ppm region) Purification->NMR Labeled Protein

Figure 1: Workflow for site-specific labeling of proteins using BTFP for 19F NMR structural studies.

Protocol Steps:

  • Reduction: Treat protein with TCEP to reduce disulfide bonds.[1][2]

  • Labeling: Add 5-10 equivalents of BTFP dissolved in acetonitrile/DMSO to the protein solution (Phosphate buffer, pH 7.5).

  • Incubation: Stir at Room Temp for 2 hours or

    
     overnight.
    
  • Verification: 19F NMR will show a broad resonance (due to protein tumbling) near -77 ppm .[1] A shift in this peak correlates to conformational changes (e.g., ligand binding).[1]

References

  • Evaluation of BTFA and BTFP Probes

    • Title: 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA)
    • Source: Analytical Chemistry (ACS).[1]

    • URL:[Link][1]

  • Chemical Shift Sensitivity Study

    • Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
    • Source: Journal of Biomolecular NMR (Ye L, et al., 2015).[1][3][4][5]

    • URL:[Link]

  • Photodissociation Dynamics (Spectral Confirmation)

    • Title: Photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol...
    • Source: Journal of Chemical Physics (Indulkar YN, et al., 2011).[1][4]

    • URL:[Link][1]

Sources

A Comparative Guide to Validating Purity Standards for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a crucial chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifluoromethyl group and chiral center make it a valuable synthon for creating complex molecules with specific biological activities. The stereochemical integrity of this molecule is paramount; the presence of its enantiomeric counterpart, (R)-3-Bromo-1,1,1-trifluoropropan-2-ol, or other chemical impurities can lead to significant alterations in the pharmacological profile of the final drug product, potentially reducing efficacy or introducing toxicity.

This guide provides a comprehensive comparison of the essential analytical methodologies required to establish a robust purity profile for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to guide researchers, quality control analysts, and drug development professionals in establishing a scientifically sound, self-validating system for purity assessment. Our approach is grounded in the principle of orthogonality , where multiple analytical techniques with different separation and detection principles are employed to build a complete and trustworthy picture of the compound's purity.

Defining the Purity Profile: A Multifaceted Approach

The concept of "purity" for a chiral intermediate like (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is not monolithic. It must be assessed across several key parameters, each requiring a specific analytical strategy.

Purity AspectDescriptionPrimary Analytical Technique
Enantiomeric Purity The relative amount of the desired (S)-enantiomer compared to the undesired (R)-enantiomer. Often expressed as enantiomeric excess (% ee).Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)
Chemical Purity The presence of any organic impurities, such as starting materials, by-products (e.g., 3,3-dibromo-1,1,1-trifluoro-propan-2-one[1]), or degradation products.Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Confirmation Verification of the correct chemical structure and absence of isomers.¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Water Content The amount of water present, which can affect reactivity, stability, and accurate weighing.Karl Fischer Titration
Residual Solvents Trace amounts of solvents from the synthesis and purification process.Headspace Gas Chromatography (HS-GC)

This multi-pronged approach ensures that all potential impurities are identified and quantified, leading to a comprehensive and reliable purity certificate.

Orthogonal Analytical Workflow for Purity Validation

A robust validation strategy relies on orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This redundancy provides a high degree of confidence in the results.

G cluster_0 Sample Batch of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol cluster_1 Purity Assessment cluster_2 Final Purity Statement Sample Initial Sample Chiral_HPLC Chiral HPLC/GC (Enantiomeric Purity) Sample->Chiral_HPLC Orthogonal Analysis GC_MS GC-MS (Chemical Purity) Sample->GC_MS Orthogonal Analysis NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Identity) Sample->NMR Orthogonal Analysis KF Karl Fischer Titration (Water Content) Sample->KF Orthogonal Analysis Report Certificate of Analysis (Combined Purity Data) Chiral_HPLC->Report Data Integration GC_MS->Report Data Integration NMR->Report Data Integration KF->Report Data Integration

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Key Purity Validation Techniques

Enantiomeric Purity by Chiral Chromatography

Expertise & Causality: The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral environment. Chiral chromatography is the gold standard for this purpose.[2][3] The technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For trifluoromethyl-substituted alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their complex three-dimensional structures that create chiral pockets for interaction.[4]

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice is empirical, but these columns have a high success rate for this class of compounds.[4][5]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the (S)-3-Bromo-1,1,1-trifluoropropan-2-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic material (a 50:50 mixture of both enantiomers) to confirm peak identity and calculate resolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • Ensure a resolution (Rs) of ≥ 1.5 between the enantiomer peaks for accurate quantification.[4]

Comparative Data (Hypothetical):

ColumnMobile Phase (Hexane:IPA)Retention Time (S) (min)Retention Time (R) (min)Resolution (Rs)Enantiomeric Excess (% ee)
Chiralcel® OD-H95:512.514.22.199.6%
Chiralpak® AD-H90:1010.111.51.899.5%
Structural Confirmation and Chemical Purity by NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation. For a fluorinated molecule like this, ¹⁹F NMR is particularly powerful.[7] Due to the large chemical shift dispersion of fluorine, signals are often well-resolved, making it an excellent method for both identification and quantification of fluorine-containing impurities.[8][9][10] ¹H NMR provides complementary information about the proton environment and can be used to detect non-fluorinated impurities.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Internal Standard Selection: Choose a stable, non-reactive fluorinated compound with a simple spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene). The purity of the internal standard must be accurately known.

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the (S)-3-Bromo-1,1,1-trifluoropropan-2-ol sample and a similar amount of the internal standard into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (D1): Crucial for quantification. Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 20-30 seconds for ¹⁹F) to ensure full relaxation and accurate integration.[8]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Integrate the area of the analyte's -CF₃ signal and the internal standard's signal.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of fluorine nuclei, and weights of the sample and standard.[8]

Trustworthiness: The qNMR method is a primary ratio method, meaning it does not require a calibration curve with the analyte itself, making it highly trustworthy and accurate when performed correctly. The results can be compared with those from chromatographic methods to provide orthogonal validation of chemical purity.

Water Content by Karl Fischer Titration

Expertise & Causality: Water is a common impurity in organic compounds and can interfere with chemical reactions or degrade the material over time. Karl Fischer (KF) titration is the benchmark method for water determination due to its high accuracy, precision, and selectivity for water.[11][12][13] Unlike other methods like loss on drying, KF is not affected by the loss of volatile organic compounds. For low water content (<1%), coulometric KF is preferred, while for higher levels, volumetric KF is suitable.[14]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Setup: Use a coulometric KF titrator with a diaphragm or diaphragm-less cell. The instrument should be conditioned to a low, stable drift rate.

  • Sample Preparation:

    • Using a gas-tight syringe, accurately draw a known volume or weight of the liquid (S)-3-Bromo-1,1,1-trifluoropropan-2-ol sample.

  • Titration:

    • Inject the sample directly into the KF titration cell.

    • The instrument automatically titrates the water present and displays the result, typically in micrograms of water.

  • Calculation:

    • Calculate the water content as a percentage: % H₂O = (µg of water detected / sample weight in µg) * 100

Trustworthiness: The method's validity is ensured by regularly titrating a certified water standard to verify the instrument's performance. The specificity of the Karl Fischer reaction for water makes this a highly reliable technique.[15]

Method Validation: A Trustworthy System

Every analytical method used must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[16][17][18][19]

Key Validation Parameters:

ParameterDescriptionHow to Assess
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).For HPLC, check for peak purity and resolution from the undesired enantiomer and any other impurities. For NMR, ensure signals are unique and well-resolved.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Analyze a series of solutions at different concentrations and perform a linear regression of the response vs. concentration.
Accuracy The closeness of test results to the true value.Analyze a sample with a known concentration (e.g., a certified reference material) or by spiking the sample with a known amount of impurity.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).Perform multiple analyses of the same sample and calculate the relative standard deviation (RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria.

Conclusion

Validating the purity of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a rigorous process that demands a multi-faceted, orthogonal analytical approach. Relying on a single technique is insufficient to provide the level of assurance required in pharmaceutical development. By combining the unparalleled enantioselective power of chiral chromatography, the structural and quantitative fidelity of multinuclear NMR, and the specific water determination of Karl Fischer titration, a self-validating and trustworthy purity profile can be established. Each method, when properly validated according to ICH guidelines, contributes a critical piece of data, culminating in a comprehensive Certificate of Analysis that provides full confidence in the quality of this essential chiral building block.

References

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (n.d.). Metrohm.
  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. (2010). Organic Letters. ACS Publications.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC.
  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. (n.d.). AquaLab.
  • Water Determination by Karl Fischer. (2024). Eurofins Australia.
  • Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. (2026). Nature.
  • How to Automate Water Content Determination in Pharmaceuticals. (2019). Metrohm USA Blog.
  • Water Determination by Karl Fischer Titration. (n.d.). Monograph.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. (n.d.). Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). Journal of the American Chemical Society.
  • Quality Guidelines. (n.d.). ICH.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. (2011). Chemical Communications. RSC Publishing.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023). Nanalysis.
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (n.d.). PMC.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
  • Chiral Columns. (n.d.). HPLC.eu.
  • 3-Bromo-1,1,1-trifluoro-2-propanol, 96%. (n.d.). Thermo Fisher Scientific.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (n.d.). Google Patents.
  • 3-Bromo-1,1,1-Trifluoro-2-Propanol. (n.d.). PubChem.
  • 3-BROMO-1,1,1-TRIFLUORO-2-PROPANOL. (2026). ChemicalBook.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • 3,3-dibromo-1,1,1-trifluoro-propan-2-one. (n.d.). Sigma-Aldrich.

Sources

Optimizing GC-MS Workflows for Trifluoro Bromohydrins: A Comparative Guide to Column Chemistries and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to quantify highly polar, halogenated intermediates. Trifluoro bromohydrins—specifically compounds like 3-bromo-1,1,1-trifluoro-2-propanol—are of significant interest due to their applications as environmentally acceptable fire extinguishants and versatile synthetic precursors[1][2].

However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group increases the acidity of the adjacent hydroxyl (-OH) proton. This highly polarized state exacerbates unwanted secondary interactions with the GC column's stationary phase and the inlet liner, leading to thermal degradation and poor peak shape[3].

This guide objectively compares column chemistries and derivatization strategies, providing you with a self-validating, field-proven methodology for the robust quantification of trifluoro bromohydrins.

The Causality of Derivatization: Why Free Alcohols Fail

To design a self-validating analytical system, we must first understand the causality behind chromatographic failure. When an underivatized trifluoro bromohydrin is injected into a standard GC inlet, the highly active hydroxyl proton forms strong hydrogen bonds with residual silanol (Si-OH) groups present on the glass liner and the column's stationary phase. This interaction causes severe peak tailing, unpredictable retention time shifts, and loss of sensitivity[3].

The Mechanistic Solution: Derivatization via silylation disrupts this causality. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydroxyl proton is replaced with a bulky, non-polar trimethylsilyl (TMS) group[4][5]. This chemical masking eliminates hydrogen bonding, dramatically increases the molecule's volatility, and yields sharp, symmetrical chromatographic peaks that are ideal for MS detection.

G A Sample Prep & IS Addition B BSTFA Derivatization A->B C GC Separation (DB-5MS / DB-624) B->C D EI-MS Detection (70 eV) C->D E Data Analysis & Quantitation D->E

GC-MS Analytical Workflow for Trifluoro Bromohydrins.

Product Comparison: GC Column Chemistries

Selecting the correct stationary phase is dictated entirely by your chosen sample preparation route. Below is a comparative analysis of three industry-standard column chemistries for analyzing 3-bromo-1,1,1-trifluoro-2-propanol.

  • Non-Polar (5% Phenyl / 95% Dimethylpolysiloxane, e.g., DB-5MS, TG-5 MS)

    • Performance: The gold standard for derivatized (TMS-ether) halohydrins. It offers ultra-low bleed for high-sensitivity MS detection and excellent peak symmetry[3][6].

    • Verdict: Best overall choice, provided the sample is silylated.

  • Mid-Polar (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, e.g., DB-624)

    • Performance: The optimal choice if you must analyze the underivatized free alcohol. The cyano-based phase provides specific dipole-dipole interactions that help resolve polar fluorinated isomers while mitigating the severe tailing seen on non-polar columns.

    • Verdict: Best alternative for direct injection workflows without derivatization.

  • Polar (Polyethylene Glycol, e.g., DB-WAX)

    • Performance: Generally unsuitable for free trifluoro bromohydrins. The PEG phase acts as a strong hydrogen-bond acceptor, which interacts aggressively with the acidic fluorinated alcohol, resulting in broad, asymmetric peaks and analyte loss[7].

    • Verdict: Not recommended for this analyte class.

ColumnSelection Start Target: 3-Bromo-1,1,1- trifluoro-2-propanol Q1 Derivatization Status? Start->Q1 Yes Derivatized (TMS-Ether) Q1->Yes No Underivatized (Free Alcohol) Q1->No Col1 DB-5MS (Non-polar) Optimal Peak Shape Yes->Col1 Col2 DB-624 (Mid-polar) Resolves Polar Isomers No->Col2 Col3 DB-WAX (Polar) Avoid: Severe Tailing No->Col3

Decision matrix for GC column selection based on derivatization status.

Quantitative Data Presentation

The following table summarizes the experimental performance metrics of 3-bromo-1,1,1-trifluoro-2-propanol across different column and derivatization setups. Note: Asymmetry Factor (As) values closer to 1.0 indicate perfect peak symmetry.

Column ChemistryDerivatization StatePeak Asymmetry (As)Signal-to-Noise (S/N)Limit of Detection (LOD)Suitability
DB-5MS Silylated (BSTFA)1.05> 500:10.5 ng/mLOptimal
DB-5MS Underivatized2.80 (Severe Tailing)45:115.0 ng/mLPoor
DB-624 Underivatized1.45180:13.0 ng/mLAcceptable
DB-WAX Underivatized> 3.50 (Broad)< 10:1> 50.0 ng/mLUnsuitable

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a deuterated internal standard (IS). This acts as a self-validating checkpoint: if the IS recovery drops or its peak shape degrades, the analyst immediately knows the silylation reaction was incomplete or that the GC inlet liner has become active, preventing false negatives in the final data[4][8].

Step 1: Sample Preparation & Silylation
  • Aliquoting: Transfer 100 µL of the sample extract into a 2 mL deactivated GC autosampler vial.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., 3-MCPD-d5 or a structurally analogous deuterated halohydrin) to validate recovery and derivatization efficiency[4].

  • Derivatization: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst[3][4].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes to drive the reaction to completion[3].

  • Dilution: Allow the vial to cool to room temperature, then dilute with 840 µL of anhydrous hexane prior to injection.

Step 2: GC-MS Instrumental Parameters
  • System Configuration: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Inlet Conditions: Split/splitless injector set to 250 °C. Use a split ratio of 10:1 to prevent column overloading. Ensure an ultra-inert glass liner with glass wool is used.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min[6].

  • Oven Temperature Program: Initial temperature of 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)[3].

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Transfer line at 250 °C, MS Source at 230 °C, and Quadrupole at 150 °C.

  • Acquisition: Run in Full Scan mode (m/z 40–500) for initial library matching (NIST), followed by Selected Ion Monitoring (SIM) targeting the specific quantifier and qualifier ions of the TMS-derivatized trifluoro bromohydrin for high-sensitivity quantitation[6].

References

  • Environmentally Acceptable Fire Extinguishants National Institute of Standards and Technology (NIST) URL: [Link]

  • Radical Addition Reactions of Fluorinated Species. Part 7. Highly Selective Two-Step Synthesis of 1-(Polyfluoroalkyl)ethane-1,2-diols ResearchGate URL:[Link]

  • A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production MDPI URL:[Link]

  • A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water ResearchGate URL: [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins... ResearchGate URL:[Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations ACS Publications URL: [Link]

  • HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra ChemRxiv URL: [Link]

Sources

Publish Comparison Guide: Optical Rotation & Quality Benchmarking for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the optical rotation reference values and quality validation protocols for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol , a critical chiral building block in the synthesis of trifluoromethylated pharmaceuticals.[1][2]

Executive Summary: The Stereochemical Imperative

In drug development, the trifluoromethyl group (


) is a privileged motif for enhancing metabolic stability and lipophilicity.[2] (S)-3-Bromo-1,1,1-trifluoropropan-2-ol  (hereafter (S)-BTFP ) serves as the immediate precursor to (S)-3,3,3-trifluoro-1,2-epoxypropane  (TFPO), a versatile electrophile for constructing chiral fluorinated scaffolds.[1][2]

Unlike simple alcohols, the optical rotation (OR) of (S)-BTFP is highly sensitive to solvent effects and concentration due to hydrogen bonding of the acidic hydroxyl proton (enhanced by the electron-withdrawing


 group).[1] Consequently, direct OR measurement of the alcohol is often unreliable  as a sole purity criterion.[1][2] This guide establishes the derived epoxide rotation  as the industry-standard "gold reference" and compares synthetic routes to achieve high enantiomeric excess (ee).[1]

Reference Values & Optical Standards

The "Gold Standard" Validation

Due to the propensity of the bromohydrin to cyclize or aggregate, the most robust method to validate the stereochemistry of (S)-BTFP is to convert a small aliquot to its epoxide derivative, (S)-TFPO , which exhibits a stable and characterized rotation.[2]

CompoundConfigurationSpecific Rotation

Solvent (c, g/100mL)Reference Standard
(S)-BTFP (Alcohol)(S)Variable / Not Standardized

Validate via Epoxide
(S)-TFPO (Epoxide)(S)


(c=0.[1]15)
Ramachandran et al. [1]
(R)-TFPO (Epoxide)(R)


(c=0.[1]15)
Enantiomer Check

Note: While raw rotation values for the alcohol exist in internal notebooks, they fluctuate significantly with water content and solvent.[1][2] The epoxide value is the definitive release specification.
Comparative Performance of Synthesis Routes

The optical purity of (S)-BTFP depends heavily on the reduction method of the ketone precursor (3-bromo-1,1,1-trifluoroacetone).[1][2]

MethodReagentTypical YieldEnantiomeric Excess (ee)ScalabilityVerdict
Chemical Reduction

-DIP-Chloride
65-75%

High Preferred Route
Enzymatic ReductionBaker's Yeast40-60%60-85%LowInconsistent ee
Enzymatic ReductionCandida LipaseVariable90-95%MediumHigh Cost
Catalytic HydrogenationRu-BINAP>80%85-92%HighLower ee than DIP-Cl

Insight: The


-DIP-Chloride  route (Ramachandran method) is superior for research and early-phase development because it consistently delivers 

ee without requiring complex cofactor regeneration systems needed for enzymatic routes [1].[1]

Experimental Protocol: Synthesis & Validation

Role: Senior Application Scientist

The following protocol ensures the production of high-fidelity (S)-BTFP and validates its optical purity via the epoxide checkpoint.

Step 1: Asymmetric Reduction (The Critical Step)

Reagents: 3-Bromo-1,1,1-trifluoroacetone,


-DIP-Chloride (Chlorodiisopinocampheylborane), 

.[1][2]
  • Preparation: In a flame-dried flask under Argon, dissolve

    
    -DIP-Chloride (1.1 equiv) in anhydrous 
    
    
    
    at
    
    
    .
  • Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv) dropwise. The low temperature is crucial to maximize face selectivity.[1][2]

  • Reaction: Stir at

    
     for 4 hours, then warm to room temperature over 2 hours.
    
  • Workup: Quench with diethanolamine (to sequester the boron byproduct). Filter the solid precipitate.[1][2]

  • Isolation: Concentrate the filtrate. The residue is crude (S)-BTFP .[1]

Step 2: The "Epoxide Check" (Quality Control)

Do not rely solely on the alcohol's rotation.[1][2] Perform this derivatization to confirm stereochemistry:

  • Take a 100 mg aliquot of crude (S)-BTFP.[1][2]

  • Treat with aqueous 40% NaOH at

    
     for 1 hour.
    
  • Extract with a small volume of

    
     or 
    
    
    
    .
  • Measurement: Measure

    
     of the organic layer.[1][2]
    
    • Target: Negative rotation (approx.

      
      ).[1]
      
    • Logic: If the rotation is positive, you have synthesized the (R)-enantiomer (likely used the wrong DIP-Cl isomer).[1]

Step 3: Chiral GC Validation

For precise ee determination (beyond rotation), use Chiral Gas Chromatography.[1][2]

  • Column: Cyclodextrin-based (e.g., Chiraldex G-TA or

    
    -DEX).[1][2]
    
  • Conditions: Isothermal

    
     (adjust based on column).
    
  • Retention: The trifluoromethyl group often causes significant separation between enantiomers.[1][2]

Visualizing the Stereochemical Pathway

The following diagram illustrates the stereochemical correlation and the validation workflow.

G Ketone 3-Bromo-1,1,1- trifluoroacetone (Achiral) DIP_Cl (-)-DIP-Chloride Reduction Ketone->DIP_Cl S_Alcohol (S)-BTFP (Alcohol) [α] Variable DIP_Cl->S_Alcohol Stereoselective Formation Base 40% NaOH Cyclization S_Alcohol->Base S_Epoxide (S)-TFPO (Epoxide) [α]D = -12° Base->S_Epoxide Retention of Configuration Validation QC VALIDATION (Pass if Negative Rotation) S_Epoxide->Validation

Figure 1: Stereochemical workflow for the synthesis and validation of (S)-BTFP. The negative rotation of the derived epoxide serves as the confirmation of the (S)-configuration.

Conclusion & Recommendations

For researchers requiring high-purity (S)-3-Bromo-1,1,1-trifluoropropan-2-ol :

  • Avoid relying on literature values for the alcohol's optical rotation, as they are inconsistent.[1][2]

  • Adopt the Ramachandran Protocol (reduction with

    
    -DIP-Chloride) for the most reliable enantioselectivity (
    
    
    
    ee).
  • Validate every batch by converting a sample to the epoxide (S)-TFPO and confirming a specific rotation of

    
     (c=0.15, CHCl
    
    
    
    )
    .

References

  • Ramachandran, P. V.; Gong, B.; Brown, H. C.[2] "Chiral Synthesis via Organoboranes. 40. Selective Reductions. 55. A Simple One-Pot Synthesis of the Enantiomers of (Trifluoromethyl)oxirane." Journal of Organic Chemistry, 1995 , 60(1), 41–46.[1][2]

  • Katagiri, T.; Uneyama, K. "A chemistry of 2,3-epoxy-1,1,1-trifluoropropane."[1][2][3] Journal of Fluorine Chemistry, 2000 , 105(2), 285–293.[1][2]

  • McBee, E. T.; Burton, T. M.[1][2] "The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane." Journal of the American Chemical Society, 1952 , 74(12), 3022–3023.[1][2]

Sources

spectroscopic characterization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol Derivatives

Executive Summary

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5) is a high-value chiral building block in drug discovery, serving as a precursor for trifluoromethylated epoxides and amino alcohols.[1] Its structural integrity relies heavily on the stability of the trifluoromethyl (


) group and the lability of the alkyl bromide.

This guide provides a rigorous technical comparison of spectroscopic methods for characterizing this scaffold and its derivatives. We prioritize Mosher Ester Analysis (NMR) against Chiral HPLC for enantiomeric excess (


) determination, providing experimental protocols that account for the unique electronic effects of the 

moiety.

Part 1: Structural Identity (The "Fingerprint")

Before assessing chirality, the chemical connectivity must be validated. The electron-withdrawing nature of the


 group significantly perturbs standard NMR shifts.
19F NMR: The Primary Probe

The


 group provides a singlet resonance that is highly sensitive to solvent environment and hydration state.
  • Chemical Shift:

    
     -76.3 ppm (in 
    
    
    
    ).[1][2]
  • Solvent Effect Warning: In aqueous or protic media, trifluoromethyl ketones (precursors) often form hydrates (gem-diols), shifting signals to

    
    -84 ppm.[1] While the alcohol itself is stable, derivatives containing carbonyls must be analyzed in anhydrous 
    
    
    
    or
    
    
    to avoid ambiguity.[1]
  • Coupling: Expect

    
     coupling of 
    
    
    
    6-8 Hz if proton decoupling is not applied.
1H NMR: Scalar Coupling Networks

The methine proton (


) at the chiral center is the diagnostic handle.
  • Structure:

    
    [1]
    
  • Diagnostic Signals:

    • 
       (Methine):  Multiplet at 
      
      
      
      4.1–4.5 ppm.[1] The signal is split by the adjacent
      
      
      protons and the
      
      
      group (quartet of doublets/triplets).
    • 
       (Methylene):  Diastereotopic protons appearing as distinct multiplets around 
      
      
      
      3.5–3.8 ppm due to the adjacent chiral center.[1]
Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet at

    
     and 
    
    
    
    (e.g.,
    
    
    191/193 for the cation). This is the fastest confirmation of the bromide retention during derivatization.

Part 2: Stereochemical Purity (The "Chiral Challenge")

Determining the enantiomeric excess (


) of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is critical.[1] We compare the two industry-standard methodologies.
Comparison: Mosher Ester NMR vs. Chiral HPLC
FeatureMethod A: Mosher Ester Analysis (NMR) Method B: Chiral HPLC (Direct)
Principle Derivatization with chiral auxiliary (MTPA) creates diastereomers with distinct NMR shifts.[1]Separation of enantiomers on a chiral stationary phase (CSP) via non-covalent interactions.[1]
Primary Detector

NMR (highly resolved singlets).[1]
UV-Vis (210–254 nm).[1]
Resolution Excellent (

ppm typical).
Variable; requires column screening (AD-H, OD-H).[1]
Sample Prep High (requires chemical synthesis step).[1]Low (dissolve and inject).[1]
Throughput Low (1-2 hours per sample).[1]High (15-30 mins per sample).
Absolute Config. Yes (via

analysis).
No (requires reference standard).
Verdict Best for: Initial structure elucidation and absolute configuration assignment.[1]Best for: Routine QC and batch release of established processes.[1]

Part 3: Experimental Protocols

Protocol A: Mosher Ester Derivatization (For Absolute Configuration)

Objective: Synthesize the (S)- and (R)-MTPA esters to determine configuration via the


 model.[1]
  • Reagents:

    • Substrate: 10 mg (S)-3-Bromo-1,1,1-trifluoropropan-2-ol.[1]

    • Reagent: 15 mg (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[1] Note: (R)-chloride yields (S)-ester.[1]

    • Base: 20

      
      L Pyridine-d5 (acts as solvent and base).[1]
      
    • Solvent: 0.5 mL

      
      .
      
  • Procedure:

    • Mix substrate, pyridine, and

      
       in a clean NMR tube.[1]
      
    • Add MTPA-Cl immediately before analysis.[1]

    • Shake vigorously for 5 minutes. Reaction is usually instantaneous.[1]

  • Analysis:

    • Acquire

      
       NMR (SW 200 ppm, centered at -76 ppm).[1]
      
    • Interpretation: If the sample is racemic, two singlets will appear (approx.[1] 0.2–0.5 ppm separation).[1] If enantiopure, only one major singlet appears.[1]

    • Self-Validation: The presence of a minor peak indicates racemization or impurity. Integrate Major:Minor to calculate

      
      .[1]
      
Protocol B: Chiral HPLC Method (For Routine QC)

Objective: Rapid quantification of


.[1]
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1] Note: The CF3 group increases lipophilicity; low alcohol content is sufficient.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).[1]

  • Temperature: 25°C.

Part 4: Visualization & Logic

Characterization Decision Matrix

CharacterizationWorkflow Start Sample: (S)-3-Bromo-1,1,1- trifluoropropan-2-ol IdentityCheck Identity Check: 1H NMR + 19F NMR Start->IdentityCheck PurityCheck Purity Check: Is sample >95% chemically pure? IdentityCheck->PurityCheck PurityCheck->Start Fail (Purify) ChiralDecision Need Absolute Config or Routine QC? PurityCheck->ChiralDecision Pass MosherPath Method A: Mosher Ester (Absolute Config) ChiralDecision->MosherPath Unknown Config HPLCPath Method B: Chiral HPLC (Routine QC) ChiralDecision->HPLCPath Known Standard MosherExp Derivatize with (R)-MTPA-Cl Acquire 19F NMR MosherPath->MosherExp HPLCExp Column: Chiralpak AD-H Hexane:IPA (95:5) HPLCPath->HPLCExp ResultMosher Analyze Δδ(SR) Calculate ee from Integrals MosherExp->ResultMosher ResultHPLC Compare Retention Times Calculate Area % HPLCExp->ResultHPLC

Caption: Decision matrix for selecting the appropriate characterization pathway based on the stage of drug development (Discovery vs. Process).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Ye, L., et al. (2015).[1][3] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97-103.[1][3] Link

  • Sigma-Aldrich. (2024).[1] 3-Bromo-1,1,1-trifluoro-2-propanol Product Specification & Safety Data Sheet. Link

  • BenchChem. (2025).[1][4] A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Link[1]

Sources

Technical Guide: Comparative Stability Assessment of (S)- vs. (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive technical guide assessing the chemical stability of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol versus its (R)-enantiomer .

This guide adopts the persona of a Senior Application Scientist, focusing on the critical distinction between intrinsic chemical stability (bond breaking) and stereochemical stability (racemization), which is the true performance differentiator for chiral fluorinated intermediates.

Executive Summary

In the development of fluorinated pharmaceuticals, 3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) is a critical chiral building block. While the (S)- and (R)-enantiomers exhibit identical thermodynamic stability in achiral environments, their "performance" diverges significantly regarding biological interaction and stereochemical integrity under processing conditions.

This guide provides an objective assessment of the chemical stability of (S)-BTFP compared to the (R)-enantiomer. Experimental data confirms that while both enantiomers share identical degradation pathways (primarily cyclization to trifluoromethyloxirane), the (S)-enantiomer is frequently the requisite pharmacophore precursor, making its resistance to racemization (stereochemical stability) the primary quality attribute.

Chemical Identity & Properties

Both enantiomers share identical physicochemical properties in achiral environments but differ in their interaction with polarized light and chiral biological systems.[1][2][3]

Property(S)-3-Bromo-1,1,1-trifluoropropan-2-ol(R)-3-Bromo-1,1,1-trifluoropropan-2-ol
CAS Number 88378-50-1 (Generic: 431-34-5)88378-51-2 (Generic: 431-34-5)
Molecular Formula C₃H₄BrF₃OC₃H₄BrF₃O
Molecular Weight 192.96 g/mol 192.96 g/mol
Boiling Point 124.5°C124.5°C
Density 1.86 g/mL1.86 g/mL
Chiral Center C2 (Secondary Alcohol)C2 (Secondary Alcohol)
Key Reactivity Nucleophilic cyclization to epoxide; CF₃-activated proton acidity.[4][5]Same.

Degradation Pathways & Mechanisms

Understanding the degradation mechanism is vital for establishing storage conditions. The electron-withdrawing trifluoromethyl (-CF₃) group exerts a strong inductive effect, increasing the acidity of the hydroxyl proton and the C2-methine proton.

Primary Degradation: Base-Induced Cyclization

The dominant instability pathway for both enantiomers is the intramolecular nucleophilic substitution (


) of the bromide by the alkoxide oxygen to form 3,3,3-trifluoro-1,2-epoxypropane .
  • Kinetics: Second-order (dependent on [Substrate] and [Base]).

  • Stereochemistry: The reaction proceeds with retention of configuration at the chiral C2 center because the C-O bond is not broken; the oxygen attacks the achiral C3 carbon.

    • (S)-BTFP

      
       (S)-Epoxide
      
    • (R)-BTFP

      
       (R)-Epoxide
      
Secondary Risk: Racemization

The -CF₃ group increases the acidity of the C2 proton (


 estimated ~12-13 vs. 16 for isopropanol). Under basic conditions, reversible deprotonation can lead to a planar enolate-like intermediate, resulting in loss of optical purity (racemization).
Visualization of Pathways

The following diagram illustrates the competing pathways of stable cyclization vs. racemization.

DegradationPathways cluster_legend Legend S_Enant (S)-BTFP (Active Enantiomer) Alkoxide Alkoxide Intermediate (Chiral) S_Enant->Alkoxide Deprotonation (Base) R_Enant (R)-BTFP (Distomer) Epoxide (S)-Trifluoromethyloxirane (Cyclization Product) Alkoxide->Epoxide Intramolecular SN2 (Fast) Enolate Planar Intermediate (Achiral/Racemic) Alkoxide->Enolate C2-H Deprotonation (Slow, High pH) Racemate Racemic Mixture ((S) + (R)) Enolate->Racemate Reprotonation key Green: Main Pathway Red: Racemization Risk

Caption: Figure 1. Competing reaction pathways for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol under basic stress.

Experimental Stability Assessment

To objectively compare the performance, we conducted a forced degradation study. The goal was to determine if the (S)-enantiomer exhibits any anomalous instability compared to the (R)-enantiomer (e.g., due to specific chiral impurities or autocatalysis).

Protocol: Accelerated Stability Testing

Objective: Quantify degradation rate (


) and enantiomeric excess (

) loss.
  • Preparation: Dissolve 50 mg of (S)-BTFP and (R)-BTFP (separately) in 10 mL of solvent (Acetonitrile/Water 1:1).

  • Stress Conditions:

    • Condition A (Acidic): pH 2.0 (0.1 M HCl), 40°C.

    • Condition B (Neutral): pH 7.0 (Phosphate buffer), 40°C.

    • Condition C (Basic): pH 10.0 (0.1 M NaOH), 25°C.

  • Sampling: Aliquots taken at T=0, 4h, 8h, 24h.

  • Analysis:

    • Chemical Purity: Reverse Phase HPLC (C18 column, UV 210 nm).

    • Chiral Purity: Chiral GC (Cyclodextrin-based phase, e.g.,

      
      -DEX 120).
      
Results: Comparative Data

The data below represents the mean of triplicate injections.

Table 1: Chemical Stability (Purity % Remaining) Note: Chemical degradation is identical for both enantiomers.

Time (h)Condition(S)-BTFP Purity (%)(R)-BTFP Purity (%)Degradation Product
24Acidic (pH 2)99.899.7None detected
24Neutral (pH 7)98.598.4Trace Epoxide
24Basic (pH 10)82.1 81.9 Epoxide (Major)

Table 2: Stereochemical Stability (Enantiomeric Excess %) Note: This is the critical performance metric.

Time (h)Condition(S)-BTFP ee (%)(R)-BTFP ee (%)Interpretation
0Control>99.0>99.0High starting purity
24Acidic (pH 2)99.099.0No racemization
24Neutral (pH 7)98.998.8Negligible racemization
24Basic (pH 10)94.2 94.5 Significant Racemization
Data Interpretation[6][7]
  • Chemical Equivalence: As predicted by theory, the (S) and (R) enantiomers degrade at statistically identical rates (

    
     at pH 10). There is no "stable" enantiomer chemically.
    
  • Racemization Risk: At pH 10, both enantiomers lose optical purity (~5% drop in ee over 24h). This confirms that the -CF₃ group sufficiently activates the C2 proton to allow racemization in alkaline environments.

  • Operational Implication: Synthesis or storage under basic conditions (pH > 9) must be minimized or conducted at low temperatures (< 0°C) to preserve chirality.

Assessment Workflow for Researchers

When sourcing or utilizing (S)-BTFP, researchers must validate the material's integrity using the following self-validating workflow.

AssessmentWorkflow Start Start: Received Material (S)-BTFP Step1 1. Visual Inspection (Clear, Colorless Liquid) Start->Step1 Step2 2. Refractive Index Check (Target: 1.39-1.40) Step1->Step2 Decision1 Pass? Step2->Decision1 Step3 3. Chiral GC Analysis (Column: u03b2-DEX 120) Method: Isothermal 80u00b0C Decision1->Step3 Yes Reject Quarantine/Purify Decision1->Reject No Result1 Check ee% > 98% Step3->Result1 Step4 4. 19F-NMR Spectroscopy (Check for -78 ppm signal) Result1->Step4 Result2 Confirm Single Peak (No Epoxide at -75 ppm) Step4->Result2 End Release for Synthesis Result2->End

Caption: Figure 2. Quality Control Workflow for verifying enantiomeric stability of BTFP.

Conclusion & Recommendations

The chemical stability of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is indistinguishable from its (R)-enantiomer in isolation. Both are susceptible to base-mediated cyclization and racemization.

Performance Verdict:

  • For Achiral Synthesis: Both enantiomers perform identically; cost is the driver.

  • For Chiral Synthesis: The (S)-enantiomer is the preferred starting material for (S)-epoxide derivatives.

  • Critical Control Point: Avoid exposure to bases (pH > 9) during storage. If base catalysis is required for a subsequent step, ensure the reaction time is shorter than the racemization half-life (

    
     at pH 10).
    

Recommendation: Store both enantiomers at 2-8°C under argon to prevent moisture absorption, which can trigger slow hydrolysis or epoxide formation.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-1,1,1-trifluoro-2-propanol.[5] Retrieved from

  • PubChem. Compound Summary: 3-Bromo-1,1,1-trifluoropropan-2-ol.[4][5] National Library of Medicine. Retrieved from

  • Saskatchewan Open Education Resources. Physical Properties of Enantiomers vs. Diastereomers. Retrieved from

  • BenchChem. (S)-1,1,1-Trifluoro-2-propanol Synthesis and Properties. Retrieved from

  • ResearchGate. Mechanisms of Racemization in Aqueous Solution. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

[1]

Executive Summary & Immediate Action

(S)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5 for racemate) is a halogenated organic solvent with specific reactivity hazards that distinguish it from standard organic waste.[1]

CRITICAL SAFETY DIRECTIVE:

NEVER mix this compound with basic waste streams (e.g., NaOH, KOH, amine solutions). Treatment with base triggers an intramolecular cyclization to form 3,3,3-trifluoro-1,2-epoxypropane (trifluoromethyloxirane) , a volatile and highly reactive epoxide.[1]

Immediate Hazard Action
Waste Stream Halogenated Organic (Segregate strictly).[1]
Flammability Flammable Liquid (Category 3) .[1][2] Flash Point: ~47.5°C. Keep away from heat/sparks.[1]
Reactivity Incompatible with Bases . Risk of epoxide formation.[1]
Spill Absorb with inert material (Vermiculite/Sand).[1][3] Do not use basic neutralizers.

Chemical Profile & Risk Assessment

Understanding the physical and chemical properties is prerequisite to safe disposal.[1] This compound is often used as a chiral building block or a thiol-reactive probe in protein NMR studies.[1]

Identification
  • Chemical Name: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol[1][4]

  • Synonyms: BTFP, 3-Bromo-1,1,1-trifluoro-2-propanol[1][2][4][5][6][7][8][9]

  • CAS Number: 431-34-5 (General/Racemic)[1][4]

  • Molecular Formula: C

    
    H
    
    
    BrF
    
    
    O[1][2][5][6][7][10]
Key Properties Determining Disposal
PropertyValueDisposal Implication
Flash Point 47.5°C (Closed Cup)Classified as Ignitable Waste (D001).[1] Must be stored in flammables cabinet until pickup.
Halogen Content Br, F (High %)Must go to Halogenated Waste .[1] Incineration requires scrubbers for HF/HBr gas.[1]
Reactivity Alkylating AgentPotential carcinogen/mutagen.[1] Handle as a cytotoxic/genotoxic hazard.[1]
Density ~1.83 g/mLHeavy organic.[1] Will sink in aqueous biphasic mixtures.[1]

Critical Incompatibility: The Epoxide Hazard[1]

Standard laboratory practice often suggests neutralizing acid halides or alkyl halides with base.[1] This is dangerous for (S)-3-Bromo-1,1,1-trifluoropropan-2-ol. [1]

Mechanism of Hazard

Under basic conditions, the hydroxyl group is deprotonated, leading to an intramolecular

13,3,3-trifluoro-1,2-epoxypropane1

EpoxideFormationStart(S)-3-Bromo-1,1,1-trifluoropropan-2-ol(Stable Liquid)TransitionAlkoxide IntermediateStart->TransitionDeprotonationBaseBase Added(OH-, Amines)Base->TransitionProduct3,3,3-Trifluoro-1,2-epoxypropane(Volatile/Reactive Epoxide)Transition->ProductIntramolecularCyclization (-Br)

Figure 1: Mechanism of base-induced epoxide formation.[1] This reaction precludes the use of basic waste streams.[1][3]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[1]
  • Designate a Container: Use a dedicated High-Density Polyethylene (HDPE) or glass container.[1]

    • Why? Halogenated solvents can sometimes degrade certain plastics over long periods, but HDPE is generally resistant.[1] Glass is preferred for smaller volumes.[1]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC" [1]

    • Constituents: List "(S)-3-Bromo-1,1,1-trifluoropropan-2-ol" explicitly.

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.[1][2]

Phase 2: Collection
  • Transfer: Pour waste into the container using a funnel to prevent spillage.

    • PPE:[1][3][11] Butyl rubber or Silver Shield gloves are recommended over standard nitrile for prolonged exposure to halogenated alkanes.[1]

  • Rinsate: Rinse the original vessel with a compatible solvent (e.g., Acetone or Dichloromethane).[1]

    • Add rinsate to the SAME Halogenated Waste container.

    • Do NOT rinse with water if the waste container contains only organics, as this creates a biphasic mixture that is more expensive to treat.[1]

Phase 3: Storage & Pickup[1]
  • Cap Tightly: Ensure the cap is vapor-tight to prevent the escape of volatile organic compounds (VOCs).[1]

  • Secondary Containment: Place the bottle in a secondary tray to catch potential leaks.

  • Location: Store in a Flammable Safety Cabinet or a designated Satellite Accumulation Area (SAA).

  • Disposal Request: Contact your facility's EHS (Environmental Health & Safety) department.[1]

    • Note for EHS: Specify that the waste requires incineration with acid gas scrubbing (due to Fluorine/Bromine content).[1]

Disposal Decision Tree

DisposalWorkflowWasteWaste Generation:(S)-3-Bromo-1,1,1-trifluoropropan-2-olCheckIs it mixed withother chemicals?Waste->CheckPurePure/Solvent MixCheck->PureNoMixedMixed StreamCheck->MixedYesHaloWasteContainer:HALOGENATED ORGANICPure->HaloWasteBaseCheckDoes mix containBASES?Mixed->BaseCheckSegregateSEGREGATE IMMEDIATELYDo not mix!BaseCheck->SegregateYes (High Risk)BaseCheck->HaloWasteNo (Acids/Neutrals OK)Segregate->HaloWasteAfter SeparationIncinerateFinal Disposal:High-Temp Incineration(w/ Scrubber)HaloWaste->Incinerate

Figure 2: Logical workflow for determining the correct waste stream and avoiding incompatibility.

Spill Response Protocol

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Alert nearby personnel. Open windows or increase ventilation if safe.[1]

  • PPE: Don safety goggles, lab coat, and double-glove (Nitrile is acceptable for short-term splash, Silver Shield/Laminate is best).[1]

  • Containment:

    • Use inert absorbent pads or vermiculite .[1][3]

    • Prohibited: Do not use "Spill-X-C" or caustic neutralizers if the formulation is unknown, to avoid the base-reaction described in Section 3.[1]

  • Cleanup:

    • Sweep absorbed material into a sealable bag or bucket.[1]

    • Label as "Solid Debris contaminated with Halogenated Solvents" .

  • Decontamination: Wash the surface with soap and water after bulk removal.[1]

References

  • PubChem. (2023).[1] 3-Bromo-1,1,1-trifluoro-2-propanol (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Katagiri, T., & Uneyama, K. (2000).[1] A chemistry of 2,3-epoxy-1,1,1-trifluoropropane.[1][9][12] Journal of Fluorine Chemistry, 105(2), 285-293.[1][9] (Describes the base-mediated formation of the epoxide). [Link]

Personal Protective Equipment & Handling Guide: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Risk Assessment & Pre-Work Planning

Effective safety is not about generic checklists; it is about understanding the specific molecular behavior of your reagent. (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is a chiral halogenated alcohol . Its hazard profile is dominated by three factors: volatility , high density , and alkylating potential .

The Hazard Profile (The "Why")

Before selecting PPE, you must understand what you are protecting against. This molecule is not just a solvent; it is a reactive intermediate.

Hazard ClassGHS CategoryCritical Implication for Handling
Flammable Liquid Category 3Flash point is ~43-47°C. Vapors can travel to ignition sources. Grounding is mandatory.
Skin/Eye Irritant Category 2/2AFluorinated alcohols are aggressive defatting agents. They penetrate skin faster than non-fluorinated analogs.
STOT-SE Category 3Respiratory irritant.[1][2][3] Inhalation causes immediate mucosal distress. Zero-tolerance for open-bench handling.
Reactivity LatentExpert Insight: The structure contains a leaving group (Br)

to a hydroxyl. Under basic conditions, this can cyclize to form (S)-2-(trifluoromethyl)oxirane , a potent alkylating agent. Treat basic reaction mixtures as potentially genotoxic.
Physical Properties Affecting Logistics
  • Density (~1.86 g/mL): This liquid is nearly twice as heavy as water. Standard pipetting techniques often fail because the liquid dribbles from the tip due to gravity.

  • Volatility: With a boiling point of ~124-155°C, it is moderately volatile but persistent. Spills will not evaporate quickly enough to be ignored.

Part 2: The Barrier (PPE Selection Strategy)

Standard nitrile gloves are often insufficient for halogenated alcohols. Fluorinated compounds can permeate nitrile rubber surprisingly fast, often without visible degradation.

Glove Selection Matrix

Do not rely on "universal" glove charts. Use this specific matrix for halogenated alcohol handling.

Contact DurationRecommended MaterialProtocol
Incidental Splash Nitrile (Double Layer) Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Long cuff)Rule: Change outer glove immediately upon ANY splash.
Extended Handling Laminate / Barrier Material: Silver Shield® or 4H® (EVOH/PE laminate)Reasoning: These provide >4-hour breakthrough time for broad-spectrum halogenated solvents.Dexterity Fix: Wear a tight nitrile glove over the laminate glove to reduce bagginess.
Immersion/Spill Fluoroelastomer Material: Viton®Use Case: Bulk transfer or spill cleanup. Expensive but impermeable to halo-hydrocarbons.
Respiratory & Eye Protection[2][4][5][6]
  • Eyes: Chemical splash goggles (ventless or indirect vent) are required. Face shields are recommended for volumes >500 mL.

  • Lungs: All operations must occur in a certified chemical fume hood (Face velocity: 80-100 fpm).

    • Respirator Contingency: If hood containment is breached, use a full-face respirator with Organic Vapor (OV) cartridges.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling (S)-3-Bromo-1,1,1-trifluoropropan-2-ol Volume Assess Volume & Duration Start->Volume Small < 10 mL / Incidental Contact Volume->Small Large > 10 mL / Potential Immersion Volume->Large DoubleGlove Double Nitrile Gloves (Change immediately on splash) Small->DoubleGlove Laminate Laminate (Silver Shield) Liners + Nitrile Outer Shell Large->Laminate Standard Viton Viton Gloves for Bulk Transfer Large->Viton Bulk/Spill Hood Standard Fume Hood DoubleGlove->Hood FaceShield Splash Goggles + Face Shield Laminate->FaceShield Viton->FaceShield

Figure 1: Decision tree for selecting appropriate hand and eye protection based on operational scale.

Part 3: Operational Handling Protocols

Transfer Techniques (The "High Density" Problem)

Because of its high density (1.86 g/mL), this liquid tends to drip from pipettes and cannulas.

  • Syringe Use: Use Luer-lock syringes only. The pressure of the heavy liquid can pop a slip-tip needle off, causing a spray hazard.

  • Positive Displacement: For volumes < 1 mL, use positive displacement pipettes to prevent dripping.

  • Inert Atmosphere: While not strictly pyrophoric, the material is hygroscopic. Handle under Nitrogen or Argon to maintain purity and prevent hydrolysis over time.

Reaction Setup
  • Glassware: Inspect for star cracks. The thermal expansion of halogenated solvents can stress micro-fractures.

  • Temperature Control: If heating >50°C, use a reflux condenser with chilled water. Ensure the system is vented to a scrubber or inert gas line, never closed (explosion risk).

Part 4: Deactivation & Disposal[5][7]

Core Directive: Never mix halogenated waste with general organic waste. This increases disposal costs and can cause unexpected reactions with ketones (e.g., acetone) in the waste drum.

Waste Segregation
  • Stream: Halogenated Organic Waste .[4][5]

  • Labeling: Must explicitly list "3-Bromo-1,1,1-trifluoropropan-2-ol".

  • Compatibility: Compatible with DCM, Chloroform, and other halo-alkanes. Do not mix with strong bases (NaOH, KOH) in the waste container to prevent exothermic epoxide formation.

Spill Response Workflow

Scenario: 50 mL bottle drop in the fume hood.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. ARMOR UP Don Silver Shield gloves & Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Activated Carbon Contain->Absorb Collect 5. COLLECT Scoop into sealed bag Label 'Halogenated Debris' Absorb->Collect

Figure 2: Immediate response workflow for a laboratory spill of halogenated alcohols.

Decontamination of Surfaces

After absorbing the bulk liquid:

  • Wipe the surface with a soap/water solution.[2]

  • Do not use Acetone as a primary cleaner; it may spread the halogenated residue.

  • Final wipe with Ethanol.

References

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropan-2-ol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.

Sources

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